N-Ethyl-5-fluoropyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-5-fluoropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAGTLALNMXHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693781 | |
| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-10-2 | |
| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Ethyl-5-fluoropyrimidin-2-amine
This guide provides a comprehensive overview of the synthesis of N-Ethyl-5-fluoropyrimidin-2-amine, a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core synthetic protocols, the rationale behind experimental choices, and the critical parameters for successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is frequently found in potent and selective kinase inhibitors, which are at the forefront of modern cancer therapy and the treatment of inflammatory diseases. The presence of the fluorine atom at the 5-position of the pyrimidine ring can significantly enhance metabolic stability and binding affinity to target proteins. The ethylamino group at the 2-position provides a key vector for further molecular elaboration and interaction with the target's active site. A reliable and scalable synthesis of this intermediate is therefore of paramount importance in drug discovery and development.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The most prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the 5-fluoropyrimidine ring by ethylamine.
The pyrimidine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack. The electron-withdrawing fluorine atom at the 5-position further activates the ring towards SNAr, making the 2-position particularly susceptible to substitution.
Primary Protocol: Reaction of 2-Chloro-5-fluoropyrimidine with Ethylamine
The most common and commercially viable starting material for this synthesis is 2-Chloro-5-fluoropyrimidine.[1] This precursor is readily available and its reaction with ethylamine provides a direct and high-yielding route to the desired product.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
2-Chloro-5-fluoropyrimidine (1.0 eq)
-
Ethylamine (2.0-3.0 eq, typically as a solution in a suitable solvent like ethanol or THF, or as a gas)
-
Potassium carbonate (K2CO3) or another suitable base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)
-
Anhydrous ethanol or other suitable polar aprotic solvent (e.g., acetonitrile, THF, DMF)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Chloro-5-fluoropyrimidine and the chosen solvent.
-
Addition of Base: Add the base (e.g., potassium carbonate) to the solution. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the ethylamine and render it non-nucleophilic.
-
Addition of Ethylamine: Slowly add the ethylamine solution to the reaction mixture at room temperature with vigorous stirring. The reaction is often exothermic, and for larger scale reactions, cooling with an ice bath may be necessary during the addition.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and maintain it for 2-6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and any salts formed.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to neutralize the generated HCl without promoting significant side reactions. Organic bases like triethylamine can also be used and may offer better solubility in certain organic solvents.
-
Stoichiometry: An excess of ethylamine is used to drive the reaction to completion and to compensate for any potential loss due to its volatility.
-
Solvent Selection: Ethanol is a good choice as it readily dissolves the reactants and is relatively easy to remove. Other polar aprotic solvents can also be employed, and the choice may depend on the scale of the reaction and the desired reaction temperature.
-
Temperature and Reaction Time: The reaction is typically heated to increase the rate of substitution. The optimal temperature and time will depend on the specific solvent and base used. Monitoring the reaction is key to avoid prolonged heating which could lead to side product formation.
Self-Validation and Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the ethyl group and the substitution pattern on the pyrimidine ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
| Parameter | Typical Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Melting Point | Varies based on purity |
Alternative Synthetic Approaches
While the direct amination of 2-chloro-5-fluoropyrimidine is the most common method, other strategies can be considered, particularly in a research or discovery setting.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
For more complex or sterically hindered amines, a palladium-catalyzed Buchwald-Hartwig amination could be employed. This method offers a broader substrate scope but requires the use of a palladium catalyst and a specific ligand, which can add to the cost and complexity of the synthesis and purification.
Workflow for Buchwald-Hartwig Amination:
Caption: A generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Safety Considerations
-
2-Chloro-5-fluoropyrimidine: This compound is a corrosive and toxic substance.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Ethylamine: This is a flammable and corrosive substance with a strong odor. It should be handled with care in a fume hood.
-
Bases: While potassium carbonate is relatively benign, stronger bases should be handled with appropriate caution.
-
Solvents: The flammability of organic solvents should be considered, and appropriate safety measures should be in place.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution of 2-chloro-5-fluoropyrimidine with ethylamine is a robust and efficient method. This guide provides a detailed protocol and the underlying scientific principles to enable researchers to confidently and safely produce this valuable intermediate. By understanding the causality behind the experimental choices and implementing proper analytical validation, a high yield of pure product can be consistently achieved, facilitating the advancement of drug discovery and development programs.
References
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PubChem. 2-Chloro-5-fluoropyrimidine. [Link]
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- Wang, L., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5(100), 82097-82111.
- Chen, X., et al. (2010). Discovery of 2-chloro-N-((4, 4-difluoro-1-hydroxycyclohexyl) methyl)-5-(5-fluoropyrimidin-2-yl) benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111.
- Frodsham, L., et al. (2013). Use of ω-transaminase enzyme chemistry in the synthesis of a JAK2 kinase inhibitor. Organic Process Research & Development, 17(9), 1123-1130.
- Google Patents.
- Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 11(10), 1185-1195.
Sources
A Technical Guide to the Physicochemical Properties of N-Ethyl-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Ethyl-5-fluoropyrimidin-2-amine
This compound is a substituted aminopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a wide array of biologically active molecules. The introduction of a fluorine atom at the 5-position and an ethylamino group at the 2-position can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and ability to form key interactions with biological targets.[1][2]
Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development.[3][4] These properties govern everything from reaction kinetics during synthesis to solubility in formulation, and ultimately, how the molecule behaves in a biological system (pharmacokinetics and pharmacodynamics).[5][6][7] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, coupled with detailed, field-proven experimental protocols for their determination.
Core Physicochemical Properties
A summary of the key physicochemical data for this compound (CAS No. 1289386-10-2) is presented below.[8][9] These values are foundational for designing experiments, developing formulations, and predicting the compound's behavior.
| Property | Value | Significance in Drug Development |
| CAS Number | 1289386-10-2[8] | Unambiguous chemical identification. |
| Molecular Formula | C₆H₈FN₃[8] | Defines the elemental composition. |
| Molecular Weight | 141.15 g/mol [8] | Influences diffusion, membrane transport, and fits within "drug-like" space criteria (e.g., Lipinski's Rule of Five).[7] |
| Appearance | White to off-white solid | Basic quality control parameter and indicator of purity. |
| Melting Point | Data not consistently available in public sources; requires experimental determination. | A sharp melting range is a primary indicator of purity. It also impacts formulation and stability. |
| Solubility | Requires experimental determination. Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) and sparingly soluble in water. | Crucial for bioavailability.[10] Poor aqueous solubility is a major hurdle in drug development.[11] |
| pKa | Requires experimental determination. The pyrimidine ring nitrogens and the exocyclic amine are potential sites of protonation. | Governs the ionization state at physiological pH, which affects solubility, permeability, and target binding.[6][12] |
Experimental Determination of Key Properties
The following sections provide authoritative, step-by-step protocols for determining the critical physicochemical properties of this compound. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Melting Point Determination via the Capillary Method
Expertise & Rationale: The melting point is one of the most fundamental and accessible indicators of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The capillary method, using a modern digital apparatus, offers a precise and reproducible means of determination.[13][14] A slow heating rate near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[15]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[16]
-
Finely powder a small amount of the sample.
-
Jab the open end of a glass capillary tube into the powdered sample to collect a small amount of material.[16]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2-3 mm.[15][16]
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.[15]
-
If the approximate melting point is unknown, perform a rapid initial determination by heating at a rate of 10-15 °C per minute.[15]
-
Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[16]
-
Begin the precise determination with a new sample, heating rapidly to ~15 °C below the expected melting point, then reducing the ramp rate to 1 °C per minute.[14][16]
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid becomes visible (T₁).
-
Record the temperature at which the last solid crystal melts into a liquid (T₂).
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).
-
Workflow Visualization:
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination via the Shake-Flask Method
Expertise & Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[17] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring that the solid and solution phases are in equilibrium. This method is vital because aqueous solubility directly impacts the amount of a compound that can be absorbed systemically, a cornerstone of oral bioavailability.[10] Using a buffer at a physiologically relevant pH (e.g., pH 7.4) provides data that is more predictive of in vivo behavior.
Experimental Protocol:
-
Preparation:
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is standard, but it's best practice to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[11][18]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material.
-
Filter the aliquot through a low-binding 0.45 µm syringe filter to remove any remaining microscopic particles. Alternatively, centrifuge the samples at high speed and sample the clear supernatant.[10]
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same buffer with known concentrations.
-
Quantify the concentration of the filtered saturated solution using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the unknown sample.[11]
-
Workflow Visualization:
Caption: Shake-Flask Method for Solubility Assay.
pKa Determination via Potentiometric Titration
Expertise & Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this compound, this dictates its charge state in different biological compartments (e.g., stomach vs. intestine), which profoundly affects its absorption and distribution.[12] Potentiometric titration is a highly accurate and reliable method for pKa determination.[19][20] It involves monitoring the pH of a solution of the compound as a titrant (an acid, in this case) is added incrementally. The pKa can be determined from the midpoint of the buffer region on the resulting titration curve.[19]
Experimental Protocol:
-
System Preparation:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[19]
-
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).[12]
-
Accurately prepare a solution of this compound in water at a known concentration (e.g., 1 mM). A co-solvent may be used if solubility is low, but this will yield an apparent pKa (pKa') specific to that solvent system.[20]
-
Maintain a constant ionic strength in the solution using an inert salt like KCl.[19]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin adding the HCl titrant in small, precise increments (e.g., 0.05 or 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12]
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the inflection point of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).[19] This corresponds to the flattest region of the buffer zone.
-
Logical Relationship Visualization:
Caption: Physicochemical Properties and their Impact on Drug Discovery.
References
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
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The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
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Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
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Melting Point Determination Procedure. Chemistry LibreTexts. [Link]
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What are the physicochemical properties of drug? LookChem. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Melting point determination. University of Calgary. [Link]
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MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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Measuring the Melting Point. Westlab Canada. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
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Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
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This compound. Chemjia. [Link]
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Potentiometric Acid-Base Titration Guide. Scribd. [Link]
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2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine. PubChem. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health (NIH). [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [Link]
-
N-[1-(5-methylfuran-2-yl)ethyl]pyrimidin-2-amine. PubChem. [Link]
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N-[4-[3-(cyclopropylmethyl)-7-fluoro-2-methylbenzimidazol-5-yl]-5-fluoropyrimidin-2-yl]-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-amine. PubChem. [Link]
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2-Amino-5-fluoropyrimidine. PubChem. [Link]
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2-Chloro-5-fluoropyrimidin-4-amine. PubChem. [Link]
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Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
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N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl). Pharmaffiliates. [Link]
-
N-[1-(5-fluoro-2-pyridinyl)ethyl]pyrimidin-5-amine. PubChem. [Link]
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N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. Pharmaffiliates. [Link]
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5-Ethyl-2-methylpyridine. Wikipedia. [Link]
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N-Ethyl-N-methylpropan-2-amine. PubChem. [Link]
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N-Ethyl-N-nitroso-2-propanamine. PubChem. [Link]
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N-Ethyl-5-fluoropyrimidin-2-amine CAS 1289386-10-2 characterization
An In-Depth Technical Guide to the Characterization of N-Ethyl-5-fluoropyrimidin-2-amine (CAS 1289386-10-2)
Introduction
This compound is a substituted fluoropyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Fluorinated pyrimidines are key pharmacophores found in numerous therapeutic agents, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] Given its role as a potential synthetic building block, rigorous characterization of this compound is paramount to ensure the identity, purity, and quality of downstream products.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for the analytical characterization of this compound. It moves beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. We will explore the synergistic use of spectroscopic and chromatographic techniques to build an unambiguous profile of the molecule.
Part 1: Physicochemical and Structural Identity
The foundational step in characterization is to confirm the basic physical properties and molecular structure. These parameters serve as the primary reference against which all subsequent experimental data are compared.
The molecular structure of this compound is depicted below. The key features are the pyrimidine core, a fluorine substituent at the C5 position, and an ethylamino group at the C2 position.
Caption: Molecular Structure of this compound.
The fundamental properties derived from this structure are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1289386-10-2 | [2][3] |
| Molecular Formula | C₆H₈FN₃ | [2][3] |
| Molecular Weight | 141.15 g/mol | [2] |
| Predicted Density | 1.216 g/cm³ | [2] |
| Predicted Boiling Point | 234°C | [2] |
| Predicted Flash Point | 95°C | [2] |
Part 2: Spectroscopic Elucidation Workflow
A multi-technique spectroscopic approach is essential for unambiguous structure confirmation. Nuclear Magnetic Resonance (NMR) provides detailed information on the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight, and Infrared (FTIR) spectroscopy identifies key functional groups. The data from these techniques are cross-validating, providing a high degree of confidence in the compound's identity.
Caption: Comprehensive characterization workflow for the subject compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, the exact connectivity of atoms can be determined.
Expert Insight: For this molecule, we expect to see distinct signals for the ethyl group protons and the two non-equivalent protons on the pyrimidine ring. Crucially, we anticipate observing coupling between the fluorine atom and nearby protons and carbons (J-coupling), which is a definitive indicator of the fluorine's position.
A. ¹H NMR Spectroscopy
-
Anticipated Signals:
-
Pyrimidine Protons (2H): Two distinct signals in the aromatic region (typically δ 8.0-8.5 ppm). Both protons will appear as doublets due to coupling with the ¹⁹F atom.
-
NH Proton (1H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration. It may show coupling to the adjacent CH₂ group.
-
Ethyl CH₂ (2H): A quartet (or doublet of quartets) around δ 3.4-3.6 ppm, resulting from coupling to the neighboring CH₃ protons.
-
Ethyl CH₃ (3H): A triplet around δ 1.2-1.4 ppm, resulting from coupling to the neighboring CH₂ protons.
-
| Predicted ¹H NMR Data | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet (d) | 2H | Pyrimidine CH |
| ~5.5 - 7.0 | Broad Singlet (br s) | 1H | NH |
| ~3.5 | Quartet (q) | 2H | N-CH₂ -CH₃ |
| ~1.3 | Triplet (t) | 3H | N-CH₂-CH₃ |
B. ¹³C NMR Spectroscopy
-
Anticipated Signals:
-
A total of 6 distinct carbon signals are expected.
-
The carbon atoms of the pyrimidine ring will appear in the δ 140-160 ppm range. The carbon directly bonded to fluorine (C5) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF).
-
The ethyl group carbons will appear in the upfield region (δ 15-40 ppm).
-
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, ²JCF) | C 2-NH |
| ~155 (d, ²JCF) | C 4/C6 |
| ~145 (d, ¹JCF) | C 5-F |
| ~40 | N-C H₂-CH₃ |
| ~15 | N-CH₂-C H₃ |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are sufficient.
-
Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Electron Impact (EI) or soft ionization techniques like Electrospray Ionization (ESI) can be used.
Expert Insight: For this molecule, ESI in positive ion mode is ideal. We expect to see a prominent signal corresponding to the protonated molecule, [M+H]⁺. The high-resolution mass of this ion should match the calculated exact mass of C₆H₉FN₃⁺.
| Expected Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C₆H₈FN₃ |
| Calculated Exact Mass | 141.0702 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z | 142.0780 |
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method: Inject a small volume (1-5 µL) of the sample. A short chromatographic run can be used to simply introduce the sample into the mass spectrometer.
-
Acquisition: Acquire data in positive ion ESI mode over a mass range of m/z 50-500.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the calculated theoretical mass. The mass error should be less than 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expert Insight: The FTIR spectrum will provide a characteristic fingerprint for this compound. Key absorptions to look for include the N-H stretch of the secondary amine, C-H stretches of the ethyl group and aromatic ring, C=N and C=C stretches of the pyrimidine ring, and the C-F stretch.[4]
| Expected FTIR Absorption Bands | ||
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretch | Secondary Amine |
| 2850 - 3100 | C-H Stretch | Ethyl & Aromatic |
| 1620 - 1680 | C=N Stretch | Pyrimidine Ring |
| 1550 - 1600 | C=C Stretch | Pyrimidine Ring |
| 1100 - 1250 | C-F Stretch | Aryl-Fluoride |
Protocol: FTIR Sample Preparation (ATR)
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Part 3: Purity Assessment via HPLC
While spectroscopy confirms identity, chromatography is required to quantify purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[5]
Expert Insight: A reverse-phase HPLC method using a C18 column is the logical starting point. The compound is moderately polar and contains a UV-active pyrimidine ring, making UV detection highly effective. The method should be able to separate the main compound from potential starting materials, by-products, and degradation products.
| Typical HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water (with 0.1% TFA or Formic Acid) B: Acetonitrile (with 0.1% TFA or Formic Acid) |
| Gradient | Isocratic or Gradient (e.g., 30% B to 90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 270 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Protocol: HPLC Purity Determination
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: Accurately prepare a sample solution of known concentration (e.g., 0.5 mg/mL) in the mobile phase or a suitable solvent like acetonitrile/water.
-
Injection: Inject the sample onto the column and start the data acquisition.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Validation: For regulatory purposes, the method must be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.[5]
Part 4: Synthesis Context and Potential Impurities
Understanding the synthetic route is crucial for predicting potential impurities. A common method for synthesizing N-alkyl-pyrimidin-2-amines is through the nucleophilic aromatic substitution of a corresponding 2-halopyrimidine.
Caption: Plausible synthesis route for this compound.
Based on this route, potential process-related impurities could include:
-
Unreacted 2-chloro-5-fluoropyrimidine.
-
Over-alkylated or di-substituted by-products.
-
Impurities from the starting materials.
The HPLC method described in Part 3 must be specific enough to resolve the main product peak from these potential impurities.
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound may not be widely available, compounds of this class should be handled with care in a laboratory setting.[6][7][8]
-
Hazard Statement (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
The comprehensive characterization of this compound (CAS 1289386-10-2) relies on a synergistic and orthogonal analytical approach. NMR spectroscopy serves as the cornerstone for structural elucidation, with its findings corroborated by mass spectrometry for molecular weight confirmation and FTIR for functional group identification. Finally, HPLC provides a quantitative measure of purity, which is critical for its application in research and development. This integrated workflow ensures a complete and trustworthy analytical profile of the molecule, upholding the principles of scientific integrity and enabling its confident use in subsequent applications.
References
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LookChem. Ethyl-(5-fluoro-pyrimidin-2-yl)-amine CAS NO.: 1289386-10-2. [Online] Available at: [Link]
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LookChem. Cas 1289386-10-2,Ethyl-(5-fluoro-pyrimidin-2-yl)-amine. [Online] Available at: [Link]
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Chemical-Suppliers. N-Ethyl-5-fluoro-2-pyrimidinamine. [Online] Available at: [Link]
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The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Online] Available at: [Link]
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Beilstein Journal of Organic Chemistry via PMC. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Online] Available at: [Link]
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Royal Society of Chemistry via NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Online] Available at: [Link]
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PubChem. N-[1-(5-fluoro-2-pyridinyl)ethyl]pyrimidin-5-amine. [Online] Available at: [Link]
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Pharmaffiliates. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. [Online] Available at: [Link]
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PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Online] Available at: [Link]
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MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Online] Available at: [Link]
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Diyala Journal of Pure Science. Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. [Online] Available at: [Link]
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PubChem. N-cyclopentyl-5-[2-[[5-(4-ethylpiperazin-1-yl)pyridin-2-yl]amino]. [Online] Available at: [Link]
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Cheméo. Chemical Properties of 2-Propanamine, N-ethyl- (CAS 19961-27-4). [Online] Available at: [Link]
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ARKAT USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Online] Available at: [Link]
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ResearchGate. FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. [Online] Available at: [Link]
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SpectraBase. N-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine - [1H NMR]. [Online] Available at: [Link]
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PubChem. N-(2-(diethylamino)ethyl)-5-fluoropicolinamide. [Online] Available at: [Link]
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ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Online] Available at: [Link]
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OSTI.gov. Mass Spectra of N-Nitroso Compounds. [Online] Available at: [Link]3426)
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solubility of N-Ethyl-5-fluoropyrimidin-2-amine in organic solvents
An In-Depth Technical Guide to the Solubility of N-Ethyl-5-fluoropyrimidin-2-amine in Organic Solvents
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its solubility profile across a range of organic solvents is a critical parameter that dictates reaction conditions, purification strategies, formulation development, and ultimately, its utility in research and development. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present robust, step-by-step protocols for both qualitative and quantitative assessment, and detail methods for analytical quantification. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to characterizing this important molecule.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. An analysis of the this compound structure (MW: 141.15 g/mol , Formula: C₆H₈FN₃) reveals several key features that govern its interactions.[3]
-
Pyrimidine Core: The diazine ring is polar and contains two nitrogen atoms that can act as hydrogen bond acceptors.
-
Amino Group (-NH-): The secondary amine group is a crucial feature, capable of acting as both a hydrogen bond donor (the N-H proton) and an acceptor (the nitrogen lone pair). This significantly enhances its potential for interaction with protic and polar aprotic solvents.
-
Ethyl Group (-CH₂CH₃): This aliphatic chain introduces nonpolar character, contributing to van der Waals interactions.
-
Fluorine Atom (-F): As a highly electronegative atom, the fluorine substituent increases the polarity of the C-F bond and can act as a weak hydrogen bond acceptor.
Predicted Solubility Behavior: Based on this structure, this compound is expected to be a polar molecule. Therefore, it should exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.[4]
-
High Solubility Predicted: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMF, DMSO, acetone) capable of hydrogen bonding or strong dipole-dipole interactions.
-
Moderate Solubility Predicted: In solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).
-
Low to Insoluble Predicted: In nonpolar solvents (e.g., hexane, toluene) where the primary intermolecular forces are weak van der Waals forces.
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, related amine and fluorinated heterocyclic compounds often present significant hazards.[5][6][7] The following general precautions are mandatory and must be supplemented by a thorough review of the supplier-specific SDS before any work begins.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.
-
Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Handling: Avoid all contact with skin and eyes. Amines can be corrosive and may cause severe irritation or burns.[6][7] Do not ingest.
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[5]
Experimental Determination of Solubility
A two-tiered approach, starting with a rapid qualitative assessment followed by a precise quantitative determination, provides a comprehensive solubility profile efficiently.
Protocol for Qualitative Solubility Assessment
This protocol provides a rapid "soluble" or "insoluble" determination across a panel of solvents, which is useful for initial screening. The general methodology is adapted from standard organic chemistry laboratory procedures.[8][9][10]
Materials:
-
This compound
-
Panel of solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Toluene, Hexane)
-
Small test tubes or 1.5 mL vials
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Label a separate test tube for each solvent.
-
Addition of Solute: Add approximately 10 mg of this compound to each test tube.
-
Addition of Solvent: Add 0.5 mL of the corresponding solvent to each tube.
-
Mixing: Cap the tubes securely and vortex vigorously for 60 seconds.
-
Observation: Allow the tubes to stand for 5 minutes. Visually inspect for any undissolved solid. A solution is considered "soluble" if no solid particles are visible to the naked eye.
-
Record: Record the results as "Soluble," "Partially Soluble," or "Insoluble."
The workflow for this qualitative assessment is outlined in the diagram below.
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N-Ethyl-5-fluoropyrimidin-2-amine molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-5-fluoropyrimidin-2-amine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a key heterocyclic scaffold in medicinal chemistry. We delve into the intricate interplay of electronic and steric factors that define its three-dimensional architecture, a critical determinant of its pharmacological activity. This document synthesizes data from crystallographic studies, advanced spectroscopic techniques, and computational modeling to offer a multi-faceted understanding of the molecule. Detailed experimental protocols and workflows are provided to serve as a practical resource for researchers in drug discovery and chemical biology.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in drug development, forming the core of numerous clinically significant agents, including kinase inhibitors and other targeted therapies. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling high-affinity interactions with biological targets. The introduction of a fluorine atom at the 5-position, as in this compound, can profoundly modulate the molecule's electronic properties, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.
Understanding the precise three-dimensional structure and conformational preferences of this compound is paramount. The orientation of the N-ethyl group relative to the fluorinated pyrimidine ring dictates the spatial presentation of key pharmacophoric features, directly influencing binding affinity and selectivity. This guide elucidates the structural nuances of this important molecule.
Molecular Structure Elucidation
The definitive architecture of this compound is best understood through a combination of techniques that probe its solid-state and solution-phase structures.
Crystallographic Analysis: The Solid-State Structure
X-ray crystallography provides an unambiguous depiction of the molecule's solid-state conformation, offering precise measurements of bond lengths, bond angles, and torsional angles. Analysis of related 2-(alkylamino)pyrimidine structures reveals a consistent trend: the pyrimidine ring is essentially planar due to its aromatic character. The exocyclic C2-N bond exhibits partial double-bond character, which restricts rotation and favors planarity between the amine substituent and the ring.
In the solid state, this compound is expected to adopt a conformation where one of the N-H protons is oriented syn to the N1 ring nitrogen to facilitate intermolecular hydrogen bonding, a common motif in crystal packing for this class of compounds.
Experimental Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve this compound (≥98% purity) in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetonitrile). Employ slow evaporation, solvent layering (e.g., with hexane), or vapor diffusion at a controlled temperature (4-25 °C) to grow single crystals of suitable quality for diffraction.
-
Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data using standard software (e.g., SHELX). Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the model anisotropically for all non-hydrogen atoms. Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
Data Validation: The final refined structure should be validated using tools like CheckCIF to ensure the model is chemically and crystallographically sound. The final data is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).
Conformational Landscape in Solution
While the solid-state structure is informative, the behavior of the molecule in solution is more relevant to its biological activity. The primary conformational flexibility in this compound arises from the rotation around the C2-N(ethyl) bond.
Rotational Isomers and Energy Barriers
The key dihedral angle (τ) is defined by N1-C2-N(ethyl)-C(ethyl). Computational studies on analogous 2-aminopyrimidines show that two primary planar conformations exist: syn and anti.
-
Syn Conformation: The ethyl group is oriented towards the N1 of the pyrimidine ring.
-
Anti Conformation: The ethyl group is oriented away from the N1 of the pyrimidine ring.
The syn conformation is often slightly more stable due to the formation of an intramolecular hydrogen bond between the exocyclic N-H and the ring N1, though this is context-dependent. The fluorine atom at C5 exerts a significant electronic effect, withdrawing electron density from the ring and potentially influencing the rotational barrier and the relative stability of the conformers.
Computational Modeling Workflow
Density Functional Theory (DFT) is a powerful tool for mapping the conformational energy landscape.
Workflow Diagram: DFT Conformational Analysis```dot
Caption: Impact of conformation on receptor binding.
Conclusion
This compound is a molecule whose biological potential is intrinsically linked to its three-dimensional structure. The planarity of the fluoropyrimidine ring, combined with the restricted but crucial rotation of the exocyclic C-N bond, defines a conformational landscape dominated by syn and anti rotamers. While crystallographic data reveals the preferred solid-state arrangement, a combination of advanced NMR spectroscopy and computational modeling is essential to understand its dynamic behavior in solution. This structural and conformational knowledge is not merely academic; it is a cornerstone for the rational design of next-generation therapeutics, enabling the optimization of binding interactions and the fine-tuning of ADME properties.
References
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Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available at: [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Available at: [Link]
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Portalone, G. (2012). The planarity of the exocyclic amino group in 2-aminopyrimidine derivatives. Structural Chemistry, 23(4), 1259–1265. Available at: [Link]
-
Fife, T. H., & Duddy, N. W. (1980). General-acid-catalyzed hydrolysis of 2-(alkylamino)- and 2-anilinopyrimidines. Effect of intramolecular hydrogen bonding on mechanism. Journal of the American Chemical Society, 102(23), 7071–7076. Available at: [Link]
-
Vidal, J. (2011). Hinge-binding motifs in kinase inhibitors. Future Medicinal Chemistry, 3(10), 1247-1271. Available at: [Link]
The Emergence of a Privileged Scaffold: An In-depth Technical Guide to N-Ethyl-5-fluoropyrimidin-2-amine
Introduction: The Strategic Importance of the 5-Fluoropyrimidin-2-amine Core
In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their ability to serve as versatile platforms for the development of potent and selective ligands for a variety of biological targets. The 2-aminopyrimidine framework is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its capacity to engage in multiple hydrogen bonding interactions, a critical feature for binding to the ATP-binding sites of kinases, which are pivotal targets in oncology and immunology.[3]
The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring further enhances the therapeutic potential of this scaffold. The 5-fluoro substituent can significantly modulate the electronic properties and metabolic stability of the molecule, often leading to improved potency and pharmacokinetic profiles.[4] This guide focuses on a specific, yet increasingly significant, derivative: N-Ethyl-5-fluoropyrimidin-2-amine . While a singular "discovery" of this compound is not chronicled in the traditional sense, its history is intrinsically linked to the broader evolution of pyrimidine-based therapeutics and its emergence as a key building block in the synthesis of highly specific and potent drug candidates. This document will provide a comprehensive technical overview of its synthesis, its role in drug discovery, and the underlying scientific principles that govern its application.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound is a multi-step process that hinges on the initial construction of the 2-amino-5-fluoropyrimidine core, followed by the selective introduction of the N-ethyl group. The synthetic route can be logically dissected into two key stages.
Part 1: Synthesis of the 2-Amino-5-fluoropyrimidine Intermediate
The foundational step is the creation of the 2-amino-5-fluoropyrimidine ring. A common and efficient method involves the condensation of a suitable three-carbon precursor with guanidine. One established pathway begins with 5-fluorouracil, a widely available starting material.[5]
Experimental Protocol: Synthesis of 2-Chloro-5-fluoropyrimidine
A robust method for the synthesis of a key intermediate, 2-chloro-5-fluoropyrimidine, starts from 5-fluorouracil.
-
Chlorination of 5-Fluorouracil: To a flask containing phosphorus oxychloride (POCl3), 5-fluorouracil is added portion-wise under controlled temperature conditions. A base, such as diethylaniline, can be used as a catalyst.[5]
-
Reaction Execution: The reaction mixture is heated to reflux for several hours to ensure complete conversion.
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched with ice water. The resulting precipitate, 2,4-dichloro-5-fluoropyrimidine, is then filtered, washed, and dried.
-
Selective Reduction: The 2,4-dichloro-5-fluoropyrimidine is then subjected to a selective reduction to yield 2-chloro-5-fluoropyrimidine.
Following the synthesis of a suitable 2-substituted-5-fluoropyrimidine, such as 2-chloro-5-fluoropyrimidine, the amino group is introduced.
Experimental Protocol: Amination of 2-Chloro-5-fluoropyrimidine
-
Ammonia Nucleophilic Substitution: 2-Chloro-5-fluoropyrimidine is treated with a source of ammonia, such as aqueous ammonia, in a sealed vessel.
-
Reaction Conditions: The reaction is typically heated to drive the nucleophilic aromatic substitution to completion.
-
Isolation and Purification: After cooling, the product, 2-amino-5-fluoropyrimidine, can be isolated by filtration or extraction and purified by recrystallization or chromatography.
Caption: Synthetic pathway to 2-Amino-5-fluoropyrimidine.
Part 2: N-Alkylation to Yield this compound
With the 2-amino-5-fluoropyrimidine core in hand, the final step is the introduction of the ethyl group onto the exocyclic amino group. Direct alkylation of 2-aminopyrimidines can sometimes lead to a mixture of mono- and di-alkylated products, as well as alkylation on the ring nitrogens. However, regioselective methods have been developed.
A notable "green chemistry" approach involves the use of an alcohol as the alkylating agent in the presence of a transition metal catalyst. This method is highly atom-economical, with water being the only byproduct.
Experimental Protocol: N-Ethylation of 2-Amino-5-fluoropyrimidine
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), 2-amino-5-fluoropyrimidine, a transition metal catalyst (e.g., an iridium or ruthenium complex), a base (e.g., sodium hydroxide or potassium carbonate), and ethanol are combined. A solvent may or may not be necessary.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 120-150 °C for several hours.
-
Work-up and Purification: After cooling to room temperature, the solvent (if any) is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Caption: N-Ethylation of 2-Amino-5-fluoropyrimidine.
The Role of this compound in Medicinal Chemistry and Drug Discovery
The this compound moiety is a valuable building block in the design of targeted therapies, particularly kinase inhibitors. The 2-aminopyrimidine core provides a key hydrogen bond donor and acceptor motif that can anchor the molecule in the ATP-binding pocket of kinases. The N-ethyl group can provide additional van der Waals interactions and tune the solubility and metabolic stability of the compound. The 5-fluoro substituent, as mentioned, can enhance binding affinity and block potential sites of metabolism.
Case Study: A Scaffold for Kinase Inhibitors
A prime example of the utility of the this compound scaffold is in the development of cyclin-dependent kinase (CDK) inhibitors. For instance, in the discovery of potent CDK4/6 inhibitors for cancer treatment, derivatives incorporating this moiety have shown significant promise.[6] The this compound core is often coupled with other heterocyclic systems to create molecules with high potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | CDK4/6 | 0.710/1.10 | [6] |
| Compound B | Jak2 | Potent Inhibitor | [7] |
| Compound C | Aurora Kinase A/B | 8.0/9.2 (related N-phenyl derivative) | [8] |
This table presents a selection of compounds where the 2-amino-5-fluoropyrimidine core is central to their activity. While not all examples explicitly contain the N-ethyl substitution, they highlight the importance of this chemical space in kinase inhibitor design.
Caption: Interactions of the moiety in a kinase active site.
Conclusion and Future Perspectives
This compound, while not a compound with a storied independent discovery, represents a significant advancement in the strategic design of bioactive molecules. Its synthesis is achievable through well-established chemical transformations, and its incorporation into larger molecules has proven to be a successful strategy in the development of targeted therapies. As our understanding of the structural biology of disease targets continues to grow, the demand for versatile and tunable chemical scaffolds like this compound will undoubtedly increase. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes and the exploration of this moiety in the context of a broader range of biological targets beyond kinases.
References
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2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
- Shi, C., Wang, Q., Liao, X., Ge, H., Huo, G., Zhang, L., Chen, N., Zhai, X., Hong, Y., Wang, L., Han, Y., Xiao, W., Wang, Z., Shi, W., Mao, Y., Yu, J., Xia, G., & Liu, Y. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352–364.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules, 26(11), 3188.
- Altenbach, R. J., Adair, R. M., Bettencourt, B. M., Black, L. A., Drizin, I., Fakhoury, S. A., Gopalakrishnan, S. M., Hsieh, G. C., Jarvis, M. F., Liu, H., McGaraughty, S. P., Mikusa, J. P., Miller, T. R., Pan, L., Polakowski, J. S., Schmidt, S. P., Shrestha, S., Sullivan, J. P., Wetter, J. M., & Cowart, M. D. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6973–6981.
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- Ioannidis, S., Lamb, M. L., Fapply, B. S., Bair, K. W., Bentzien, J., Bramson, C., Chen, H., Di, L., Dowling, M., Fan, J., Fargnoli, J., Furet, P., Gallagher, P., He, Y., Henderson, J., Holst, P., Iwanowicz, E., Kasparec, J., Kavarana, M., … Williams, G. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262–276.
- ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2016). ChemInform, 47(25).
- Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(6), 1121–1137.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011).
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A Technical Guide to the Spectroscopic Characterization of N-Ethyl-5-fluoropyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Rigorous Spectroscopic Analysis
N-Ethyl-5-fluoropyrimidin-2-amine (CAS: 1289386-10-2) represents a significant scaffold in medicinal chemistry. As a substituted 2-aminopyrimidine, it belongs to a class of heterocycles renowned for diverse biological activities.[1] The introduction of a fluorine atom at the C5 position and an ethyl group on the exocyclic amine modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery programs.
Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful biological or pharmacological investigation. Spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide the requisite toolkit for this molecular-level interrogation.
This guide offers an in-depth, predictive analysis of the spectroscopic data for this compound. While a complete, peer-reviewed set of experimental spectra for this specific molecule is not consolidated in publicly accessible literature, this document synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. Every prediction is grounded in authoritative data, and every proposed protocol represents a self-validating system for empirical verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The analysis considers chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).
Rationale for Predictions:
-
Pyrimidine Protons (H4, H6): In 5-fluoropyrimidines, the protons at the C4 and C6 positions are chemically equivalent due to symmetry and appear as a singlet, which is further split by the C5-fluorine. This results in a doublet due to a three-bond coupling (³JH-F). The high electronegativity of the adjacent ring nitrogens and the fluorine atom will shift these protons significantly downfield.
-
Amine Proton (NH): The NH proton is expected to be a broad singlet, though its coupling to the adjacent CH₂ group (a triplet) may be observable depending on the solvent and temperature. Its chemical shift is highly variable and dependent on solvent and concentration.
-
Ethyl Group (CH₂ and CH₃): The ethyl group will present as a classic quartet (CH₂) coupled to the CH₃ group and a triplet (CH₃) coupled to the CH₂ group, with typical coupling constants (~7 Hz). The CH₂ group, being attached to the nitrogen, will be deshielded relative to the terminal CH₃ group.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.20 | d | ³JH-F ≈ 3-4 Hz | 2H | H-4, H-6 |
| ~ 5.0 - 5.5 | br t | ³JH-H ≈ 5-6 Hz | 1H | NH -CH₂ |
| ~ 3.45 | q | ³JH-H ≈ 7.2 Hz | 2H | NH-CH₂ -CH₃ |
| ~ 1.25 | t | ³JH-H ≈ 7.2 Hz | 3H | CH₂-CH₃ |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The key feature will be the large coupling constants between the fluorine atom and the carbon atoms of the pyrimidine ring.
Rationale for Predictions:
-
C5 (Fluorine-bearing): The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield.[2]
-
C4, C6: These equivalent carbons will show a two-bond coupling (²JC-F), which is typically smaller than ¹JC-F. Their chemical shift is influenced by the adjacent ring nitrogens.
-
C2: This carbon is attached to two nitrogen atoms (the ring nitrogen and the exocyclic amine) and will be shifted downfield. It will exhibit a three-bond coupling to the fluorine atom (³JC-F).
-
Ethyl Carbons: The CH₂ and CH₃ carbons will appear in the typical aliphatic region.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment |
| ~ 158.0 | d | ³JC-F ≈ 5-10 Hz | C-2 |
| ~ 155.0 | d | ¹JC-F ≈ 220-240 Hz | C-5 |
| ~ 145.0 | d | ²JC-F ≈ 20-30 Hz | C-4, C-6 |
| ~ 38.0 | s | - | C H₂-CH₃ |
| ~ 15.0 | s | - | CH₂-C H₃ |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[3][4]
Rationale for Predictions: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment.[5] For a 5-fluoropyrimidine, the shift is expected in the typical aryl-fluoride region. The signal will be split into a triplet by the two equivalent protons on C4 and C6 (³JF-H).
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, CFCl₃ ref)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -130 to -140 | t | ³JF-H ≈ 3-4 Hz | C5-F |
Standard Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Switch the spectrometer to the ¹³C channel. Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30). Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2 seconds.
-
¹⁹F NMR Acquisition: Switch to the ¹⁹F channel. Acquire a proton-coupled spectrum. Use CFCl₃ as an external reference (δ = 0 ppm) or reference internally to a known standard. Typical parameters: wide spectral width to ensure signal capture, 64-128 scans.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes (stretching, bending).
Rationale for Predictions:
-
N-H Stretch: The secondary amine N-H bond will produce a characteristic sharp to medium peak in the 3300-3500 cm⁻¹ region.[6]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
C=N and C=C Stretches: The pyrimidine ring contains C=N and C=C bonds, which will result in a series of sharp absorptions in the 1650-1450 cm⁻¹ fingerprint region.
-
N-H Bend: The scissoring/bending vibration of the secondary amine is expected around 1550-1650 cm⁻¹.
-
C-F Stretch: The C-F bond gives a strong, characteristic absorption in the 1250-1000 cm⁻¹ region.
Table 4: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 3400 | Medium, Sharp | N-H Stretch (secondary amine) |
| ~ 3100-3000 | Medium | C-H Stretch (aromatic) |
| ~ 2980-2850 | Medium | C-H Stretch (aliphatic - CH₂, CH₃) |
| ~ 1640 | Strong | C=N Stretch |
| ~ 1580 | Strong | C=C Stretch (aromatic ring) |
| ~ 1550 | Medium | N-H Bend |
| ~ 1150 | Strong | C-F Stretch |
Standard Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a rapid and reliable technique for solid and liquid samples.[7]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹), co-adding 16-32 scans for a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Rationale for Predictions:
-
Molecular Ion (M⁺): Using Electron Ionization (EI), the molecule will lose an electron to form the molecular ion. The exact mass can be calculated from its molecular formula, C₆H₈FN₃.
-
Key Fragments: The most likely initial fragmentation pathway is the loss of the terminal methyl group (•CH₃, mass 15) to form a stable [M-15]⁺ ion. Another probable fragmentation is the loss of an ethyl radical (•CH₂CH₃, mass 29) to form [M-29]⁺. Cleavage within the pyrimidine ring is also possible but often results in less intense fragments.
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z (mass-to-charge) | Predicted Identity | Notes |
| 141.07 | [M]⁺ | Molecular Ion |
| 126.05 | [M - CH₃]⁺ | Loss of a methyl radical |
| 112.03 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
Standard Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
Data Interpretation: Identify the molecular ion peak. Analyze the fragmentation pattern to corroborate the proposed structure. For definitive formula confirmation, High-Resolution Mass Spectrometry (HRMS) should be employed to obtain the exact mass to within 5 ppm.
Integrated Spectroscopic Workflow
A robust characterization relies on the synergistic interpretation of all spectroscopic data. The following workflow ensures a logical and self-validating process.
Caption: Integrated workflow for spectroscopic characterization.
References
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An In-depth Technical Guide to the Potential Biological Activity of N-Ethyl-5-fluoropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position has given rise to a critical class of anticancer drugs, most notably 5-fluorouracil (5-FU). Concurrently, the 2-aminopyrimidine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors. N-Ethyl-5-fluoropyrimidin-2-amine is a small molecule that uniquely combines these two pharmacophores. This technical guide provides a comprehensive exploration of the potential biological activities of this compound, postulating its promise as a novel therapeutic candidate. We will delve into its synthetic feasibility, propose robust experimental workflows for elucidating its anticancer and kinase inhibitory potential, and discuss its broader therapeutic possibilities. This document serves as a roadmap for researchers aiming to unlock the full potential of this intriguing molecule.
Introduction: A Tale of Two Pharmacophores
The landscape of modern drug discovery is rich with examples of privileged scaffolds – molecular frameworks that exhibit a high propensity for binding to biological targets. The 5-fluoropyrimidine and 2-aminopyrimidine moieties are two such scaffolds, each with a storied history of clinical success.
The 5-fluoropyrimidines, exemplified by 5-FU and its prodrugs like capecitabine, have been mainstays in oncology for decades.[1] Their mechanism of action primarily involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis and repair.[2][3] This disruption of DNA replication is particularly detrimental to rapidly proliferating cancer cells.
On the other hand, the 2-aminopyrimidine core is a highly versatile scaffold renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[4] This has led to the development of numerous kinase inhibitors for the treatment of cancer and other diseases, such as imatinib and various cyclin-dependent kinase (CDK) inhibitors.[5][6]
This compound emerges as a molecule of significant interest by virtue of its elegant fusion of these two powerful pharmacophores. This unique structural combination raises several compelling questions about its potential biological activity. Could it act as a novel anticancer agent, perhaps with a dual mechanism of action? Might it be a potent and selective kinase inhibitor? This guide will explore these possibilities and lay out a strategic path for the comprehensive investigation of this compound.
Synthesis and Characterization of this compound
While this compound is commercially available from suppliers like BLD Pharm and Aceschem, understanding its synthesis is crucial for analog development and structure-activity relationship (SAR) studies.[7][8] A plausible and efficient synthetic route can be envisioned based on established methodologies for the N-arylation of aminopyrimidines.[4]
A potential synthetic pathway could involve the Buchwald-Hartwig amination of 2-chloro-5-fluoropyrimidine with ethylamine. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming C-N bonds.
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N-Ethyl-5-fluoropyrimidin-2-amine: A Privileged Scaffold for Targeted Kinase Inhibitors
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Strategic Value of Fluorinated Pyrimidines
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, bioavailability, and target binding affinity.[1] Within this context, the 2-aminopyrimidine core has emerged as a "privileged" structure, frequently appearing in FDA-approved small molecule protein kinase inhibitors.[3] N-Ethyl-5-fluoropyrimidin-2-amine combines these advantageous features, presenting itself as a versatile and highly valuable building block for the synthesis of targeted therapeutics, particularly in oncology. This guide provides an in-depth analysis of its properties, synthesis, and application, with a focus on its role in constructing potent and selective kinase inhibitors.
Physicochemical and Spectroscopic Profile
A foundational understanding of a building block's properties is critical for its effective use in multi-step synthetic campaigns. This compound is a stable, crystalline solid under standard conditions, lending itself well to a variety of reaction setups.
| Property | Value | Source |
| CAS Number | 1289386-10-2 | [4][5] |
| Molecular Formula | C₆H₈FN₃ | PubChem |
| Molecular Weight | 141.15 g/mol | PubChem |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Solubility | Soluble in methanol, dichloromethane, chloroform | General Knowledge |
Note: Spectroscopic data such as NMR and Mass Spectrometry are typically provided by suppliers upon request and are crucial for batch-to-batch quality control.[4]
Synthesis and Reactivity: A Rational Approach
The synthesis of this compound can be approached from commercially available starting materials. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine precursor. The fluorine atom at the 5-position enhances the electrophilicity of the pyrimidine ring, facilitating substitution at the C2 and C4 positions.
A representative synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound.
The key to this synthesis is the regioselective nature of the first substitution. The C2 position is generally more activated towards nucleophilic attack than the C4 position in such systems. The subsequent dechlorination can be achieved under standard catalytic hydrogenation conditions. This straightforward, two-step process allows for the efficient production of the desired building block.
Core Application in Medicinal Chemistry: Crafting Kinase Inhibitors
The 2-aminopyrimidine scaffold is a bioisostere for the purine core of ATP, allowing molecules containing this moiety to act as competitive inhibitors at the ATP-binding site of protein kinases.[3] this compound serves as an ideal starting point for elaborating this core, enabling the synthesis of complex molecules that target specific kinases implicated in diseases like cancer.[6][7]
Derivatives of 2-amino-5-fluoropyrimidine are integral to the structure of numerous inhibitors targeting:
-
Epidermal Growth Factor Receptor (EGFR): Crucial in non-small-cell lung cancer (NSCLC).[8][9]
-
Cyclin-Dependent Kinases (CDK4/6): Key regulators of the cell cycle, targeted in certain breast cancers.[10]
-
Janus Kinases (JAK): Involved in inflammatory signaling pathways.[11]
-
Aurora Kinases: Essential for mitotic progression and a target in various neoplasms.[7]
The ethylamino group at the N2 position provides a vector for further chemical modification, while the fluorine at C5 can enhance binding affinity through favorable electrostatic interactions within the target protein's active site.
Case Study: A Key Intermediate in Third-Generation EGFR Inhibitors
A prominent application of related 2-aminopyrimidine cores is in the synthesis of Osimertinib, a third-generation EGFR inhibitor designed to overcome resistance mutations in NSCLC.[9][12] While Osimertinib itself contains a more complex diamine side chain, the initial synthetic steps highlight the utility of the core pyrimidine structure. The synthesis involves a crucial SNAr reaction where a substituted aniline displaces a chlorine atom on the pyrimidine ring, demonstrating the building block's fundamental reactivity.
The general logic for constructing such an inhibitor is illustrated below. This process involves coupling the pyrimidine core with a second aromatic system, often via a palladium-catalyzed cross-coupling reaction or another SNAr reaction.
Caption: Logic for elaborating the pyrimidine core in inhibitor synthesis.
This modular approach allows medicinal chemists to rapidly generate libraries of compounds by varying the coupling partner (P2), enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[13][14]
Experimental Protocols: A Practical Guide
The following protocol details a representative Buchwald-Hartwig amination, a common and powerful method for coupling the pyrimidine core to various amine-containing fragments.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: To couple N-Ethyl-4-chloro-5-fluoropyrimidin-2-amine with a generic aromatic amine (Ar-NH₂).
Reagents & Equipment:
-
N-Ethyl-4-chloro-5-fluoropyrimidin-2-amine (1.0 eq)
-
Aromatic amine (Ar-NH₂) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous 1-Butanol or Toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (Silica gel chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-Ethyl-4-chloro-5-fluoropyrimidin-2-amine, the aromatic amine, potassium carbonate, Pd₂(dba)₃, and X-Phos.
-
Solvent Addition: Add anhydrous 1-butanol via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to 85-100 °C and stir vigorously for 8-12 hours.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
This robust protocol is adaptable to a wide range of amine coupling partners, underscoring the versatility of the halopyrimidine intermediate in library synthesis.[13]
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages fundamental principles of medicinal chemistry. Its fluorinated 2-aminopyrimidine core provides a stable and effective scaffold for engaging the ATP-binding site of kinases, while its functional handles allow for extensive synthetic elaboration. As the demand for more selective and potent targeted therapies continues to grow, the utility of well-designed building blocks like this compound will only increase, paving the way for the next generation of innovative medicines.
References
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Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Available at: [Link]
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Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. At Tianming Pharmaceutical. Available at: [Link]
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Optimized synthetic protocol for the preparation of osimertinib. ResearchGate. Available at: [Link]
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Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. Available at: [Link]
-
Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. Available at: [Link]
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Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
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N-[4-[3-(cyclopropylmethyl)-7-fluoro-2-methylbenzimidazol-5-yl]-5-fluoropyrimidin-2-yl]-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-amine. PubChem. Available at: [Link]
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Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health (NIH). Available at: [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. PubMed. Available at: [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]
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This compound. Chemadd. Available at: [Link]
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N-[1-(5-fluoro-2-pyridinyl)ethyl]pyrimidin-5-amine. PubChem. Available at: [Link]
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Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health (NIH). Available at: [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available at: [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]
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The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. Available at: [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. Available at: [Link]
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- 11. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Use of N-Ethyl-5-fluoropyrimidin-2-amine in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of kinase inhibitors approved for clinical use.[1][2] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors.[3] Within this class, 2-aminopyrimidine derivatives are of particular interest due to their synthetic tractability and the diverse chemical space that can be explored by modifying the amine substituent.
N-Ethyl-5-fluoropyrimidin-2-amine emerges as a valuable building block in this context. The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability, a desirable property in drug candidates. The ethyl group on the amine provides a vector for further chemical modification or can itself occupy a specific pocket within the kinase. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in the synthesis of kinase inhibitors, with a focus on creating diaminopyrimidine-based scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and scale-up.
| Property | Value | Source |
| CAS Number | 1289386-10-2 | [4][5][6] |
| Molecular Formula | C₆H₈FN₃ | [5] |
| Molecular Weight | 141.15 g/mol | [5] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and alcohols. | General knowledge |
Core Synthetic Methodologies: Building Kinase Inhibitor Scaffolds
The primary synthetic utility of this compound and its derivatives in this context is its role as a nucleophile in reactions with dihalopyrimidines to construct more complex kinase inhibitor cores. The two most prevalent and powerful methods for this transformation are Nucleophilic Aromatic Substitution (SₙAr) and the Buchwald-Hartwig amination.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring, especially when substituted with halogens, makes it susceptible to nucleophilic attack. The regioselectivity of SₙAr on 2,4-dichloropyrimidines is a critical consideration. With primary and secondary amines, the reaction generally favors substitution at the C4 position due to the higher electrophilicity of this carbon.[7]
Exemplary Reaction: Sequential SₙAr for the synthesis of a 2,4-diaminopyrimidine scaffold.
Detailed Step-by-Step Protocol (Hypothetical Example based on established principles):
Objective: To synthesize a 2,4-diaminopyrimidine scaffold analogous to the core of the JAK2 inhibitor, AZD1480.[1][8]
-
Materials:
-
2,4,5-Trichloropyrimidine
-
5-methyl-1H-pyrazol-3-amine
-
(S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine (or this compound for a simpler analogue)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
-
-
Procedure:
-
Step 1: Synthesis of N-(2,5-dichloropyrimidin-4-yl)-5-methyl-1H-pyrazol-3-amine.
-
To a solution of 2,4,5-trichloropyrimidine (1.0 eq.) in n-butanol, add 5-methyl-1H-pyrazol-3-amine (1.1 eq.) and DIPEA (1.5 eq.).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-aminated intermediate. The rationale for this regioselectivity lies in the higher electrophilicity of the C4 position in 2,4-dichloropyrimidines, making it more susceptible to nucleophilic attack by the primary amine.[7]
-
-
Step 2: Synthesis of the final diaminopyrimidine.
-
To a solution of the intermediate from Step 1 (1.0 eq.) in n-butanol, add (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine (1.2 eq.) and DIPEA (2.0 eq.).
-
Heat the reaction mixture to a higher temperature, typically 120-140 °C, and stir for 12-24 hours. The C2 position is less reactive, thus requiring more forcing conditions.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, concentrate, and purify by flash column chromatography to afford the final product.
-
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful alternative, especially when the SₙAr reaction is sluggish, for instance, with less reactive aryl chlorides or with sterically hindered amines.[9][10] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than high-temperature SₙAr.[11][12]
Exemplary Reaction: Buchwald-Hartwig amination for the synthesis of a 2-aminopyrimidine derivative.
Detailed Step-by-Step Protocol (General Procedure):
Objective: To couple this compound with a 2-chloropyrimidine derivative.
-
Materials:
-
A 2-chloropyrimidine derivative (e.g., 2-chloro-4-substituted pyrimidine)
-
This compound
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or another suitable palladium precatalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or another suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Anhydrous toluene or dioxane
-
Inert atmosphere glovebox or Schlenk line technique
-
-
Procedure:
-
In an oven-dried Schlenk tube, under an inert atmosphere, add the 2-chloropyrimidine (1.0 eq.), this compound (1.2 eq.), Pd₂(dba)₃ (0.01-0.05 eq.), XPhos (0.02-0.10 eq.), and NaOtBu (1.4 eq.).
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition of the palladium(0) species to the C-Cl bond and subsequent reductive elimination to form the desired C-N bond.[13]
-
Synthesis of Chiral Amines: The Case of (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine
The synthesis of the specific chiral amine (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine, a key component of the JAK2 inhibitor AZD1480, is a critical step. While classical resolution methods can be employed, a more elegant and efficient approach involves asymmetric synthesis. Recent studies have demonstrated the use of amine transaminases for this transformation.[14]
This biocatalytic approach offers high enantioselectivity (>99% ee) and avoids the need for chiral chromatography or resolution agents, aligning with the principles of green chemistry.[14] The enzyme, an (S)-selective amine transaminase, transfers the amino group from a simple amine donor to the prochiral ketone, establishing the desired stereocenter.
Targeted Kinase Signaling Pathways
Inhibitors synthesized using fluoropyrimidin-2-amine derivatives often target key signaling pathways implicated in cancer and inflammatory diseases. Two prominent examples are the JAK/STAT and Aurora kinase pathways.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors.[4][15] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and autoimmune diseases.
The Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[1][16] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not available, the handling procedures for structurally related fluorinated pyrimidines should be followed.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound and its chiral derivatives are valuable and versatile building blocks for the synthesis of potent and selective kinase inhibitors. The strategic incorporation of the 5-fluoro-2-aminopyrimidine moiety can significantly enhance the pharmacological properties of the resulting compounds. The synthetic protocols outlined herein, based on established SₙAr and Buchwald-Hartwig amination methodologies, provide a robust framework for the development of novel kinase inhibitors targeting critical signaling pathways in disease. The advent of biocatalytic methods for the synthesis of chiral intermediates further expands the toolkit available to medicinal chemists, enabling more efficient and sustainable drug discovery efforts.
References
-
PubMed. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
-
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
ResearchGate. (2025). Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]
-
PubMed. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... [Link]
-
ResearchGate. (n.d.). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by.... [Link]
-
NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
NIH. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET. [Link]
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
NIH. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]
-
PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
-
PubChem. (n.d.). 2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
ACS Publications. (n.d.). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. [Link]
-
NIH. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
Arctom. (n.d.). CAS NO. 1289386-10-2 | this compound. [Link]
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Synthetic Strategies for N-Ethyl-5-fluoropyrimidin-2-amine Derivatives: An Application and Protocol Guide
Introduction: The Significance of Fluorinated Pyrimidinamines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom onto this privileged heterocycle can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the 5-fluoro-2-aminopyrimidine moiety is a key pharmacophore found in a range of biologically active compounds, including kinase inhibitors for oncology and antiviral agents. The N-ethyl substituent at the 2-amino position often plays a crucial role in modulating target affinity and selectivity. This guide provides a comprehensive overview of the prevalent synthetic routes to N-Ethyl-5-fluoropyrimidin-2-amine and its derivatives, offering detailed protocols and mechanistic insights for researchers in drug development.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of this compound derivatives primarily hinges on the formation of the C2-N bond. Two powerful and widely adopted strategies dominate this landscape: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. A third, less common but viable, alternative involves the direct N-alkylation of 2-amino-5-fluoropyrimidine. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the steric and electronic nature of the substrates.
Figure 1: Overview of synthetic pathways to this compound.
Part 1: Synthesis of the Key Precursor: 2-Chloro-5-fluoropyrimidine
A reliable supply of the electrophilic precursor, 2-chloro-5-fluoropyrimidine, is paramount. This intermediate is typically prepared in a two-step sequence from the readily available 5-fluorouracil.
Step 1.1: Chlorination of 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine
The initial step involves the conversion of the pyrimidinedione system of 5-fluorouracil into the corresponding dichloropyrimidine. This transformation is a classic example of converting a keto-enol tautomeric system into a halide. Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this purpose, often in the presence of a tertiary amine base like N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[1][2]
Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluorouracil (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 5-10 eq) followed by the slow addition of N,N-dimethylaniline (1.5 eq).[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-115 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,4-dichloro-5-fluoropyrimidine as a clear liquid.
Step 1.2: Selective Reduction to 2-Chloro-5-fluoropyrimidine
The regioselective reduction of 2,4-dichloro-5-fluoropyrimidine is a critical step. The chlorine atom at the 4-position is more susceptible to nucleophilic attack and reduction than the one at the 2-position. This is attributed to the electronic effects of the ring nitrogens. A common and effective method for this selective dechlorination is the use of zinc dust in the presence of a proton source, such as acetic acid.
Protocol 2: Selective Reduction to 2-Chloro-5-fluoropyrimidine
-
Reaction Setup: In a round-bottom flask, suspend granular zinc (1.1-1.5 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in THF to the zinc suspension.
-
Reaction Conditions: Heat the mixture to reflux and then add glacial acetic acid (1.0 eq) dropwise. The reaction is typically complete within 1-2 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove excess zinc. The filtrate is then concentrated.
-
Purification: The residue is taken up in an organic solvent and washed with aqueous sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford 2-chloro-5-fluoropyrimidine, which can be further purified by distillation or chromatography if necessary.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a direct and often efficient method for the synthesis of this compound. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative fluorine atom, facilitates the attack of a nucleophile (ethylamine) on the carbon atom bearing the chlorine leaving group.
Figure 2: Simplified mechanism of the SNAr reaction.
Protocol 3: SNAr Amination with Ethylamine
-
Reaction Setup: In a sealed tube or a pressure vessel, dissolve 2-chloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Reagent Addition: Add an excess of ethylamine (2-3 eq), either as a solution in a solvent (e.g., 70% in water or as a solution in THF) or as a neat reagent if the reaction is conducted at low temperature initially. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to 80-120 °C for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, THF, Acetonitrile | Good solubility for reactants; appropriate boiling points. |
| Base | TEA, DIPEA | Scavenges HCl byproduct without competing as a nucleophile. |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier. |
| Excess Amine | 2-3 equivalents | Drives the reaction to completion. |
Table 1: Typical reaction parameters for the SNAr amination.
Part 3: Buchwald-Hartwig Amination
For substrates where SNAr is sluggish or fails, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[3]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyrimidine
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, 2-10 mol%).
-
Reagent Addition: Add the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq) and 2-chloro-5-fluoropyrimidine (1.0 eq). Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Amine Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) followed by ethylamine (1.2-1.5 eq).
-
Reaction Conditions: Heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and purified by column chromatography.
| Component | Example | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, SPhos | Stabilizes the Pd center and facilitates the catalytic cycle.[4] |
| Base | NaOt-Bu, Cs₂CO₃ | Facilitates deprotonation of the amine complex. |
| Solvent | Toluene, Dioxane | Anhydrous and high-boiling point solvents are preferred. |
Table 2: Key components for Buchwald-Hartwig amination.
Part 4: Alternative Route - N-Alkylation of 2-Amino-5-fluoropyrimidine
An alternative approach involves the initial synthesis of 2-amino-5-fluoropyrimidine, followed by N-alkylation. 2-Amino-5-fluoropyrimidine can be synthesized from 2-chloro-5-fluoropyrimidine by reaction with ammonia or a protected ammonia equivalent. The subsequent N-alkylation can be achieved using various methods, including reaction with an ethyl halide or, more elegantly, through a transition-metal-catalyzed process using an alcohol as the alkylating agent.
Protocol 5: Transition-Metal-Catalyzed N-Alkylation with Ethanol
-
Reaction Setup: In a reaction vessel, combine 2-amino-5-fluoropyrimidine (1.0 eq), a transition metal catalyst (e.g., a ruthenium or iridium complex), and a base (e.g., NaOH or KOH).
-
Solvent/Reagent: Add ethanol, which serves as both the solvent and the alkylating agent.
-
Reaction Conditions: Heat the mixture in a sealed vessel to 120-150 °C for several hours.
-
Work-up and Purification: After cooling, the solvent is removed, and the residue is purified by column chromatography to yield the desired N-ethylated product. This method is highly atom-economical, with water being the only byproduct.
Conclusion
The synthesis of this compound derivatives is a well-established yet evolving field. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination will depend on the specific substrate and the desired scale of the reaction. For many applications, the direct SNAr approach offers a straightforward and cost-effective route. However, the versatility and broad substrate scope of the Buchwald-Hartwig amination make it an indispensable tool for more challenging couplings. The development of alternative, greener methods such as catalytic N-alkylation with alcohols highlights the continuous innovation in synthetic methodology. This guide provides a solid foundation for researchers to select and execute the most appropriate synthetic strategy for their drug discovery and development programs.
References
- Fu, Y., Ning, G., & Sun, S. (2012).
- Google Patents. (2011). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. CN102070536A.
- Dunaiskis, A., et al. (1995). LARGE SCALE SYNTHESIS OF 2-CHLORO-5-FLUOROPYRIMIDINE.
- Moody, C. J., & Walsh, K. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Oldenhuis, N. J., et al. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 17(20), 5172–5175.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Google Patents. (2012). Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. CN102491949A.
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
- Tlili, A., et al. (2009).
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- 1. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of N-Ethyl-5-fluoropyrimidin-2-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of N-Ethyl-5-fluoropyrimidin-2-amine in Medicinal Chemistry
This compound is a key heterocyclic building block in modern drug discovery. Its structure, featuring a pyrimidine core, is a common motif in a wide array of biologically active molecules. The strategic placement of a fluorine atom at the 5-position significantly influences the molecule's electronic properties, often enhancing metabolic stability, binding affinity, and lipophilicity of derivative compounds. The presence of the N-ethylamino group at the 2-position provides a crucial nucleophilic handle for the introduction of diverse functional groups through reactions with various electrophiles. This guide provides a comprehensive overview of the reactivity of this compound with common electrophiles and offers detailed protocols for its derivatization, a critical step in the synthesis of novel therapeutic agents.
Theoretical Framework: Understanding the Reactivity of this compound
The reactivity of this compound is primarily dictated by the interplay of the electronic effects of its substituents on the pyrimidine ring.
-
The Pyrimidine Core: Pyrimidine is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency generally makes the ring resistant to electrophilic aromatic substitution.
-
The 2-N-Ethylamino Group: This is a strong electron-donating group through resonance. The lone pair of electrons on the exocyclic nitrogen atom can be delocalized into the pyrimidine ring, increasing the electron density of the ring system. This activating effect, however, is often not sufficient to promote facile electrophilic attack on the ring itself. More importantly, the exocyclic nitrogen is the primary site of nucleophilic attack on electrophiles.
-
The 5-Fluoro Substituent: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect), which further deactivates the pyrimidine ring towards electrophilic attack. However, it can also have a weak electron-donating resonance effect (+R effect). In the context of the pyrimidine ring, the inductive effect is generally dominant.
Regioselectivity of Electrophilic Attack:
Given the electronic properties, the most probable site of reaction with electrophiles is the exocyclic nitrogen of the N-ethylamino group, which is the most nucleophilic center in the molecule. Reactions such as N-acylation and N-alkylation will predominantly occur at this position. The endocyclic ring nitrogens are significantly less nucleophilic due to their involvement in the aromatic system and the overall electron-deficient nature of the pyrimidine ring.
Experimental Protocols
The following protocols are based on established methodologies for the derivatization of analogous aminopyrimidines and serve as a robust starting point for the reaction of this compound with various electrophiles. Researchers should note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve optimal yields for specific substrates.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol describes a general and highly efficient method for the formation of amides via the reaction of this compound with acyl chlorides. A tertiary amine base is used to neutralize the hydrogen chloride (HCl) generated during the reaction.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., Benzoyl chloride, Acetyl chloride) (1.1 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine (1.5 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or by column chromatography on silica gel.
Data Presentation: N-Acylation Reactions
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | NEt₃ | DCM | 4 | >90 (expected) |
| 2 | Benzoyl chloride | Pyridine | THF | 6 | >90 (expected) |
| 3 | Isobutyryl chloride | NEt₃ | DCM | 5 | >85 (expected) |
Note: Yields are estimations based on similar reactions and may vary.
Experimental Workflow: N-Acylation
Caption: General workflow for N-acylation.
Protocol 2: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a carbonate base. This method is straightforward and often provides good yields of the N-alkylated product.
Materials:
-
This compound
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.1 - 1.5 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous DMF (or Acetonitrile) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.2-1.5 equivalents) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Data Presentation: N-Alkylation Reactions
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 6 | >85 (expected) |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 70 | 8 | >80 (expected) |
| 3 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50 | 4 | >90 (expected) |
Note: Yields are estimations based on similar reactions and may vary.
Reaction Mechanism: N-Alkylation
Caption: Simplified SN2 mechanism for N-alkylation.
Protocol 3: Electrophilic Halogenation
Direct halogenation on the pyrimidine ring is challenging due to its electron-deficient nature. However, under forcing conditions or with highly activated substrates, electrophilic halogenation at the C5 position (if unsubstituted) can occur. For this compound, the 5-position is already occupied. Therefore, electrophilic attack on the ring is highly unlikely. Reactions with halogenating agents are more likely to result in complex side reactions or decomposition under harsh conditions. For targeted introduction of other halogens, alternative synthetic routes, such as those starting from a different pyrimidine precursor, are recommended.
Characterization of Products
The successful synthesis of N-acylated or N-alkylated derivatives of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation.
-
In ¹H NMR, the appearance of new signals corresponding to the acyl or alkyl group and a shift in the signals of the ethyl group protons will be observed.
-
In ¹³C NMR, new signals for the introduced carbons will be present.
-
¹⁹F NMR can confirm the integrity of the fluoro-substituent.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: For N-acylated products, the appearance of a strong carbonyl (C=O) stretching band (typically around 1650-1700 cm⁻¹) is a key diagnostic feature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficiently anhydrous conditions- Reaction temperature too low- Steric hindrance from bulky electrophiles | - Use fresh or purified reagents- Ensure all glassware is oven-dried and use anhydrous solvents- Gradually increase the reaction temperature- For bulky groups, consider longer reaction times or a more reactive electrophile |
| Multiple products observed by TLC/LC-MS | - Side reactions (e.g., reaction at ring nitrogen)- Over-alkylation (for primary amines)- Decomposition of starting material or product | - Use milder reaction conditions (lower temperature, weaker base)- Use a stoichiometric amount of the electrophile- Monitor the reaction closely and stop it once the starting material is consumed |
| Difficulty in product purification | - Product has similar polarity to starting material or byproducts | - Optimize the mobile phase for column chromatography- Consider recrystallization from a different solvent system- If applicable, an acidic or basic wash during workup may remove certain impurities |
References
-
Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. [Link]
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.).
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate 5-Flouro Uracil. (2011). Journal of Applied Pharmaceutical Science.
- First radiosynthesis of 2-amino-5-[18F]fluoropyridines. (2019). Royal Society of Chemistry.
- Substituted aminopyrimidines. (1982).
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (2025).
- Process for preparing 2-aminopyridine derivatives. (2006).
-
Methods of regioselective synthesis of 2,4-disubstituted pyrimidines. (2018). Justia Patents. [Link]
- 2, 4, 5-substituted pyrimidine derivatives, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient. (2019).
-
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (2020). PMC. [Link]
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
- REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION. (2014).
-
6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. (n.d.). PMC. [Link]
-
N-[4-[3-(cyclopropylmethyl)-7-fluoro-2-methylbenzimidazol-5-yl]-5-fluoropyrimidin-2-yl]-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-amine. (n.d.). PubChem. [Link]
-
Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. (2019). PubMed. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). PMC. [Link]
-
Synthesis of ethyl(2Z)-2-(Aryl)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1][2]thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). CORE.
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC. [Link]
-
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017). ResearchGate. [Link]
-
[125I]N-[2-[N-Ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt. (2011). NCBI. [Link]
-
5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.). NCBI. [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of N-Ethyl-5-fluoropyrimidin-2-amine Derivatives for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of N-Ethyl-5-fluoropyrimidin-2-amine derivatives in palladium-catalyzed cross-coupling reactions. The 2-aminopyrimidine motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of fluorine can enhance metabolic stability and binding affinity, making fluorinated pyrimidines particularly valuable building blocks. This document focuses on the strategic use of a representative substrate, 4-Chloro-N-ethyl-5-fluoropyrimidin-2-amine , in three cornerstone palladium-catalyzed transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We delve into the mechanistic rationale behind component selection, provide step-by-step, field-proven protocols, and offer insights into optimization and troubleshooting to empower scientists in the synthesis of novel molecular entities.
Mechanistic Foundations of Palladium Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation, revolutionizing modern synthetic chemistry.[2] The efficacy of these reactions hinges on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. While specific details can vary, the generally accepted mechanism for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Cl) of the electrophile, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6]
-
Transmetalation / Ligand Exchange:
-
In Suzuki coupling, an organoboron species exchanges its organic group with the halide on the palladium center, a process typically facilitated by a base.
-
In Buchwald-Hartwig amination, the amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[3][7]
-
In Sonogashira coupling, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper acetylide that then undergoes transmetalation with the Pd(II) complex.[8]
-
-
Reductive Elimination: The two organic partners bound to the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]
The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, directly influencing reaction scope, efficiency, and functional group tolerance.[6]
The Substrate: A Focus on 4-Chloro-N-ethyl-5-fluoropyrimidin-2-amine
The target substrate class, represented by 4-Chloro-N-ethyl-5-fluoropyrimidin-2-amine , possesses distinct electronic features that govern its reactivity.
-
Electrophilicity: The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms. The addition of an electron-withdrawing fluorine atom at the 5-position further enhances the electrophilicity of the C4 position, making the C-Cl bond susceptible to oxidative addition by a Pd(0) catalyst.
-
Directing Effects: The 2-amino group is a key feature. While primary and secondary amines can sometimes complicate couplings by coordinating too strongly to the metal center, modern bulky phosphine ligands have largely overcome these challenges, often making protection/deprotection steps unnecessary.[9]
-
Significance: The ability to selectively functionalize the C4 position allows for the creation of diverse libraries of compounds from a common intermediate, a cornerstone of modern medicinal chemistry.[10]
Application Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and hetero-biaryl compounds prevalent in pharmaceuticals.[2][11]
Rationale for Component Selection:
-
Catalyst System: For electron-deficient heteroaryl chlorides, a combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically demanding, electron-rich phosphine ligand is often superior to first-generation catalysts like Pd(PPh₃)₄.[6] Ligands such as SPhos or XPhos excel in promoting the challenging oxidative addition of aryl chlorides.
-
Base: A moderately strong base is required to facilitate the transmetalation step. K₂CO₃ or K₃PO₄ are commonly used in an aqueous/organic solvent mixture.[12] Cesium carbonate (Cs₂CO₃) can be effective in more challenging couplings.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, ensuring solubility for both the organic substrates and the inorganic base.[12]
Detailed Protocol: Synthesis of N-Ethyl-5-fluoro-4-(p-tolyl)pyrimidin-2-amine
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-N-ethyl-5-fluoropyrimidin-2-amine | 175.59 | 1.0 | 1.0 |
| p-Tolylboronic acid | 135.96 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.53 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Deionized Water | - | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add 4-Chloro-N-ethyl-5-fluoropyrimidin-2-amine (176 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of dioxane. Add this pre-catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (7 mL) and deionized water (2 mL) via syringe.
-
Degas the resulting suspension by bubbling the inert gas through it for 15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL) and water (15 mL).
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of complex aryl amines from aryl halides.[3][5] This reaction is critical for accessing scaffolds found in countless kinase inhibitors and other pharmaceuticals.[1][5]
Rationale for Component Selection:
-
Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are essential.[1][13] They facilitate both the oxidative addition and the final reductive elimination step, which can be challenging for C-N bond formation.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common choice.[1] For sensitive substrates, weaker carbonate bases or stronger bis(trimethylsilyl)amide bases (LiHMDS) may be employed.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.
Detailed Protocol: Synthesis of N⁴-Cyclohexyl-N²-ethyl-5-fluoropyrimidine-2,4-diamine
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-N-ethyl-5-fluoropyrimidin-2-amine | 175.59 | 1.0 | 1.0 |
| Cyclohexylamine | 99.17 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 (0.02 Pd) |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | 578.68 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add anhydrous toluene (5 mL).
-
Add 4-Chloro-N-ethyl-5-fluoropyrimidin-2-amine (176 mg, 1.0 mmol) dissolved in anhydrous toluene (5 mL), followed by cyclohexylamine (137 µL, 1.2 mmol).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours under the inert atmosphere.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Dilute with ethyl acetate (30 mL) and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application Protocol 3: Sonogashira C-C (Alkynyl) Coupling
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to conjugated enynes that are valuable in materials science and as precursors in medicinal chemistry.[8][15][16]
Rationale for Component Selection:
-
Catalyst System: The classic Sonogashira coupling employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[8] The copper facilitates the formation of a copper-acetylide intermediate, which then transmetalates to the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HX byproduct and to act as a solvent or co-solvent.
-
Solvent: A polar aprotic solvent like THF or DMF is commonly used.
-
Modern Variants: Copper-free Sonogashira couplings have been developed to avoid issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling). These often require specific ligands and stronger bases.[17]
Detailed Protocol: Synthesis of N-Ethyl-5-fluoro-4-(phenylethynyl)pyrimidin-2-amine
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-N-ethyl-5-fluoropyrimidin-2-amine | 175.59 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.1 | 1.1 |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To a Schlenk flask, add 4-Chloro-N-ethyl-5-fluoropyrimidin-2-amine (176 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Add phenylacetylene (121 µL, 1.1 mmol) dropwise with stirring.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate (30 mL) and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active ligand (e.g., Buchwald-type biarylphosphines). Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or NaOtBu). Increase temperature. |
| Dehalogenation of Starting Material | β-hydride elimination from the Pd-H species formed from side reactions. | Use a bulky ligand to disfavor this pathway. Ensure anhydrous conditions. |
| Formation of Homocoupled Products | (Suzuki) Boronic acid decomposition; (Sonogashira) Glaser coupling. | Degas solvents thoroughly to remove oxygen. For Sonogashira, consider a copper-free protocol.[17] |
| Poor Reproducibility | Inconsistent catalyst activity; Variable reagent quality; Presence of moisture/O₂. | Use pre-catalysts for consistency. Use freshly distilled/anhydrous solvents. Maintain a strict inert atmosphere. |
| Amine starting material decomposition | Base is too strong or incompatible with other functional groups. | Screen alternative bases like K₃PO₄, Cs₂CO₃, or organic bases like DBU.[14] |
References
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin
- Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-yl Sulfonates with Nucleophiles in Polyethylene Glycol 400. Semantic Scholar.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
- Buchwald–Hartwig amin
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
- Developing Ligands for Palladium(II)
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
- Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amin
- Sonogashira Coupling. Organic Chemistry Portal.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Aminative Suzuki–Miyaura coupling. Xingwei Li.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
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- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Advanced Protocols for the Selective N-Alkylation of 5-Fluoropyrimidin-2-amine: A Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Critical Role of N-Alkylated 5-Fluoropyrimidin-2-amines in Modern Drug Discovery
The 5-fluoropyrimidin-2-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] The strategic introduction of alkyl substituents on the 2-amino group is a powerful tactic to modulate a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of robust and reproducible protocols for the N-alkylation of 5-fluoropyrimidin-2-amine, designed to empower researchers in their quest for novel therapeutics. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
The Central Challenge: Regioselectivity in the N-Alkylation of 2-Aminopyrimidines
A primary consideration in the N-alkylation of 2-aminopyrimidines is the issue of regioselectivity. Alkylation can potentially occur at the exocyclic amino group (N2) or at one of the endocyclic ring nitrogens (N1 or N3). For the development of targeted therapeutics, precise control over the site of alkylation is paramount. The protocols detailed herein are selected to favor selective alkylation on the exocyclic amino group, a common objective in the synthesis of kinase inhibitors and other targeted therapies.
Method 1: Classical N-Alkylation with Alkyl Halides under Thermal Conditions
Direct alkylation with alkyl halides is a foundational and widely practiced method for forming C-N bonds. The success of this approach hinges on the careful selection of base and solvent to control reactivity and minimize side reactions.
Mechanistic Rationale
This reaction proceeds via a classical SN2 mechanism, where the nucleophilic exocyclic amino group of 5-fluoropyrimidin-2-amine attacks the electrophilic carbon of the alkyl halide. The choice of a suitable base is critical to deprotonate the resulting ammonium salt, regenerating the neutral amine for potential further reaction and neutralizing the hydrogen halide byproduct. The use of a relatively weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) can effectively drive the reaction to completion while minimizing the risk of over-alkylation to the tertiary amine.
Visualizing the Workflow: Classical N-Alkylation
Caption: Workflow for classical N-alkylation of 5-fluoropyrimidin-2-amine.
Detailed Experimental Protocol
Materials:
-
5-Fluoropyrimidin-2-amine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-fluoropyrimidin-2-amine and the chosen anhydrous solvent (e.g., DMF, approximately 0.1 M concentration).[2]
-
Add the base (e.g., K₂CO₃) to the suspension and stir the mixture at room temperature for 15-30 minutes to ensure a homogeneous mixture.[2]
-
Slowly add the alkyl halide dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with an appropriate organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
Method 2: Reductive Amination for Broader Substrate Scope
Reductive amination is a highly versatile and efficient one-pot method for N-alkylation, particularly favored in medicinal chemistry for its broad substrate scope and milder reaction conditions. This method involves the reaction of 5-fluoropyrimidin-2-amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target N-alkylated amine.[3][4]
Mechanistic Rationale
The reaction proceeds in two key steps. First, the nucleophilic amino group of 5-fluoropyrimidin-2-amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine or iminium ion intermediate.[5] This step is often catalyzed by a weak acid. Subsequently, a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the C=N double bond of the imine to the corresponding amine.[5] These reducing agents are particularly advantageous as they are less reactive towards the starting carbonyl compound, minimizing side reactions.
Visualizing the Workflow: Reductive Amination
Caption: Workflow for the one-pot reductive amination of 5-fluoropyrimidin-2-amine.
Detailed Experimental Protocol
Materials:
-
5-Fluoropyrimidin-2-amine (1.0 eq)
-
Aldehyde or Ketone (e.g., benzaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-fluoropyrimidin-2-amine and the aldehyde or ketone in the chosen anhydrous solvent (e.g., DCE).[6]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. This can be monitored by TLC or LC-MS. For less reactive carbonyls, a catalytic amount of acetic acid can be added.
-
Add the sodium triacetoxyborohydride portion-wise to the stirred solution. The reaction may be slightly exothermic.
-
Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-6 hours), as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde | NaBH₃CN | MeOH | Room Temp | 2-4 | 90-98 |
| Acetaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 3-6 | 85-95 |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 3-6 | 90-98 |
Method 3: Microwave-Assisted N-Alkylation for Rapid Synthesis
Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times, often leading to higher yields and cleaner reaction profiles. This approach is particularly beneficial for high-throughput synthesis in drug discovery settings.[7]
Mechanistic Rationale
The underlying mechanism is similar to classical thermal alkylation (SN2). However, microwave irradiation provides efficient and uniform heating, dramatically accelerating the reaction rate. The use of a solid support, such as alumina mixed with a base like potassium carbonate, can further enhance the reaction efficiency in a solvent-free or minimal solvent setting.[8]
Detailed Experimental Protocol
Materials:
-
5-Fluoropyrimidin-2-amine (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (catalytic amount)
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe vessel, combine 5-fluoropyrimidin-2-amine, the alkyl halide, and the base.
-
Add a catalytic amount of a high-boiling solvent like DMF or NMP to facilitate efficient energy transfer.[9]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level and temperature (e.g., 100-150°C) for a short duration (typically 5-20 minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the crude product using standard techniques such as column chromatography.
Advanced Methods: Palladium-Catalyzed Buchwald-Hartwig Amination and "Borrowing Hydrogen" Catalysis
For more challenging substrates or when seeking alternative, milder conditions, more advanced catalytic methods can be employed.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] While typically used for aryl-amine coupling, it can be adapted for the N-alkylation of heteroaromatic amines. This method often exhibits excellent functional group tolerance and can provide high yields where other methods fail. A typical catalytic system involves a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., X-Phos).[11]
"Borrowing Hydrogen" Catalysis with Alcohols
A greener and more atom-economical approach is the use of alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[12] This method typically employs a transition metal catalyst (e.g., based on Ru or Ir) and generates water as the only byproduct.[12] The reaction proceeds through the catalyst-mediated oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. A patent suggests that this method can achieve complete regioselectivity for the exocyclic N-alkylation of 2-aminopyrimidines.[13]
Reaction Monitoring and Product Characterization
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts, and confirms the mass of the desired product.
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structure elucidation and confirmation of regioselectivity. The chemical shifts and coupling patterns, particularly the coupling of the fluorine atom to adjacent protons and carbons, provide definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the N-alkylated product.
-
Infrared (IR) Spectroscopy: Can be used to observe the disappearance of the N-H stretches of the primary amine and the appearance of the N-H stretch of the secondary amine.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active alkylating agent, low reaction temperature, or inactive base. | Increase the reaction temperature, use a more reactive alkyl halide (I > Br > Cl), or switch to a stronger base like Cs₂CO₃. For reductive amination, ensure the pH is suitable for imine formation. |
| Formation of Dialkylated Product | The mono-alkylated product is more nucleophilic than the starting amine. | Use a larger excess of the 5-fluoropyrimidin-2-amine, or choose a method known for better mono-alkylation selectivity like reductive amination. |
| Competing Ring Alkylation (Endocyclic) | The reaction conditions favor alkylation on the pyrimidine ring nitrogens. | Employ methods known to favor exocyclic alkylation, such as the "borrowing hydrogen" catalysis. Careful selection of base and solvent is also crucial. |
| Difficult Purification | Presence of closely eluting byproducts or unreacted starting materials. | Optimize the reaction conditions to minimize byproduct formation. Employ different solvent systems for column chromatography or consider alternative purification techniques like preparative HPLC. |
Conclusion
The N-alkylation of 5-fluoropyrimidin-2-amine is a critical transformation in the synthesis of many important pharmaceutical compounds. This guide has provided a detailed overview of several robust protocols, from classical methods to modern catalytic approaches. By understanding the underlying mechanisms and potential challenges, researchers can confidently select and optimize the most suitable method for their specific synthetic goals. The provided step-by-step protocols and troubleshooting guide serve as a practical resource for the successful synthesis and characterization of these valuable N-alkylated building blocks.
References
Click to expand
- CN102491949A - Method for synthesizing 2-(N-alkyl)
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]
-
N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC - NIH. [Link]
-
Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine - ResearchGate. [Link]
-
Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation | Semantic Scholar. [Link]
-
N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods - ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. [Link]
-
N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - OUCI. [Link]
-
Amine alkylation - Wikipedia. [Link]
-
Exocyclic and Endocyclic Double Bond - ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]
-
What is the difference between an exocyclic and an endocyClic double bond? - Quora. [Link]
-
Important biologically active N-alkylated amines. - ResearchGate. [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. [Link]
-
Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents - Indian Journal of Pharmaceutical Education and Research. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]
-
Reductive Amination - Chemistry LibreTexts. [Link]
-
Simple and efficient microwave assisted N-alkylation of isatin - PMC - NIH. [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC - NIH. [Link]
-
NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - MDPI. [Link]
-
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents - ResearchGate. [Link]
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- 3. Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
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Application of N-Ethyl-5-fluoropyrimidin-2-amine in Fragment-Based Drug Discovery: A Guide for Researchers
Introduction: The Power of Small Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds (typically < 300 Da), or "fragments," that bind weakly but efficiently to a biological target.[1][3] These initial fragment hits, though modest in potency, serve as high-quality starting points for rational, structure-guided optimization into potent and drug-like candidates.[4][5][6]
This application note details the utility of N-Ethyl-5-fluoropyrimidin-2-amine as a valuable component of a fragment library, particularly for campaigns targeting protein kinases. We will explore its desirable physicochemical properties and provide a comprehensive, field-proven workflow for its application, from initial screening to hit validation and lead optimization.
The Fragment: this compound
This compound is an exemplary fragment for FBDD campaigns. Its value stems from a combination of its core scaffold, strategic functionalization, and ideal physicochemical properties.
Rationale for Inclusion in a Fragment Library:
-
Privileged Scaffold: The 2-aminopyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved protein kinase inhibitors.[7] This scaffold can form critical hydrogen bond interactions with the backbone of the kinase hinge region, a conserved feature of the ATP binding site, providing a strong anchor point for binding.[8][9][10]
-
Compliance with the 'Rule of Three': High-quality fragments generally adhere to the "Rule of Three" to ensure they explore chemical space effectively and provide ample room for optimization.[1][11][12][13] this compound aligns well with these principles.
-
Strategic Fluorination: The fluorine atom is a valuable tool in FBDD.[14] It can form favorable electrostatic or hydrogen bonding interactions with the target protein. Critically, its unique nuclear spin (¹⁹F) makes it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for sensitive and unambiguous detection of binding without the background noise of ¹H-based methods.[14][15][16]
-
Vector for Growth: The N-ethyl group provides a defined, synthetically tractable vector for chemical elaboration. This "poised" nature is a key feature of a good fragment, allowing medicinal chemists to readily execute a "fragment growing" strategy to explore adjacent pockets within the target's binding site.[4][5]
Physicochemical Properties Profile:
| Property | Value (Calculated) | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight (MW) | ~141.14 Da | < 300 Da | Provides a small, efficient starting point with ample room for optimization without exceeding drug-like MW limits.[1][11] |
| cLogP | ~1.2 | < 3 | Ensures adequate aqueous solubility, which is critical for the high concentrations used in biophysical screening assays.[1][13] |
| Hydrogen Bond Donors | 1 | ≤ 3 | Contributes to binding affinity and specificity while maintaining favorable solubility.[1][11] |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | Provides key interaction points (pyrimidine nitrogens) for target binding, especially in kinase hinge regions.[1][8][11] |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational complexity increases the probability of adopting a favorable binding conformation, leading to higher hit quality.[1][11] |
Experimental Workflow: From Fragment Screening to Validated Hit
A successful FBDD campaign relies on a robust screening cascade that uses orthogonal biophysical techniques to identify and validate true binders, thereby eliminating false positives early in the process.[17][18] This section outlines a validated three-stage protocol for screening this compound against a target protein, for example, a protein kinase.
Caption: FBDD Screening Cascade for this compound.
Stage 1: Primary Screening with nano-Differential Scanning Fluorimetry (nano-DSF)
Causality: nano-DSF (a type of Thermal Shift Assay) is an ideal primary screening technique because it is rapid, low-cost, and requires minimal protein consumption.[19][20][21] It identifies fragments that bind to and stabilize the target protein, causing a measurable increase in its melting temperature (Tm).[19][22] This label-free method monitors intrinsic tryptophan fluorescence, avoiding potential artifacts from extrinsic dyes.[20]
Protocol:
-
Preparation:
-
Prepare the target protein at a final concentration of 10-20 µM in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.
-
Prepare a 100 mM stock of this compound in 100% DMSO. From this, create a 10 mM intermediate plate in assay buffer.
-
Use a robotic dispenser to add the fragment solution and protein solution to a 384-well or 96-well plate. The final concentration should be ~1 mM fragment and 1-2% DMSO. Include DMSO-only controls.[19][23]
-
-
Execution:
-
Centrifuge the plate briefly to collect the samples.
-
Load the samples into nano-DSF capillaries.
-
Place the capillaries into the Prometheus instrument (or similar nano-DSF device).[19]
-
Set a temperature ramp from 20 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the change in the ratio of intrinsic fluorescence at 350 nm and 330 nm.
-
-
Data Analysis:
-
The instrument software calculates the first derivative of the fluorescence ratio curve to determine the melting temperature (Tm) for each well.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.
-
A statistically significant positive shift (e.g., ΔTm > 3 times the standard deviation of controls) identifies a preliminary hit.
-
Stage 2: Orthogonal Hit Validation with Surface Plasmon Resonance (SPR)
Causality: It is crucial to validate hits with a secondary, orthogonal method to eliminate false positives from the primary screen. SPR is a highly sensitive, label-free biophysical technique that directly measures binding events in real-time by detecting changes in mass on a sensor surface.[24][25][26][27] This confirms a direct interaction between the fragment and the immobilized target, independent of thermal stabilization.
Protocol:
-
Preparation:
-
Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling or a streptavidin chip if the protein is biotinylated). Aim for a surface density that will yield a clear signal for small fragment binding.
-
Prepare a concentration series of this compound (e.g., from 10 µM to 1 mM) in a running buffer identical to the immobilization buffer, with a matched DMSO concentration.
-
-
Execution:
-
Perform the experiment on an SPR instrument (e.g., Biacore).
-
Inject the fragment solutions over the sensor surface containing the target protein and a reference surface (blank or with an irrelevant protein) to subtract bulk refractive index changes.[28]
-
Monitor the binding response (in Response Units, RU) during the association and dissociation phases.
-
-
Data Analysis:
-
A positive and concentration-dependent response on the target surface compared to the reference surface confirms binding.
-
Even a simple "yes/no" binding result at a high concentration (e.g., 1 mM) is sufficient for validation at this stage.
-
Stage 3: Hit Characterization
Once validated, the hit is characterized to provide quantitative and structural data essential for guiding medicinal chemistry efforts.
A. Affinity Determination (SPR Dose-Response):
Causality: Determining the dissociation constant (KD) quantifies the binding affinity. This value is used to calculate ligand efficiency, a critical metric for prioritizing fragments and tracking the progress of optimization.[29][30][31]
Protocol:
-
Execution: Using the SPR setup from Stage 2, perform a full dose-response experiment by injecting multiple concentrations of the fragment over the chip.
-
Data Analysis:
-
Plot the steady-state binding responses against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the KD. Fragment hits typically have KD values in the high micromolar (µM) to millimolar (mM) range.
-
B. Structural Characterization (X-ray Crystallography):
Causality: Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the "gold standard" in FBDD.[32] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is invaluable for structure-based drug design.[33][34][35][36]
Protocol:
-
Crystal Preparation:
-
Data Collection & Analysis:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement.
-
Carefully analyze the resulting electron density map to confirm the presence and determine the pose of the bound fragment.
-
Hit-to-Lead Optimization: Growing the Fragment
With a validated KD and a co-crystal structure, the process of evolving this compound into a potent lead compound can begin. The most common strategy for a fragment of this type is "fragment growing."[4][5][6][38]
Causality: The goal is to design and synthesize new analogues that extend from the fragment's core to engage with nearby sub-pockets in the binding site, forming additional favorable interactions and thereby increasing affinity and selectivity.
Caption: Iterative cycle of Hit-to-Lead optimization via fragment growing.
Structure-Activity Relationship (SAR) Strategy:
-
Analyze the Binding Pose: The co-crystal structure reveals the orientation of the N-ethyl group. Identify nearby hydrophobic pockets or potential hydrogen bonding partners that are not currently engaged by the fragment.
-
Design Analogues: Synthesize a small, focused library of new compounds where the ethyl group is replaced with larger or more functionalized moieties designed to interact with the identified sub-pockets. For example:
-
Probing Hydrophobic Pockets: Extend the alkyl chain (propyl, butyl) or add cyclic groups (cyclopropyl, phenyl).
-
Seeking H-bonds: Introduce hydroxyls, amides, or other polar groups at the terminus of the chain.
-
-
Iterative Improvement: Screen each new analogue to determine its KD and calculate its Ligand Efficiency (LE). A successful modification will significantly improve affinity (lower KD) while maintaining or only slightly decreasing the LE.[39] This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.
Conclusion
This compound represents an ideal starting point for a fragment-based drug discovery campaign, especially against protein kinases. Its privileged 2-aminopyrimidine core provides a reliable anchor, while its physicochemical properties and poised nature make it amenable to both sensitive biophysical detection and rational chemical optimization. By employing a robust, multi-stage screening cascade involving nano-DSF, SPR, and X-ray crystallography, researchers can confidently identify and validate this fragment as a hit. Subsequent structure-guided "fragment growing" strategies can then efficiently translate this high-quality starting point into a potent and selective lead compound, demonstrating the power and efficiency of the FBDD approach.
References
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Ciulli, A., & Abell, C. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 8(11), 2135–2147. [Link]
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Renaud, J., & Gstaiger, M. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(8), 373-377. [Link]
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Ciulli, A., & Abell, C. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. [Link]
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Jana, S., & Raha, K. (2020). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link]
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Gabriella, S., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22359. [Link]
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Campos-Olivas, R. (2011). NMR screening and hit validation in fragment based drug discovery. Current Topics in Medicinal Chemistry, 11(1), 43-67. [Link]
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Vu, K., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(23), 7808. [Link]
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Campos-Olivas, R. (2011). NMR Screening and Hit Validation in Fragment Based Drug Discovery. ResearchGate. [Link]
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de Souza, G., & de Azevedo, W. (2022). The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. [Link]
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Lepre, C. A., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH Public Access. [Link]
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Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 11(5), 573-580. [Link]
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Congreve, M., et al. (2003). A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discovery Today, 8(19), 876-877. [Link]
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Kirsch, P., et al. (2019). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. International Journal of Molecular Sciences, 20(23), 5824. [Link]
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Vu, K., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 183. [Link]
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Erlanson, D. (2011). Pushing the Rule of 3. Practical Fragments Blog. [Link]
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Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). [Link]
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Semantic Scholar. (n.d.). Fragment-based drug discovery using NMR spectroscopy. [Link]
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Chen, Y., et al. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 64(21), 15599-15622. [Link]
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Strelow, J. M., et al. (2021). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. RSC Medicinal Chemistry, 12(10), 1695-1707. [Link]
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Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE. [Link]
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Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. [Link]
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RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. Retrieved from [Link]
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Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]
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Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]
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Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7(9), 738-745. [Link]
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Fisher Scientific. (n.d.). Development of a Fluorine Labelled Fragment Library. Retrieved from [Link]
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JoVE. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview. YouTube. [Link]
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Sci-Hub. (n.d.). The role of ligand efficiency metrics in drug discovery. [Link]
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Erlanson, D. A. (2015). Ligand Efficiency Metrics: Why All the Fuss? Expert Opinion on Drug Discovery, 10(8), 781-784. [Link]
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Ferenczy, G. G., & Keserű, G. M. (2017). Ligand Efficiency Metrics and their Use in Fragment Optimizations. ResearchGate. [Link]
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SciSpace. (2011). The role of ligand efficiency metrics in drug discovery. [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(10), 6825-6840. [Link]
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Minor, W., et al. (2015). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. Current Opinion in Chemical Biology, 25, 1-7. [Link]
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Duvernay, M. T., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 21013-21025. [Link]
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Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1032. [Link]
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ResearchGate. (n.d.). Scheme 11. Synthesis of Pyrimidine and Aminopyrimidine Hinge Binders. [Link]
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Kusakabe, K., et al. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry, 23(9), 2247-2260. [Link]
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ResearchGate. (n.d.). Protein Crystallization: Eluding the Bottleneck of X-ray Crystallography. [Link]
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ChemRxiv. (n.d.). How Ligands Interact with the Kinase Hinge. [Link]
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Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
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Creative Biostructure. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of N-Ethyl-5-fluoropyrimidin-2-amine and its Analogs
Introduction
The 5-fluoropyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] The fluorine atom at the C5 position can significantly enhance metabolic stability and binding affinity to target proteins. N-alkylation at the C2-amino position further allows for the fine-tuning of physicochemical properties and biological activity. This document provides detailed experimental protocols for the synthesis of a key intermediate, N-Ethyl-5-fluoropyrimidin-2-amine, and a general framework for the synthesis of its analogs, targeting researchers and professionals in drug discovery and development.
The synthetic strategies discussed herein focus on two robust and widely applicable methods for C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods will often depend on the desired substrate scope and the reactivity of the specific amine and pyrimidine precursors.
Core Synthetic Strategies
The synthesis of this compound and its analogs primarily relies on the reaction of a suitably substituted 2-halopyrimidine with an amine. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing fluorine atom, facilitates nucleophilic attack at the C2 position.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of a halide (typically chloride or bromide) from the C2 position of a 5-fluoropyrimidine by an amine is a straightforward and often high-yielding approach. This reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by the presence of electron-withdrawing groups on the pyrimidine ring.[2]
Caption: General workflow for the SNAr reaction.
Strategy 2: Buchwald-Hartwig Amination
For less reactive amines or for the synthesis of a broader range of analogs, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction is highly versatile, with a broad substrate scope and functional group tolerance.[3][4] The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond.[5]
Sources
Application Note: A Scalable and Robust Methodology for the Synthesis of N-Ethyl-5-fluoropyrimidin-2-amine
Abstract
N-Ethyl-5-fluoropyrimidin-2-amine is a critical building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous targeted therapeutics, particularly kinase inhibitors for oncology. The growing demand for these advanced pharmaceuticals necessitates a synthetic route that is not only efficient and high-yielding at the laboratory scale but also robust, safe, and economically viable for industrial production. This application note provides a comprehensive guide to a scalable synthesis of this compound, beginning from the readily available 5-fluorouracil. We delve into the causality behind experimental choices, present detailed, step-by-step protocols, and address the critical considerations for process scale-up, including thermal safety, reagent selection, and purification strategies.
Introduction: The Strategic Importance of this compound
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. The introduction of a fluorine atom at the C5-position often enhances metabolic stability and binding affinity, making fluorinated pyrimidines highly sought-after intermediates. This compound, in particular, is a precursor to several clinical candidates and approved drugs, including potent CDK4/6 inhibitors used in cancer therapy[1].
The synthetic pathway detailed herein follows a logical and field-proven progression: (1) Conversion of 5-fluorouracil to a di-halogenated intermediate, 2,4-dichloro-5-fluoropyrimidine, and (2) A regioselective nucleophilic aromatic substitution (SNAr) with ethylamine to yield the target compound. This approach is designed for scalability, moving from grams in a research setting to kilograms in a pilot plant.
Overall Synthetic Workflow
The two-stage synthesis transforms a common commodity chemical into a high-value pharmaceutical intermediate. The workflow is designed to minimize complex purification steps and utilize reagents suitable for large-scale operations.
Figure 1: Overall Synthetic Scheme. A two-stage process converting 5-fluorouracil to the target amine via a dichlorinated intermediate.
Experimental Protocols & Scientific Rationale
Stage 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This stage involves the conversion of the hydroxyl groups of the tautomeric form of 5-fluorouracil into chlorides using a strong chlorinating agent.
Protocol:
-
Reactor Setup: To a dry, nitrogen-purged reactor equipped with a mechanical stirrer, reflux condenser (with a gas scrubber for HCl and POCl₃ fumes), and a thermocouple, add phosphorus oxychloride (POCl₃, 4.0 eq.).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq.) or another suitable base like triethylamine to the POCl₃ at room temperature[2]. This is a critical step; the base acts as a catalyst, and its selection can influence reaction time and yield[2].
-
Substrate Addition: Slowly and portion-wise, add 5-fluorouracil (1.0 eq.) to the stirred mixture. Causality: The addition must be controlled as the initial reaction is exothermic. Maintaining the temperature below 40°C during addition prevents runaway reactions.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Under vigorous stirring, slowly quench the reaction mixture by pouring it onto crushed ice. Causality: This step hydrolyzes the excess POCl₃. It is highly exothermic and must be performed with extreme caution in a well-ventilated area, preferably a walk-in fume hood for larger scales.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine, which can often be used in the next step without further purification.
Stage 2: Regioselective Synthesis of this compound
The key to this step is the greater electrophilicity of the C2 position on the pyrimidine ring compared to the C4 position, allowing for a regioselective substitution.
Protocol:
-
Reactor Setup: In a reactor equipped for cooling and heating, dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1.0 eq.) in a suitable solvent such as ethanol or THF.
-
Amine Addition: Cool the solution to 0-5°C. Slowly add a solution of ethylamine (70% in water, 2.5 eq.) or bubble ethylamine gas through the solution. An additional organic base like triethylamine (TEA, 1.2 eq.) can be added to scavenge the HCl byproduct. Causality: Using an excess of ethylamine serves both as the nucleophile and the base, driving the reaction to completion. The low temperature controls the initial exotherm of the acid-base neutralization and the SNAr reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material and the formation of the product.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylamine.
-
Isolation & Purification: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product is then purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a solid.
Methodology for Scaling Up
Transitioning from the bench to a pilot or manufacturing plant requires careful consideration of several factors beyond simple multiplication of reagents.
Figure 2: Key Decision Points for Synthesis Scale-Up.
-
Thermal Management: Both the chlorination and amination steps are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough calorimetric study (e.g., using a Reaction Calorimeter, RC1) is essential to understand the heat flow and potential for thermal runaway. Controlled addition rates and robust reactor cooling systems are mandatory.
-
Reagent Handling: Handling large quantities of POCl₃ requires specialized equipment, including closed-system transfer lines and dedicated scrubbers. Similarly, using ethylamine gas requires a carefully controlled delivery system, whereas aqueous ethylamine may be preferred for easier handling despite introducing water into the process.
-
Purification Strategy: While chromatography is suitable for small-scale purification, it is impractical and costly for multi-kilogram production. The process must be optimized to yield a product that can be purified by crystallization. This involves screening various solvent systems to find one that provides high recovery and excellent impurity rejection.
-
Material Compatibility: POCl₃ and the HCl generated are highly corrosive.[3] Glass-lined reactors are standard for the chlorination step. The compatibility of all seals, gaskets, and transfer lines must be verified before scale-up.[3]
Data Summary & Troubleshooting
Table 1: Typical Process Parameters and Results
| Parameter | Stage 1 (Chlorination) | Stage 2 (Amination) |
| Scale | 100 g | ~120 g (Crude Input) |
| Key Reagents | 5-Fluorouracil, POCl₃ | 2,4-Dichloro-5-fluoropyrimidine, 70% EtNH₂ (aq) |
| Equivalents | 1.0 (substrate), 4.0 (POCl₃) | 1.0 (substrate), 2.5 (EtNH₂) |
| Solvent | None (POCl₃ as reagent/solvent) | Ethanol |
| Temperature | 110°C (Reflux) | 0°C to 25°C |
| Reaction Time | 14 hours | 6 hours |
| Typical Yield | ~90% (crude) | 80-85% (after crystallization) |
| Purity (HPLC) | >95% (crude) | >99.5% |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Chlorination (Stage 1) | Insufficient reaction time/temperature; Inactive POCl₃. | Extend reflux time; Ensure POCl₃ is fresh and dry; Confirm catalyst activity. |
| Low Yield in Amination (Stage 2) | Insufficient ethylamine; Reaction temperature too low. | Increase equivalents of ethylamine; Allow reaction to proceed at room temperature for longer. |
| Formation of Di-substituted Impurity | Reaction temperature too high in Stage 2. | Maintain controlled low temperature during ethylamine addition and allow for a gradual warm-up. |
| Difficult Crystallization | Presence of oily impurities. | Perform a solvent swap or an activated carbon treatment before crystallization. Screen alternative solvent systems. |
Critical Safety & Handling Precautions
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated laboratory or production environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl or neoprene for POCl₃), tightly fitting safety goggles, a face shield, and a flame-resistant lab coat.[4][5]
-
Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes. Handle only in a chemical fume hood. Have a Class D fire extinguisher (for reactive metals) and sand available.
-
Fluorinated Compounds: Fluorinated organic molecules can have unique toxicological profiles.[3] Avoid inhalation and skin contact. All manipulations should be designed to minimize aerosol formation.[4]
-
Waste Disposal: Quench excess POCl₃ carefully before disposal. All organic and halogenated waste must be collected in designated, properly labeled containers for disposal according to institutional and governmental regulations.
References
-
Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. Available at: [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor 5-Flourouracil . Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors . National Institutes of Health (NIH). Available at: [Link]
-
Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer . PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: N-Ethyl-5-fluoropyrimidin-2-amine Synthesis
Welcome to the technical support center for the synthesis of N-Ethyl-5-fluoropyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve yield, purity, and overall success.
Overview of Synthetic Strategy
This compound is a crucial intermediate in pharmaceutical development, often utilized in the synthesis of kinase inhibitors for oncology research.[1][2] The most common and direct synthetic route is the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-fluoropyrimidine with ethylamine. The electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine atom activates the C2 position for nucleophilic attack.
This guide will focus on the SNAr reaction starting from 2-chloro-5-fluoropyrimidine due to the favorable reactivity and commercial availability of the starting material.
Visualizing the Primary Synthetic Pathway
The diagram below illustrates the standard SNAr approach.
Caption: Primary SNAr route to the target compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Conversion to Product
Question: I've run the reaction between 2-chloro-5-fluoropyrimidine and ethylamine, but my TLC/LC-MS analysis shows mostly unreacted starting material. What could be the cause?
Answer: This is a common issue that typically points to insufficient reaction activation or reagent problems. Let's break down the potential causes and solutions.
Causality Analysis: The SNAr reaction requires overcoming an energy barrier for the nucleophile (ethylamine) to attack the electron-deficient pyrimidine ring and displace the chloride. Insufficient thermal energy, a poorly chosen solvent, or an inadequate base can all lead to a stalled reaction.
-
A) Reaction Temperature is Too Low: While the pyrimidine ring is activated, thermal energy is often required to achieve a reasonable reaction rate.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 40-50 °C. If you are already at 50 °C, consider increasing to 70-80 °C or reflux, depending on your solvent's boiling point. Monitor for any potential side product formation at higher temperatures.
-
-
B) Ineffective Base: The reaction generates hydrochloric acid (HCl), which will protonate the ethylamine nucleophile, rendering it inactive. A base is required to neutralize this acid.
-
Solution: Ensure you are using at least one equivalent of a suitable base. For this reaction, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is a good choice. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.
-
-
C) Inappropriate Solvent: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.
-
Solution: A polar solvent is necessary to facilitate the formation of the charged Meisenheimer intermediate. Alcohols like ethanol or n-butanol are often good choices as they are polar and can be heated. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are also excellent options. Avoid non-polar solvents like toluene or hexane, which will significantly slow down the reaction.
-
-
D) Reagent Quality: Degradation of starting materials, especially ethylamine (which can be volatile), can be a factor.
-
Solution: Use a fresh bottle of ethylamine or verify its concentration (if using an aqueous solution). Ensure the 2-chloro-5-fluoropyrimidine is pure. It is often supplied as a solid and should be a white to off-white crystalline material.
-
Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for diagnosing low reaction conversion.
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm observing a major impurity that is difficult to separate from my desired product. What could this be and how can I prevent it?
Answer: Side product formation usually arises from over-reaction, reaction with the solvent, or competing reaction pathways. The most likely impurity in this synthesis is a di-ethylated species or a product resulting from the hydrolysis of the starting material.
Causality Analysis:
-
A) Bis-Alkylation Impurity: Although less common for this specific substrate, it's possible for the product, this compound, to be deprotonated by a strong base and subsequently react with another molecule of the starting material. This is more likely under harsh conditions.
-
Prevention: Avoid using excessively strong bases like sodium hydride (NaH) or organolithiums. Stick to moderate bases like K₂CO₃ or DIEA. Using a slight excess (1.1-1.5 equivalents) of ethylamine can also help ensure the starting material is consumed before it can react with the product.
-
-
B) Hydrolysis of Starting Material: If there is water in your reaction mixture (e.g., from reagents or solvents), the 2-chloro-5-fluoropyrimidine can hydrolyze to form 5-fluoro-pyrimidin-2-ol.[3] This "hydroxy" species exists in equilibrium with its tautomer, 5-fluoropyrimidin-2(1H)-one.
-
Prevention: Use anhydrous (dry) solvents and reagents. If using an aqueous solution of ethylamine, be aware that this side reaction is possible, and you may need to adjust conditions to favor the amination. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent atmospheric moisture from entering.
-
-
C) Alternative Amination Pathway (Buchwald-Hartwig Amination): While SNAr is the most direct method, palladium-catalyzed Buchwald-Hartwig amination is an alternative for forming C-N bonds.[4][5] If you were attempting this route, common side reactions include hydrodehalogenation (replacement of -Cl with -H) or catalyst decomposition.
Diagram of Potential Side Reactions
Caption: Visualization of the desired vs. undesired reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis? A1: There is no single "best" combination, as the optimal choice can depend on scale and available equipment. However, a highly effective and commonly used system is potassium carbonate (K₂CO₃) as the base in acetonitrile (ACN) or ethanol (EtOH) as the solvent, heated to 70-80 °C. This system is robust, uses inexpensive reagents, and generally gives clean conversions with straightforward work-up.
| Parameter | Recommended Options | Rationale & Considerations |
| Solvent | Ethanol, Acetonitrile, n-Butanol, DMF | Ethanol/n-Butanol: Good polarity, high boiling point for heating, relatively green. Acetonitrile/DMF: Polar aprotic, excellent for SNAr, but require anhydrous conditions for best results. |
| Base | K₂CO₃, Cs₂CO₃, DIEA, TEA | K₂CO₃/Cs₂CO₃: Inexpensive, strong enough, easy to remove during work-up (filtration). DIEA/TEA: Organic bases, soluble in the reaction mixture, but can be harder to remove during purification. Avoids introducing water. |
| Temperature | 60 - 100 °C | The reaction generally requires heat. Start around 70 °C and monitor progress. Higher temperatures may be needed for less reactive substrates but increase the risk of side products. |
Q2: How should I purify the final product? A2: The product is a basic amine, which can be exploited during purification.
-
Work-up: After the reaction is complete, cool the mixture and filter off any inorganic salts (like K₂CO₃). Evaporate the solvent. The crude residue can then be redissolved in a water-immiscible solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining polar impurities (like DMF or residual salts).
-
Acid-Base Extraction (Optional): For higher purity, you can perform an acid-base extraction. Extract the organic layer with dilute aqueous HCl (e.g., 1M). The basic product will move to the aqueous layer as a protonated salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure product back into an organic solvent.
-
Chromatography/Crystallization: The most common final purification step is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, the product can often be crystallized from a suitable solvent system like ethyl acetate/hexanes.
Q3: Can I use 2-bromo-5-fluoropyrimidine instead of the chloro- version? A3: Yes. Aryl bromides are generally more reactive than aryl chlorides in SNAr reactions. Using 2-bromo-5-fluoropyrimidine may allow you to run the reaction under milder conditions (lower temperature or shorter reaction time). However, the bromo- derivative is typically more expensive, so the choice represents a trade-off between reactivity and cost. For palladium-catalyzed couplings, aryl bromides are also significantly more reactive than chlorides.[6]
Experimental Protocol: Reference Procedure
This protocol is a standard starting point. Optimization may be required.
Materials:
-
2-chloro-5-fluoropyrimidine (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration of starting material)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-chloro-5-fluoropyrimidine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe to create a stirrable slurry.
-
Begin vigorous stirring and add the ethylamine solution dropwise over 5 minutes.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the potassium carbonate, washing the filter cake with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to yield this compound as a solid or oil.
References
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgB0Z4Q29IN75f8D78r0EVtSIUe_kse8vUGzbbQUXaMDtFDImyfkGVgDita8qR2KXoDuaKQp6TJrbd8bSNBgd5wKjhlC-a3s6HXWX_fGD6GkVMncaWKviPVonpEWiW2G3nnV5xPyRn7gGJ5wQ=]
- Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. John Wiley & Sons, Ltd. [Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHyxZludX4ZZbmpMI5Xz1IGihibUol0eRgn0q8az8VaDl0Y146KDsmZRrRmv5rAAv4RKmzPk7NhzMHjQ9dnPpCUKYRMjEHBHaX5deSUj1UmUIEdXA9IpeHb1gOHVXI6aIFJuItAdf1St2SxUo0rKujwgWDmGysAGirKG8HYwSyaacdpfz13J74LehKi0Hds4D1hCXMBuITK-Wz10IdcLwWFfLR]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXfUIWiA6vlwyFHyQBC1hR29LABVOp4sD_nNfnlFobaaZVSSw_NmMb3HrR9BIy6ZtnHkXJns1RSEPDAgfu3-MAksmj2yeiwc-Ww1ff3l2F1zH_TvmYLtRepV8CocKQrT80ZCSn2OD60Te3GvBzS2lGZOyBoeRwKJ8qj94ykeBnBPwcPA==]
- 2-Amino-5-fluoropyridine synthesis. ChemicalBook. [Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPnF3yXH1Af13XCbHcV-Qh4M-lYcg990QI0lO1L22slr-RmNIaYBPukM2BFaR-48LGRqXLhC-DoBykZ75HoIe8bl1zwd6RcLXm7AZTik-hfSN6U8hJV20_tIcSxTC8bj9IWA8B5PrcNVjhMKPjyhB4Y1eVzdFUDiQsReEGsD0=]
- Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Available from: https://vertexaisearch.cloud.google.
- 2-Amino-5-fluoropyrimidine. Chem-Impex. [Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlsfKie0y6Zx8Rj9aLa0SlSfBot0kkXGD7n5R-EdMvw9XrVJSx_Qsj-H_Oi33YvXENqlE4JmwR29QTz5jEvXCxTCqZuAUPSin1uutBHEBODFDVQGy5Zn1HZlwl_G7NpKByJW0=]
- Buchwald–Hartwig amination. Wikipedia. [Available from: https://en.wikipedia.
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF89N8x8W9E1zx_QTRdCIFesru6qkQH4PTfWNqtN-1p4Hrwm8GupxG1tlI07V5q-R4Lg1hdc22aS0AqO5mwPRBWT8AzvsAdYnndOyWWYqoU_H-P7bOVi_L83mQxGuL8TPbEVf4rcA==]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health (NIH). [Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7146521/]
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCP2LUgK5SvLkz98mrgsdGXIOVP-4o3BGljYcJu3Jp6MmBvBocaBCUo1O8Gwa5fL0DBAdNv19I80TeocQya92-oGlkCNhoguz19R4OovyaeY7sTPGCcusr3nRbCvAJif6LRnxKI8_SD139DcIg]
- This compound. BLD Pharm. [Available from: https://www.bldpharm.com/products/1289386-10-2.html]
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- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. [Available from: https://pubmed.ncbi.nlm.nih.gov/31174092/]
- Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. [Available from: https://pubmed.ncbi.nlm.nih.gov/21133413/]
Sources
- 1. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Ethyl-5-fluoropyrimidin-2-amine
Welcome to the technical support center for N-Ethyl-5-fluoropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important synthetic intermediate. Drawing upon established principles in separation science and the known chemistry of aminopyrimidines, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Introduction: Understanding the Core Challenges
This compound is a substituted aminopyrimidine, a class of compounds widely used in medicinal chemistry. Its purification is frequently complicated by three main factors:
-
Basicity: The exocyclic amino group and the pyrimidine ring nitrogens are basic. This property can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor chromatographic performance.
-
Reaction Impurities: The most common synthetic route, a nucleophilic aromatic substitution (SNAr) of 2-chloro-5-fluoropyrimidine with ethylamine, can generate a predictable profile of impurities. These include unreacted starting materials and over-alkylated byproducts, which may have similar polarities to the desired product.
-
Solubility: As with many heterocyclic compounds, finding an ideal single solvent for recrystallization can be challenging, often necessitating the use of co-solvent systems.
This guide is structured to directly address these issues in a practical, question-and-answer format, providing not just solutions but the underlying chemical principles to empower you to adapt and troubleshoot your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My flash column chromatography on silica gel shows severe peak tailing and poor separation. What's happening and how do I fix it?
Answer: This is the most common issue when purifying basic compounds like this compound on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and reversibly interact with the basic nitrogen atoms of your compound, leading to a slow, uneven elution process known as "tailing."
Root Cause Analysis & Solutions:
-
Cause: Strong acid-base interaction between the basic amine and acidic silica.
-
Solution 1 (Recommended): Add a Basic Modifier. Neutralize the acidic sites on the silica by adding a small amount of a volatile tertiary amine to your mobile phase. This competing base will interact with the silanol groups, allowing your product to elute more symmetrically.
-
Recommended Modifier: Triethylamine (Et₃N) at a concentration of 0.5-2% (v/v) in your eluent system (e.g., Hexane/Ethyl Acetate).
-
Alternative: A few drops of aqueous ammonia in the methanol portion of a DCM/Methanol eluent system can also be effective, though less common for routine flash chromatography.
-
-
Solution 2: Use a Different Stationary Phase. If tailing persists or impurities co-elute even with a modifier, consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have an amino-propyl bonded phase, creating a basic surface that repels basic compounds, leading to excellent peak shapes without mobile phase modifiers.[1]
-
Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Q2: My post-reaction TLC plate shows three spots. I know one is my product. What are the other two likely to be?
Answer: Based on the common SNAr synthesis from 2-chloro-5-fluoropyrimidine and ethylamine, the other two spots are most likely unreacted starting material and an over-alkylation byproduct.
Impurity Profile Analysis:
Caption: Likely impurities from a typical SNAr synthesis.
-
Spot 1 (Least Polar): Unreacted 2-chloro-5-fluoropyrimidine. This starting material lacks the amino group and is significantly less polar than the product. It will have the highest Rf value on a normal phase TLC plate.
-
Spot 2 (Intermediate Polarity): this compound (Your Product). The secondary amine group makes it more polar than the chloro- starting material.
-
Spot 3 (Most Polar or Similar Polarity): N,N-Diethyl-5-fluoropyrimidin-2-amine. The tertiary amine byproduct from over-alkylation is often slightly more or less polar than the secondary amine product, depending on the solvent system, but typically has a close Rf value, making separation challenging.[2][3]
See the data table in the FAQ section for expected analytical characteristics.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that it separates as a liquid phase upon cooling, often trapping impurities. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
Troubleshooting Crystallization:
-
Step 1: Use a Co-solvent System. This is the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate, acetone, or ethanol). Then, slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble, e.g., hexanes, heptane, or water) at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[4][5]
-
Step 2: Ensure Slow Cooling. Rapid cooling, such as plunging the flask directly into an ice bath, promotes oiling out. Allow the solution to cool to room temperature undisturbed. Once crystals begin to form (nucleation), you can then move the flask to an ice bath to maximize the yield.[5]
-
Step 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Step 4: Add a Seed Crystal. If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
| Solvent Combination (Good/Poor) | Polarity Mismatch | Typical Use Case |
| Ethyl Acetate / Hexanes | High | General purpose for moderately polar compounds. |
| Ethanol / Water | High | Effective for compounds with hydrogen bonding capability. |
| Dichloromethane / Hexanes | Medium | Good for less polar compounds. |
| Acetone / Water | High | Similar to ethanol/water, good for polar molecules. |
| Caption: Common co-solvent systems for recrystallization.[4][6] |
Q4: How can I efficiently remove both the unreacted starting material and the over-alkylated byproduct?
Answer: A multi-step approach combining an acidic wash with careful chromatography is often the most effective strategy.
Caption: A comprehensive purification workflow.
-
Acid-Base Extraction: First, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl). Your desired product and the basic N,N-diethyl byproduct will be protonated and move into the aqueous layer. The neutral, unreacted 2-chloro-5-fluoropyrimidine will remain in the organic layer, which can be discarded.
-
Liberate and Re-extract: Carefully basify the acidic aqueous layer with a base like 1M NaOH until the pH is >10. This will deprotonate your amines, causing them to precipitate or become soluble in an organic solvent. Extract the aqueous layer again with fresh ethyl acetate or dichloromethane. This new organic layer now contains your product and the over-alkylated byproduct, but is free of the non-basic starting material.
-
Optimized Chromatography: Dry the organic layer, concentrate it, and then purify the residue using flash column chromatography with an eluent containing 0.5-1% triethylamine. The triethylamine will significantly improve the separation between the secondary (product) and tertiary (byproduct) amines, which was previously difficult.
Frequently Asked Questions (FAQs)
What is the best general-purpose purification strategy to try first?
For a robust, first-pass purification, an acid-base workup followed by flash column chromatography on silica gel with a hexane/ethyl acetate + 1% triethylamine gradient is highly recommended. This combination effectively removes non-basic impurities and provides the best chance of separating similarly basic compounds.
How should I store this compound?
Like many amines, this compound can be sensitive to air and light over long periods, potentially leading to gradual oxidation and discoloration. For long-term storage, it is best kept in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).
What are the expected ¹H NMR signals for the product and key impurities?
| Compound | Key ¹H NMR Signals (Approx. δ in CDCl₃) | Notes |
| This compound (Product) | ~8.2 (s, 2H, pyrimidine H), ~5.0 (br s, 1H, NH), ~3.4 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) | The NH proton is often broad and may exchange with D₂O. |
| 2-Chloro-5-fluoropyrimidine (Starting Material) | ~8.6 (s, 2H, pyrimidine H) | Absence of ethyl group signals. |
| N,N-Diethyl-5-fluoropyrimidin-2-amine (Byproduct) | ~8.3 (s, 2H, pyrimidine H), ~3.6 (q, 4H, -CH₂-), ~1.2 (t, 6H, -CH₃) | Absence of the NH proton. Integration of the quartet and triplet will be for 4H and 6H, respectively. |
| Caption: Predicted ¹H NMR characteristics for identification. |
What are good starting conditions for TLC and HPLC analysis?
| Method | Stationary Phase | Mobile Phase | Detection |
| TLC | Silica Gel 60 F₂₅₄ | 70:30 Hexane:Ethyl Acetate + 0.5% Et₃N | UV light (254 nm) |
| HPLC | C18 (e.g., 5 µm, 4.6 x 150 mm) | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid | UV light (e.g., 254 nm) |
| Caption: Recommended starting points for analytical method development. For HPLC, a gradient of 5% to 95% B over 15-20 minutes is a good initial scouting run.[7] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: Adsorb your crude material onto a small amount of silica gel (~2-3 times the mass of your crude product). To do this, dissolve your compound in a minimal amount of a volatile solvent (e.g., dichloromethane), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Dry-load the adsorbed sample onto a pre-packed silica gel column that has been equilibrated with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N).
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure. Note: The triethylamine is volatile and should be removed during evaporation.
Protocol 2: General Recrystallization from a Co-Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum required volume of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Isolation: Once crystal formation appears complete, cool the flask in an ice bath for an additional 15-30 minutes. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Protocol 3: Acid-Base Extraction Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts. The basic amines are now in this layer as their hydrochloride salts. The original organic layer containing neutral impurities can be discarded.
-
Wash Aqueous Layer (Optional): Wash the combined aqueous layer with a small amount of fresh ethyl acetate to remove any residual neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly and carefully add 5M NaOH (aq) with swirling until the pH is >10 (check with pH paper). A precipitate may form, or the solution may become cloudy.
-
Back-Extraction: Add fresh ethyl acetate to the basic aqueous solution and shake vigorously. Drain and save the aqueous layer. Pour the organic layer into a clean flask. Repeat the extraction of the aqueous layer twice more.
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine mixture, which can then be further purified if necessary (e.g., by chromatography).
References
- Al-Zoubi, R. M., et al. (2015).
- Buchwald, S. L., & Hartwig, J. F. (n.d.).
- (2023).
- (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buděšínský, M., et al. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 11, 1578-1582.
- (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 1-13.
- (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- (n.d.).
- (n.d.). Recrystallization - Single Solvent. University of Calgary.
- (2020).
- (n.d.). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). INIS-IAEA.
- (n.d.). Fluorinated Heterocycles.
- (2024).
- Picazo, I. M., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 933-942.
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- (1980). Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography.
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- (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Applied Clinical Pharmacology and Toxicology.
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- (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.
- (n.d.). 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine. ChemScene.
- (n.d.). 1289386-10-2|this compound. BLD Pharm.
- (2020). 21.
- (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- (n.d.). Synthesis of 2-chlorine-5- amido pyrimidine.
- (n.d.).
- (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Royal Society of Chemistry.
- (n.d.). 2-Chloro-5-fluoropyrimidine. PubChem.
- (1984). the synthesis and some reactions of chloropyrimidines. HETEROCYCLES, 22(1).
- (2023).
- (2020). 20.6: Reactions of Amines. Chemistry LibreTexts.
- (n.d.).
- (n.d.). Detection Progress of Selected Drugs in TLC. PMC.
- (n.d.). CAS NO.
- (n.d.). CAS 1289386-10-2 | this compound. Aceschem.
- (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC.
- Kobrak, M. N. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 894.
- (n.d.). N-[1-(5-methylfuran-2-yl)ethyl]pyrimidin-2-amine. PubChem.
Sources
Technical Support Center: Synthesis of N-Ethyl-5-fluoropyrimidin-2-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of N-Ethyl-5-fluoropyrimidin-2-amine. It serves as a specialized resource to navigate and troubleshoot common side reactions encountered during its preparation. Our focus is on providing practical, mechanistically-grounded solutions to enhance yield, purity, and process reliability.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry. While its synthesis appears straightforward, the electron-deficient nature of the pyrimidine ring and the specific substitution pattern can lead to several competing reaction pathways. This guide addresses the two most prevalent synthetic strategies—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—and provides in-depth troubleshooting for the side reactions unique to each.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway, typically involving the reaction of a 2-halo-5-fluoropyrimidine with ethylamine, is a direct and often cost-effective method. However, its success is highly dependent on controlling the reaction conditions to prevent the formation of common impurities.
Frequently Asked Questions & Troubleshooting Guide (SNAr)
Question 1: My primary impurity is a di-substituted product, N,N'-diethyl-5-fluoropyrimidine-2,4-diamine. How can I improve selectivity for the desired mono-substitution at the C2 position?
Answer: This is a classic selectivity issue when using a di-halogenated starting material like 2,4-dichloro-5-fluoropyrimidine. The C2 position is generally more electrophilic and reactive than the C4 position, but over-reaction is common.
Causality:
-
Stoichiometry: An excess of ethylamine will drive the reaction towards di-substitution after the initial, faster C2 substitution is complete.
-
Temperature & Time: Higher temperatures and prolonged reaction times provide the necessary activation energy for the slower substitution at the C4 position to occur, leading to increased formation of the undesired byproduct.
Troubleshooting Steps:
-
Control Stoichiometry: Use ethylamine as the limiting reagent, or at a stoichiometry of no more than 1.0-1.1 equivalents relative to the 2,4-dichloro-5-fluoropyrimidine. This ensures there is insufficient amine to react at both sites.
-
Lower the Temperature: Conduct the initial reaction at a lower temperature (e.g., 0-10 °C) to favor the more kinetically accessible C2 substitution. Slowly warm to room temperature only if necessary.
-
Monitor Closely: Track the reaction's progress diligently using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent C4 substitution.[1]
-
Slow Addition: Add the ethylamine solution dropwise to the solution of the pyrimidine. This maintains a low instantaneous concentration of the amine, further favoring mono-substitution.
Question 2: I am observing a significant byproduct with a mass corresponding to a hydroxyl group (a pyrimidinone derivative) instead of the ethylamino group. What is the cause?
Answer: This indicates a competitive hydrolysis reaction. The halo-substituents on the electron-deficient pyrimidine ring are susceptible to nucleophilic attack by water.
Causality:
-
Water in Solvents/Reagents: The most common cause is the presence of water in your reaction solvent (e.g., THF, ethanol) or in the amine reagent itself.
-
Basic Conditions: If the reaction is run with an aqueous base, hydrolysis can become a significant competing pathway.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Employing a solvent like dry acetonitrile can be beneficial.[2] Ensure the ethylamine solution is anhydrous.
-
Use a Non-Nucleophilic Base: If a base is required to scavenge the generated HCl, use a non-nucleophilic, sterically hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of aqueous inorganic bases.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Diagram 1: SNAr Pathways
Caption: SNAr reaction pathways and common side products.
Section 2: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling method for forming C-N bonds.[3] It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr, but it comes with its own set of potential side reactions primarily related to the catalytic cycle.
Frequently Asked Questions & Troubleshooting Guide (Buchwald-Hartwig)
Question 1: My most significant impurity is the hydrodehalogenated byproduct (5-fluoropyrimidine). Why is this forming and how can I suppress it?
Answer: Hydrodehalogenation is a well-documented side reaction in Buchwald-Hartwig aminations.[4] It occurs when the palladium-amide intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or through other reductive pathways, ultimately replacing the halogen on your starting material with a hydrogen atom.
Causality:
-
Slow Reductive Elimination: If the final, product-forming reductive elimination step of the catalytic cycle is slow, competing side reactions like β-hydride elimination can become dominant.[4]
-
Ligand Choice: The choice of phosphine ligand is critical. Less bulky or less electron-donating ligands may not sufficiently promote the desired reductive elimination step.
-
Base and Solvent: Certain base and solvent combinations can influence the rates of the competing pathways.
Troubleshooting Steps:
-
Optimize the Ligand: Switch to a more sterically bulky, electron-rich phosphine ligand. Ligands from the "second generation" or later, such as XPhos, SPhos, or BrettPhos, are specifically designed to accelerate reductive elimination and minimize side reactions.[5][6]
-
Use a Weaker, Non-Coordinating Base: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider switching to a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures.[7]
-
Solvent Choice: Toluene is often a good choice as it can help precipitate iodide salts that might inhibit the catalyst.[6] Aprotic polar solvents like dioxane are also widely used.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition and favor undesired pathways. Find the minimum temperature required for a reasonable reaction rate.
Question 2: The reaction is very slow or stalls completely, leaving a large amount of unreacted 2-halo-5-fluoropyrimidine. What are the likely causes?
Answer: Reaction stalling typically points to catalyst deactivation or inhibition.
Causality:
-
Catalyst Poisoning: Impurities in the starting materials or reagents can act as catalyst poisons. Functional groups like azo groups are known to cause issues.[5]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of air, rendering them ineffective at coordinating to the palladium center.
-
Formation of Inactive Pd Species: With certain substrates, inactive palladium dimers can form, removing the catalyst from the active cycle.[4] Bidentate ligands like BINAP or DPPF were developed to help prevent this.[4][7]
Troubleshooting Steps:
-
Ensure Reagent Purity: Use high-purity starting materials, solvents, and bases.[1][8]
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via sparging with argon or using freeze-pump-thaw cycles) to remove dissolved oxygen. Maintain a strict inert atmosphere throughout the reaction.
-
Use a Pre-catalyst: Employ a well-defined, air-stable palladium pre-catalyst (e.g., XPhos-Pd-G3) which activates in situ. This ensures a consistent concentration of the active Pd(0) species.
-
Re-evaluate Ligand Choice: If using monodentate ligands, consider switching to a bidentate ligand like Xantphos, which can chelate to the palladium and improve stability.[6][9]
Diagram 2: Buchwald-Hartwig Catalytic Cycle & Side Reaction
Caption: Buchwald-Hartwig cycle and the competing β-hydride elimination pathway.
Section 3: General Purification and Analysis
Question 1: What is the best way to monitor these reactions to minimize side product formation?
Answer: Real-time reaction monitoring is crucial.
-
TLC (Thin Layer Chromatography): A rapid and effective method for visualizing the consumption of starting materials and the appearance of products and byproducts. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more detailed information, allowing you to confirm the masses of the product and any impurities, which is invaluable for identifying the side reactions discussed above.
Question 2: My crude product contains several of these impurities. What is the recommended purification strategy?
Answer:
-
Aqueous Workup: A standard aqueous workup can help remove inorganic salts and highly polar reagents. For Buchwald-Hartwig reactions, washing with a saturated NH₄Cl solution can help remove some residual base and metal salts.[9]
-
Silica Gel Column Chromatography: This is the most effective method for separating the desired product from structurally similar side products. A gradient elution system, typically starting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, will usually provide good separation.
-
Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization can be an excellent final step to achieve analytical purity.[8] A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.
Summary of Potential Byproducts
| Byproduct Name | Common Cause | Synthetic Route | Identification Notes (vs. Product) |
| N,N'-diethyl-5-fluoropyrimidine-2,4-diamine | Excess ethylamine, high temperature | SNAr | Higher mass (+ C₂H₅N), more polar on TLC |
| 4-Chloro-5-fluoropyrimidin-2-ol | Presence of water | SNAr | Lower mass, much more polar on TLC |
| 5-Fluoropyrimidine | Slow reductive elimination | Buchwald-Hartwig | Lower mass (- C₂H₅N, + H), much less polar |
| N-acylurea impurities | Competing reaction with urea-like starting materials | Pyrimidine Synthesis | Can be identified by characteristic NMR signals[8] |
Example Protocol: Buchwald-Hartwig Amination
This protocol is a representative example and must be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
2-Bromo-5-fluoropyrimidine (1 mmol)
-
Ethylamine (2.0 M solution in THF, 0.6 mL, 1.2 mmol)
-
XPhos Pd G3 Precatalyst (0.02 mmol)
-
XPhos ligand (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a dry, oven-baked flask under an argon atmosphere, add the 2-bromo-5-fluoropyrimidine, XPhos Pd G3, XPhos ligand, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by the ethylamine solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (Hexane:EtOAc 4:1) every hour.
-
Upon consumption of the starting material (typically 2-6 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure this compound.
References
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Chichibabin reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126. [Link]
-
ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Dissertation. (Date N/A). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
-
McCullough, B. J., et al. (2015). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. [Link]
-
Wikipedia contributors. (2024). Pyrimidine. In Wikipedia, The Free Encyclopedia. [Link]
-
Global Online University. (2017). Chichibabin reaction/Amination. YouTube. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10662-10671. [Link]
-
DR-NTU, Nanyang Technological University. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]
-
NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of N-Ethyl-5-fluoropyrimidin-2-amine
Welcome to the technical support center for the crystallization of N-Ethyl-5-fluoropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions encountered during the crystallization of this compound. My aim is to combine established scientific principles with practical, field-tested insights to help you achieve robust and reproducible crystallization outcomes.
Troubleshooting Guide: A Symptom-Based Approach
Crystallization can be a complex process where minor variations in conditions can lead to significantly different results. This section is structured to address common problems you might encounter.
Scenario 1: No Crystals Are Forming
This is a frequent challenge, often related to issues with supersaturation or nucleation.
Initial Assessment Workflow
Caption: Initial decision-making workflow when no crystals are observed.
Step-by-Step Troubleshooting:
-
Verify Supersaturation: The fundamental requirement for crystallization is a supersaturated solution. If crystals are not forming, the solution may be undersaturated.
-
Action: Try to increase the concentration of this compound by carefully evaporating some of the solvent. Be cautious not to evaporate too much, which could lead to rapid, uncontrolled precipitation.
-
-
Induce Nucleation: Sometimes a supersaturated solution needs a "trigger" to start forming crystals.
-
Scratching Method: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Ultrasound: In some cases, applying ultrasonic energy can induce nucleation.[1][2]
-
-
Re-evaluate Your Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Action: If you are using a single solvent system, consider an anti-solvent approach. Dissolve the this compound in a "good" solvent (in which it is highly soluble), and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]
-
-
Patience and Temperature Cycling: Crystal growth can sometimes be a slow process.
-
Action: Allow the solution to stand undisturbed for a longer period, even several days. You can also try temperature cycling: gently warm the solution to dissolve any microscopic nuclei and then cool it down again very slowly.
-
Scenario 2: Oiling Out Instead of Crystallizing
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly.
Troubleshooting Oiling Out
Caption: Step-by-step process to address "oiling out".
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Then, add more of the same solvent to dilute the solution. This lowers the supersaturation level, making it more likely for crystals to form instead of oil.
-
Slow Down the Cooling: Rapid cooling is a common cause of oiling out.[4]
-
Action: After redissolving, allow the flask to cool to room temperature very slowly on the benchtop, away from drafts. You can insulate the flask to slow the cooling rate further. Once at room temperature, you can then move it to a refrigerator.
-
-
Change the Solvent System: If the problem persists, the solvent may not be appropriate.
-
Action: Choose a solvent in which this compound has lower solubility at all temperatures. This can discourage the formation of a highly concentrated, unstable oily phase.
-
Scenario 3: Poor Crystal Quality (Needles, Plates, or Amorphous Powder)
The morphology of your crystals is important, especially in a pharmaceutical context, as it can affect properties like dissolution rate and bioavailability.
Improving Crystal Habit:
-
Control the Rate of Crystallization: The faster the crystallization, the more likely you are to get small, poorly formed crystals or an amorphous powder.
-
Action: To encourage the growth of larger, more well-defined crystals, slow down the crystallization process. This can be achieved by using a more dilute solution or by cooling the solution at a much slower rate.
-
-
Solvent Effects: The solvent can have a profound impact on crystal habit.
-
Action: Experiment with different solvents or solvent mixtures. A solvent that interacts differently with the various crystal faces of this compound can promote growth in a different direction, leading to a different crystal shape.
-
-
Consider Polymorphism: Fluorinated pyrimidines can exhibit polymorphism, meaning they can exist in different crystalline forms.[5] It's possible that you are crystallizing a different, less stable polymorph.
-
Action: Characterize your crystals using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to determine if you have a consistent polymorphic form.[6][7][8][9] If you suspect polymorphism, a systematic screen of different solvents and crystallization conditions is recommended.
-
Scenario 4: Low Yield
A low yield can be frustrating and costly. Here are some common causes and solutions.
Optimizing for Yield:
-
Incomplete Crystallization: It's possible that a significant amount of your compound is still dissolved in the mother liquor.
-
Action: Before filtering, cool the crystallization mixture in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of solution. You can also try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.
-
-
Using Too Much Solvent: While you need enough solvent to dissolve the compound at high temperature, using an excessive amount will result in a significant portion of your product remaining in solution upon cooling.[4]
-
Action: Aim to use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
-
Washing with the Wrong Solvent: Washing the filtered crystals is necessary to remove residual impurities, but using a solvent in which the crystals are soluble will lead to product loss.
-
Action: Always wash your crystals with a small amount of ice-cold crystallization solvent. The low temperature will minimize the amount of product that dissolves during the wash.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for the crystallization of this compound?
While optimal solvent selection requires experimental screening, good starting points for aromatic amines include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), and ketones (like acetone). You can also explore solvent/anti-solvent systems, such as dissolving in a small amount of a polar solvent and adding a non-polar solvent like hexanes or heptane as the anti-solvent.[10]
Q2: How do I know if my product is pure after crystallization?
Visual inspection of the crystals is a good first step, but it is not sufficient. You should always characterize your final product using appropriate analytical techniques.
-
Melting Point: A sharp melting point range (typically less than 2°C) is a good indicator of purity.
-
Chromatography (TLC, HPLC): These techniques can help you identify and quantify any remaining impurities.
-
Spectroscopy (NMR, IR): These methods can confirm the chemical structure and identity of your compound.
Q3: What is the impact of impurities on crystallization?
Impurities can have several detrimental effects on crystallization.[11][12][13] They can:
-
Inhibit crystal growth, leading to smaller or poorly formed crystals.
-
Become incorporated into the crystal lattice, reducing the purity of the final product.
-
Alter the crystal habit or even promote the formation of an undesired polymorph.
If you are struggling with crystallization, it may be beneficial to first purify your crude this compound using another technique, such as column chromatography, to remove impurities before attempting crystallization.
Q4: Should I filter my hot solution before crystallization?
Yes, if you observe any insoluble impurities in your hot solution, it is highly recommended to perform a hot filtration. This will remove any particulate matter that could otherwise act as unwanted nucleation sites and lead to the formation of many small crystals instead of a few large ones.
Q5: My crystals are very fine and difficult to filter. What can I do?
Very fine crystals can be a result of "crashing out" of solution too quickly. To obtain larger, more easily filterable crystals, you need to slow down the crystallization process. Try the following:
-
Re-dissolve the crystals in a slightly larger volume of hot solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Consider using a different solvent system that provides a more gradual decrease in solubility as the temperature drops.
References
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Public
- [Genetic polymorphisms related to fluoropyrimidine sensitivity and toxicity] - PubMed
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - Monash University
- 4 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic
- Various techniques for study of Crystal Properties | PPTX - Slideshare
- CRYSTAL CHARACTERIZ
- Impact of impurities on crystal growth
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI
- Genetic factors influencing pyrimidine-antagonist chemotherapy - PubMed
- 3.6F: Troubleshooting - Chemistry LibreTexts
- Guide for crystalliz
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - ResearchG
- SOP: CRYSTALLIZ
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester
- Effect of Impurities on the Growth Kinetics of Crystals - ResearchG
- Impact of impurities on crystal growth | Request PDF - ResearchG
- Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?
- Enhancing pharmaceutical crystallization in a flow crystallizer with ultrasound: Anti-solvent crystalliz
- Crystal forms of N-[2-(diethylamino) ethyl]-5-[fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl] - EPO
- Recent progress in antisolvent crystalliz
- Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applic
- Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
- (a) List of operating parameters in antisolvent crystallization. (b)...
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing pharmaceutical crystallization in a flow crystallizer with ultrasound: Anti-solvent crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcea.org [ijcea.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [Genetic polymorphisms related to fluoropyrimidine sensitivity and toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.monash.edu [research.monash.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. acadpubl.eu [acadpubl.eu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategic Control of Dimerization in N-Ethyl-5-fluoropyrimidin-2-amine Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Ethyl-5-fluoropyrimidin-2-amine. This molecule is a valuable building block in medicinal chemistry, but its reactivity can present challenges, most notably the formation of unwanted homocoupled dimers during cross-coupling reactions. This guide provides in-depth troubleshooting strategies, experimental protocols, and a mechanistic understanding to help you minimize dimer formation, thereby increasing your yield of the desired product and simplifying downstream purification.
Understanding the Challenge: The "Why" of Dimer Formation
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), this compound is intended to couple with a partner molecule. However, under suboptimal conditions, a side reaction can occur where two molecules of the aminopyrimidine starting material react with each other, forming a symmetrical dimer. This process, known as homocoupling, consumes valuable starting material and leads to a significant reduction in the yield of the desired product.[1]
Several factors can promote this undesirable pathway:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace oxygen to inactive Pd(II) species, which may facilitate homocoupling.[1][2] Agglomeration of the catalyst into palladium black also leads to deactivation and can promote side reactions.[3]
-
Suboptimal Reaction Kinetics: If the rate of the desired cross-coupling is slow relative to the homocoupling pathway, dimer formation will be more prevalent. This can be influenced by temperature, concentration, and the choice of ligand and base.[1]
-
Presence of Oxygen: Oxygen is a key culprit in promoting the oxidation of the active catalyst and can also lead to the oxidative homocoupling of reaction partners, such as boronic acids in Suzuki reactions or alkynes in Sonogashira couplings (Glaser coupling).[1][2]
Frequently Asked Questions (FAQs)
Q1: What exactly is the dimer and why is it a problem? A1: The dimer is a symmetrical molecule formed when two units of this compound are coupled together. Its formation is a significant issue because it directly reduces the maximum possible yield of your target molecule and introduces a major impurity that must be removed, complicating the purification process.
Q2: My LC-MS shows a peak with a mass-to-charge ratio corresponding to (2 * mass of my starting material - 2). Is this the dimer? A2: This is highly indicative of a dimer. The loss of two mass units corresponds to the two hydrogen atoms lost from the amino groups to form the new N-N bond.
Q3: What is the single most important step I can take to prevent dimer formation? A3: Rigorous exclusion of oxygen is the most critical and universally effective measure. This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[1][3]
Q4: Can dimer formation be completely eliminated? A4: While complete elimination can be difficult, it is often possible to reduce dimer formation to negligible levels (e.g., <1-2%) through careful optimization of the catalyst system, reaction conditions, and rigorous anaerobic techniques.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues with dimer formation.
Problem: Significant Dimer Formation (>5%) Detected by LC-MS or NMR
The flowchart below outlines a logical troubleshooting workflow. Each step is detailed in the subsequent sections.
Caption: Troubleshooting workflow for dimer formation.
-
Causality: Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II), disrupting the primary catalytic cycle and promoting pathways that lead to homocoupling.[1][2] It can also degrade the phosphine ligands that are essential for stabilizing the catalyst.[3]
-
Solutions & Protocols:
-
Rigorous Degassing: Solvents must be deoxygenated. While bubbling with an inert gas is common, the Freeze-Pump-Thaw method is superior for removing dissolved oxygen.
-
Protocol: Freeze-Pump-Thaw
-
Place the solvent in a robust Schlenk flask sealed with a Teflon stopcock.
-
Freeze the solvent completely using liquid nitrogen.
-
Once frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and thaw the solvent in a water bath. You may see bubbles of gas being released.
-
Repeat this cycle at least three times.
-
After the final thaw, backfill the flask with Argon or Nitrogen.
-
-
-
Inert Atmosphere: Ensure the entire reaction is conducted under a positive pressure of an inert gas (Argon is preferred due to its density). Use a Schlenk line or, at a minimum, a balloon filled with inert gas.
-
-
Causality: The choice of ligand is paramount. The ligand stabilizes the Pd(0) center, preventing aggregation into inactive palladium black, and modulates its electronic properties to favor the desired cross-coupling steps (oxidative addition and reductive elimination) over homocoupling.[1][3] Using an unreliable source of palladium or an inappropriate ligand can doom a reaction from the start.
-
Solutions & Protocols:
-
Ligand Screening: For coupling reactions with electron-rich aminopyrimidines, bulky, electron-rich phosphine ligands are often the most effective.
-
Use Palladium Pre-catalysts: Modern pre-catalysts provide a reliable and air-stable source of Pd(0) upon activation, leading to more reproducible results than sources like Pd(OAc)₂ or Pd₂(dba)₃ alone.[2][3]
-
Optimize Catalyst Loading: Start with a moderate catalyst loading (e.g., 2 mol%). Excess catalyst can sometimes increase the rate of side reactions.
-
| Catalyst/Ligand System | Typical Application | Key Advantages |
| Pd(OAc)₂ / XPhos | Buchwald-Hartwig Amination | Excellent for sterically hindered and electron-rich substrates. Promotes fast reductive elimination. |
| XPhos Pd G3 (Pre-catalyst) | Buchwald-Hartwig, Suzuki | Air-stable, reliable activation, broad substrate scope.[3] |
| Pd(PPh₃)₄ | Suzuki, Sonogashira | Classic catalyst, but can be less active and prone to decomposition at high temperatures. |
| RuPhos Pd G3 (Pre-catalyst) | Buchwald-Hartwig Amination | Highly active for N-arylations, often effective at lower temperatures.[3] |
-
Causality: Temperature and concentration directly affect reaction rates. High temperatures can accelerate catalyst decomposition and other side reactions.[1][3] High concentrations of a reactive coupling partner (like a boronic acid) can increase the probability of homocoupling.
-
Solutions & Protocols:
-
Temperature Optimization: Begin with a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow. The goal is to find the lowest possible temperature that provides a reasonable reaction rate.
-
Slow Addition of Reagents: This is a highly effective strategy. By adding the coupling partner (e.g., boronic acid or amine) slowly over several hours via a syringe pump, its instantaneous concentration remains low, which strongly disfavors homocoupling.[1]
-
-
Causality: The base plays a critical role in the catalytic cycle (e.g., regenerating the catalyst in Buchwald-Hartwig reactions or activating the boronic acid in Suzuki couplings). An unsuitable base (too weak, too strong, or poor solubility) can stall the reaction, allowing more time for catalyst decomposition and dimer formation.[2][3]
-
Solutions & Protocols:
-
Base Screening: The optimal base is reaction-dependent. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common.[3] For Suzuki reactions, inorganic bases like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are often used.[2]
-
Ensure Base Quality: Use fresh, anhydrous base that has been finely ground to maximize its surface area and reactivity.
-
Visualizing the Reaction Pathway
The diagram below illustrates a simplified catalytic cycle for a Buchwald-Hartwig amination, highlighting the point of divergence that leads to the undesired dimer.
Sources
Technical Support Center: Purification of N-Ethyl-5-fluoropyrimidin-2-amine by Column Chromatography
Welcome to the dedicated technical support resource for the purification of N-Ethyl-5-fluoropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a principal method for its purification, yet its basic nature, conferred by the aminopyrimidine core, can present unique challenges. This guide provides practical, experience-driven solutions to common issues, grounded in the physicochemical properties of the molecule.
Physicochemical Properties and Their Chromatographic Implications
A fundamental understanding of the properties of this compound is essential for effective purification.
| Property | Estimated Value/Characteristic | Implication for Column Chromatography |
| Molecular Formula | C₆H₈FN₃ | - |
| Molecular Weight | 141.15 g/mol | Influences diffusion rates but is less critical for adsorption chromatography. |
| Polarity | Moderately polar | Soluble in moderately polar organic solvents like ethyl acetate and dichloromethane. This dictates the choice of mobile phase. |
| Basicity (pKa) | Predicted pKa of the conjugate acid is ~4.0-5.0 | The aminopyrimidine core is basic and can interact strongly with acidic silanol groups on standard silica gel, potentially leading to peak tailing, irreversible adsorption, or degradation.[1][2] |
| Solubility | Soluble in ethyl acetate, dichloromethane, methanol. Sparingly soluble in hexanes. | Crucial for selecting an appropriate solvent for sample loading and the mobile phase. |
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography purification of this compound, offering probable causes and actionable solutions.
Issue 1: Significant Peak Tailing
Question: My product is eluting from the column, but the fractions show significant tailing, leading to poor separation from impurities. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.
Probable Cause:
The primary cause is the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This results in a non-uniform elution front, with some molecules being retained more strongly, causing them to lag behind and "tail."
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape.
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) triethylamine to your eluent system (e.g., ethyl acetate/hexanes).[6]
-
Ammonia Solution: A solution of 7N ammonia in methanol can be used to prepare the mobile phase, typically at a concentration of 1-2%.
-
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This stationary phase has a less acidic surface, which minimizes the strong interactions with basic analytes, often resulting in excellent peak shape without the need for mobile phase modifiers.[7]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina should be chosen to avoid degradation of acid-sensitive compounds.
-
Workflow for Addressing Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: No Elution or Very Low Recovery of the Product
Question: I've loaded my crude product onto the column, but even with a high concentration of polar solvent in my mobile phase, my product is not eluting, or the recovery is very low. What should I do?
Answer:
This issue often points to irreversible adsorption or degradation of your compound on the stationary phase.
Probable Causes:
-
Irreversible Adsorption: The basicity of your this compound may be causing it to bind irreversibly to the acidic silica gel.
-
On-Column Degradation: Although many aminopyrimidines are stable on silica, some can be susceptible to degradation, especially if the silica gel is highly acidic or if the compound is in contact with it for an extended period.[8]
Solutions:
-
Preliminary Stability Test: Before running a preparative column, perform a simple stability test. Spot your crude material on a silica gel TLC plate. Let the plate sit on the bench for an hour, then elute it. If you observe a new spot or significant streaking from the baseline that was not present in the initial spotting, your compound may be degrading on silica gel.
-
Use a Less Acidic Stationary Phase:
-
Neutral Alumina: This is often the best first alternative to try.
-
Deactivated Silica Gel: Silica gel can be "deactivated" by pre-treating it with a solution of your mobile phase containing a basic modifier (e.g., 1% triethylamine in your chosen eluent) before packing the column.
-
-
Eluent System with a Stronger Displacing Agent: If your compound is highly polar and strongly adsorbed, a more polar solvent like methanol may be required. A gradient of methanol in dichloromethane (DCM) with 0.5-1% triethylamine can be effective.
-
Reverse-Phase Chromatography: If normal-phase chromatography proves problematic, consider using a C18-functionalized silica gel with a mobile phase of water and acetonitrile or methanol, possibly with a buffer to control the pH.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A good starting point for TLC analysis is a mixture of ethyl acetate (EtOAc) and hexanes (or heptane). Begin with a ratio of 30:70 (EtOAc:Hexanes) and adjust the polarity based on the resulting Rf value. The target Rf for good separation on a column is typically between 0.2 and 0.4. If the compound remains at the baseline, increase the proportion of ethyl acetate. If it runs with the solvent front, decrease the ethyl acetate concentration.
Q2: How can I identify the common impurities from the synthesis of this compound?
A2: The synthesis of this compound typically involves the nucleophilic aromatic substitution of 2-chloro-5-fluoropyrimidine with ethylamine.[9] Common impurities may include:
-
Unreacted 2-chloro-5-fluoropyrimidine: This starting material is less polar than the product.
-
Unreacted ethylamine: This is highly volatile and usually removed during workup.
-
Di-ethylated byproduct: If an excess of ethylamine is used or if the reaction conditions are harsh, a di-ethylated byproduct may form, which will be more polar than the desired product.
-
Triethylamine hydrochloride: If triethylamine is used as a base, this salt will be formed. It is typically removed during an aqueous workup but can sometimes contaminate the crude product. It is highly polar and will remain at the baseline on a normal-phase TLC.
Q3: What is the best way to load my sample onto the column?
A3: For the best separation, the sample should be loaded onto the column in a narrow band.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent. If the solubility is low, you can use a slightly more polar solvent (e.g., dichloromethane), but keep the volume as small as possible.
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading is often preferred as it can lead to better resolution.
Q4: Should I use a gradient or isocratic elution?
A4: For purifying crude reaction mixtures with multiple components of varying polarities, a gradient elution is generally more efficient. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexanes) over the course of the separation. This will allow for the elution of less polar impurities first, followed by your product, and then more polar impurities. Isocratic (constant solvent composition) elution can be used if the impurities are very close in polarity to your product and you have optimized the solvent system using TLC.
Experimental Protocols
Protocol 1: Standard Column Chromatography on Silica Gel
1. TLC Analysis and Solvent System Selection:
- Prepare several TLC chambers with different ratios of ethyl acetate and hexanes (e.g., 20:80, 30:70, 40:60 v/v), each containing 0.5% triethylamine.
- Spot your crude product on a silica gel TLC plate and elute in each chamber.
- Identify the solvent system that gives your product an Rf value of approximately 0.3.
2. Column Packing:
- Select a column with a diameter appropriate for your sample size (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
- Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.
3. Sample Loading:
- Choose either wet or dry loading as described in the FAQ section.
- Carefully apply your sample to the top of the silica bed.
4. Elution and Fraction Collection:
- Begin eluting with the low-polarity mobile phase.
- If using a gradient, gradually increase the percentage of the more polar solvent.
- Collect fractions and monitor their composition by TLC.
5. Product Isolation:
- Combine the pure fractions containing your product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Column Chromatography:
Caption: General workflow for the purification of this compound.
References
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]
-
ACD/Labs. (2007, March 11). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved from [Link]
-
Townsend, B. (2025, July 24). What is the pKa of my compound?. ACD/Labs. Retrieved from [Link]
-
ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved from [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
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- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 7. researchgate.net [researchgate.net]
- 8. omnicalculator.com [omnicalculator.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: N-Ethyl-5-fluoropyrimidin-2-amine vs. N-methyl-5-fluoropyrimidin-2-amine in Synthesis
Introduction
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the 2-aminopyrimidine scaffold is a cornerstone of molecular design.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a privileged structure. Within this class, N-alkylated 5-fluoropyrimidin-2-amines serve as critical building blocks for numerous clinical candidates and approved drugs.[3][4] The fluorine atom at the C5 position often enhances metabolic stability and modulates electronic properties, making these intermediates highly valuable.
This guide provides an in-depth technical comparison of two closely related and widely used building blocks: N-Ethyl-5-fluoropyrimidin-2-amine and N-methyl-5-fluoropyrimidin-2-amine . While separated by only a single methylene unit, the choice between an N-ethyl and an N-methyl substituent can have subtle but significant implications for synthesis, reactivity, and the properties of the final drug substance. This document is intended for researchers, medicinal chemists, and process development professionals, offering experimental insights and data to inform rational selection and application in synthesis.
I. Synthesis and Physicochemical Properties
The most common and industrially viable route to both N-ethyl- and N-methyl-5-fluoropyrimidin-2-amine is the nucleophilic aromatic substitution (SNAr) reaction on a readily available chloropyrimidine precursor.[5][6] 2-Chloro-5-fluoropyrimidine is the typical starting material, offering a reactive site for amination.[7]
Caption: General synthetic route via Nucleophilic Aromatic Substitution (SNAr).
Comparative Synthesis Parameters
The synthesis of both compounds is straightforward, but practical differences arise from the physical nature of the amine reagents.
| Parameter | N-methyl-5-fluoropyrimidin-2-amine | This compound | Causality and Field Insights |
| Amine Reagent | Methylamine (CH₃NH₂) | Ethylamine (C₂H₅NH₂) | Methylamine is a gas at room temperature (B.P. -6.3 °C) and is typically handled as a solution in a solvent like ethanol or THF, or as a salt (e.g., methylamine hydrochloride). Ethylamine is a volatile liquid (B.P. 16.6 °C), also often used as a solution. Handling gaseous reagents requires more specialized equipment (e.g., sealed reactors, gas inlet tubes) compared to handling a volatile liquid. |
| Typical Base | K₂CO₃, Et₃N, or DIPEA | K₂CO₃, Et₃N, or DIPEA | An inorganic base like potassium carbonate is often sufficient and cost-effective.[5] An organic base like triethylamine (Et₃N) can act as both a base and a solvent but can complicate purification. The choice often depends on scale and downstream purification strategy. |
| Solvent | Ethanol, THF, Dioxane | Ethanol, THF, Dioxane | The choice of solvent is dictated by the solubility of the starting materials and the reaction temperature. Ethanol is a common, green choice. Aprotic polar solvents like THF or dioxane are also effective.[8] |
| Temperature | Room Temp. to 80 °C | Room Temp. to 80 °C | The reaction is typically exothermic. For controlled reactions on a large scale, the amine solution is often added slowly at a lower temperature before warming. Heating may be required to drive the reaction to completion.[8] |
| Workup | Aqueous workup, extraction with an organic solvent (e.g., EtOAc, DCM). | Aqueous workup, extraction with an organic solvent (e.g., EtOAc, DCM). | Standard extractive workup is usually sufficient to remove inorganic salts and excess amine. The slightly higher lipophilicity of the ethyl derivative may marginally improve extraction efficiency. |
Physicochemical Properties
The seemingly minor difference between a methyl and an ethyl group imparts distinct physical properties that influence handling, formulation, and pharmacokinetic profiles in a final drug molecule.
| Property | N-methyl-5-fluoropyrimidin-2-amine | This compound | Significance in Drug Development |
| CAS Number | 163082-52-8[9] | 1289386-10-2[10] | --- |
| Molecular Formula | C₅H₆FN₃ | C₆H₈FN₃[10] | --- |
| Molecular Weight | 127.12 g/mol | 141.15 g/mol [10] | The additional 14 Da of the ethyl group increases lipophilicity (logP). This can affect solubility, cell permeability, and metabolism. |
| Boiling Point | Not available (expected to be a solid) | Not available (expected to be a solid/low MP solid) | --- |
| Solubility | Higher aqueous solubility (expected) | Lower aqueous solubility (expected) | The more lipophilic ethyl group generally decreases aqueous solubility. This is a critical parameter for oral bioavailability and formulation. |
| Basicity (pKa of conjugate acid) | Similar to ethylamine (pKa ~10.6) | Slightly higher than methylamine (pKa ~10.7)[11] | The ethyl group is a slightly stronger electron-donating group (+I effect) than methyl, making the exocyclic nitrogen marginally more basic. This can influence binding interactions and salt formation properties. |
II. Comparative Reactivity in Key Transformations
Both molecules are primarily used as nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the core of more complex molecules. In these reactions, the N-alkyl-5-fluoropyrimidin-2-amine is coupled with an aryl or heteroaryl halide (or triflate).
Caption: Typical Buchwald-Hartwig cross-coupling reaction workflow.
Analysis of Reactivity: Electronic vs. Steric Effects
The choice between the N-methyl and N-ethyl analogue can influence reaction kinetics and outcomes based on a balance of two competing factors:
-
Electronic Effect (+I): The ethyl group has a slightly stronger inductive electron-donating effect than the methyl group. This increases the electron density on the exocyclic nitrogen, making This compound a marginally stronger nucleophile . In principle, this could lead to faster reaction rates in coupling reactions.
-
Steric Effect: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of the amine to the palladium center in the catalytic cycle of a Buchwald-Hartwig reaction. This steric hindrance can slow down the rate of reaction for the N-ethyl analogue , potentially counteracting the favorable electronic effect.
Senior Scientist's Verdict: In most standard Buchwald-Hartwig and SNAr reactions, the difference in reactivity is often minimal and can be overcome by adjusting reaction conditions (e.g., slightly longer reaction time, higher temperature, or a different ligand). However, in cases involving highly hindered aryl halides or catalyst systems with bulky ligands, the less sterically encumbered N-methyl-5-fluoropyrimidin-2-amine may provide higher yields or faster conversion . The choice often comes down to empirical optimization for a specific substrate.
III. Experimental Protocols
The following are representative, self-validating protocols for the synthesis of the title compounds. These are based on established methodologies for SNAr reactions on chloropyrimidines.[5]
Protocol 1: Synthesis of N-methyl-5-fluoropyrimidin-2-amine
-
Materials:
-
2-Chloro-5-fluoropyrimidine (1.0 eq, e.g., 5.0 g, 37.7 mmol)
-
Methylamine solution (2.0 M in THF, 2.0 eq, 37.7 mL, 75.4 mmol)
-
Potassium carbonate (K₂CO₃, 1.5 eq, 7.8 g, 56.6 mmol)
-
Ethanol (EtOH), Anhydrous (approx. 100 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (Brine)
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-fluoropyrimidine and anhydrous ethanol.
-
Add potassium carbonate to the suspension and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the methylamine solution dropwise over 30 minutes. A mild exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 78 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between water (100 mL) and ethyl acetate (150 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography or recrystallization to obtain N-methyl-5-fluoropyrimidin-2-amine as a solid.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
2-Chloro-5-fluoropyrimidine (1.0 eq, e.g., 5.0 g, 37.7 mmol)
-
Ethylamine solution (70% in water or 2.0 M in THF, 2.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq, 7.8 g, 56.6 mmol)
-
Ethanol (EtOH), Anhydrous (approx. 100 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (Brine)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Slowly add the ethylamine solution dropwise over 30 minutes at 0 °C.
-
Follow steps 5-10 from Protocol 1. Reaction times may be slightly longer (6-12 hours) but should be monitored empirically. The final product, this compound, is typically isolated as a solid.
-
IV. Case Studies in Kinase Inhibitor Synthesis
Both N-ethyl and N-methyl-5-fluoropyrimidin-2-amines are prevalent in the patent literature for kinase inhibitors. The choice of the alkyl group is often part of the Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Case Study: JAK Inhibitors: The Janus kinase (JAK) family is a critical target in inflammatory diseases and myeloproliferative neoplasms. Several potent JAK inhibitors utilize the 5-fluoropyrimidin-2-amine core. For example, the discovery of AZD1480, a potent JAK2 inhibitor, involved the synthesis of intermediates derived from 5-fluoropyrimidin-2-amine building blocks.[5]
-
Case Study: CDK4/6 Inhibitors: Inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), such as Abemaciclib, have revolutionized the treatment of HR-positive breast cancer. The core structure of Abemaciclib features a 2-anilinopyrimidine scaffold. The synthesis of Abemaciclib involves coupling N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-pyrimidin-4-amine with a benzimidazole fragment, highlighting the use of a complex N-substituted aminopyrimidine. While this example uses a more complex amine, the initial installation of an amino group on the pyrimidine ring follows the same fundamental chemistry.
V. Practical Considerations and Conclusion
| Consideration | N-methyl-5-fluoropyrimidin-2-amine | This compound | Recommendation |
| Handling | Requires handling of gaseous methylamine or its solutions. | Requires handling of a volatile and flammable liquid amine or its solutions. | For lab-scale synthesis, both are manageable with standard fume hood procedures. For process scale-up, the infrastructure for handling gaseous reagents vs. volatile liquids must be considered. |
| Cost & Availability | Readily available from major chemical suppliers. | Readily available from major chemical suppliers. | Cost is comparable for both reagents. Availability is generally not a limiting factor. |
| Reactivity | Less sterically hindered, potentially faster for bulky coupling partners. | Slightly more nucleophilic, but sterically larger. | The methyl derivative is a safer "default" choice for sterically challenging couplings. For less demanding substrates, either can be used, and the ethyl group may be preferred for SAR exploration. |
| Drug Properties | Leads to lower lipophilicity (logP) in the final molecule. | Increases lipophilicity. | The choice is highly dependent on the overall properties of the target molecule. An ethyl group can be used to increase binding in a hydrophobic pocket or improve cell permeability, but may also increase metabolic liability or decrease aqueous solubility. |
References
-
LookChem (Date not available). Cas 62802-42-0, 2-Chloro-5-fluoropyrimidine. Available at: [Link]
-
Quora User (2018). Why is methylamine less basic than ethylamine? Available at: [Link]
-
Quora User (2017). Why is ethylamine a stronger base than methylamine? Available at: [Link]
-
Arctom Scientific (Date not available). CAS NO. 1289386-10-2 | this compound. Available at: [Link]
-
Journal of Applied Pharmaceutical Science (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flouro uracil. Available at: [Link]
-
Justia Patents (2018). Methods of regioselective synthesis of 2,4-disubstituted pyrimidines. Available at: [Link]
-
Rojas, J. et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-18. Available at: [Link]
-
Shi, C. et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. Available at: [Link]
-
Chemistry Stack Exchange User (2016). Why do methylamine and ethylamine have nearly the same basicity constant?. Available at: [Link]
-
PubChem (Date not available). N-methylpyrimidin-2-amine. Available at: [Link]
-
Anderson, M. et al. (2016). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 7(10), 926-931. Available at: [Link]
-
NIH (Date not available). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Available at: [Link]
-
Shi, L. et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(7), 866-874. Available at: [Link]
-
PubChem (Date not available). 2-Chloro-5-fluoropyrimidine. Available at: [Link]
- Google Patents (Date not available). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Google Patents (Date not available). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
- Google Patents (Date not available). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
-
MDPI (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available at: [Link]
-
Pharmaffiliates (Date not available). N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. Available at: [Link]
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A Comparative Guide to the Biological Activity of N-Ethyl-5-fluoropyrimidin-2-amine Derivatives
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent drug-like properties and versatile substitution patterns have led to a plethora of biologically active molecules.[1][2] Among these, the N-Ethyl-5-fluoropyrimidin-2-amine core has emerged as a particularly fruitful starting point for the design of potent kinase inhibitors and anticancer agents. The strategic introduction of a fluorine atom at the C5 position often enhances metabolic stability and binding affinity, while the N-ethyl group at the C2 amine can be a key anchoring point or a vector for further structural elaboration.[3]
This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, drawing upon key findings in the field. We will delve into their structure-activity relationships (SAR), compare their potency against various biological targets, and provide detailed experimental protocols for their evaluation.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The core structure of this compound serves as a versatile template for inhibitor design. The pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common mechanism of action for this class of inhibitors. The 5-fluoro substituent can modulate the electronics of the ring system and form favorable interactions with the target protein. The N-ethyl group, while seemingly simple, can be a key determinant of selectivity and potency, often occupying a hydrophobic pocket within the kinase domain.
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Janus Kinase 2 (JAK2).[4][5][6][7]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[5] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several this compound derivatives have been developed as potent CDK inhibitors.
A notable example is a series of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives, which have demonstrated high potency and selectivity for CDK4/6.[4] In another study, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were synthesized and found to be potent inhibitors of both CDK2 and CDK9.[5]
Polo-like Kinase 4 (PLK4) Inhibition
PLK4 is a master regulator of centriole duplication, and its overexpression has been linked to tumorigenesis.[6] A series of novel pyrimidin-2-amine derivatives were designed as PLK4 inhibitors using a scaffold hopping strategy. Compound 8h from this series displayed impressive PLK4 inhibitory activity with an IC50 of 0.0067 μM and exhibited excellent antiproliferative activity against breast cancer cells.[6]
Janus Kinase 2 (JAK2) Inhibition
The JAK/STAT signaling pathway is crucial for cytokine signaling, and mutations in JAK2 are associated with myeloproliferative neoplasms. The discovery of AZD1480, a potent JAK2 inhibitor, highlights the potential of the this compound scaffold in targeting this pathway.[7] AZD1480, chemically named 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, demonstrated in vivo efficacy in a TEL-Jak2 model.[7]
Comparative Analysis of Biological Activity
The following tables summarize the biological activity of representative this compound derivatives against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 3c | CDK4 / CDK6 | 0.71 / 1.10 | [4] |
| Compound 8h | PLK4 | 6.7 | [6] |
| Compound 9e (AZD1480) | JAK2 | Potent (exact value not specified in abstract) | [7] |
| Compound 18 (CYC116) | Aurora A / Aurora B | 8.0 / 9.2 (Ki values) | [8] |
| Compound 6d | CDK2/cyclin E1 / CDK9/cyclin T1 | Potent (exact values not specified in abstract) | [5] |
| Compound 9g | CDK2/cyclin E1 / CDK9/cyclin T1 | Potent (exact values not specified in abstract) | [5] |
Table 2: In Vitro Antiproliferative Activity (GI50/IC50 in µM)
| Compound ID | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| Compound 3c | MCF-7 | Breast Cancer | Potent (exact value not specified in abstract) | [4] |
| Compound 3c | Colo-205 | Colon Cancer | Potent (exact value not specified in abstract) | [4] |
| Compound 3c | A549 | Lung Cancer | Potent (exact value not specified in abstract) | [4] |
| Compound 8h | Breast Cancer Cells | Breast Cancer | Excellent activity (exact value not specified) | [6] |
| Compound 6d | A549, DU-145, KB, KBvin | Lung, Prostate, Nasopharyngeal | Lower micromolar or submicromolar | [5] |
| Compound 9g | A549, DU-145, KB, KBvin | Lung, Prostate, Nasopharyngeal | Lower micromolar or submicromolar | [5] |
| Compound 7i | HCT116 / HT-29 | Colon Cancer | 4.93 / 5.57 | [9] |
| Compound 7i | MCF-7 / HeLa | Breast / Cervical Cancer | 8.84 / 14.16 | [9] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the N-ethyl group.
Substitutions at the C4 Position
The C4 position of the pyrimidine ring is a key site for modification and significantly influences potency and selectivity.
-
Aromatic and Heterocyclic Groups: Introduction of substituted anilino or complex heterocyclic systems at the C4 position is a common strategy to enhance binding affinity. For instance, in the CDK4/6 inhibitor series, a 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl group at C4 was crucial for high potency.[4] Similarly, in the CDK2/CDK9 inhibitor series, diphenylpyrimidine-2,4-diamines showed potent activity.[5]
-
Linker and Size: The nature and size of the substituent at C4 can impact systemic exposure and oral bioavailability. Reducing the molecular size of the substituent at the 4-position in a series of FGFR3 inhibitors led to increased systemic exposure.[10]
Modifications of the N-Ethyl Group
The N-ethyl group at the C2 position can be modified to explore additional binding interactions.
-
Scaffold Hopping: In the development of PLK4 inhibitors, the N-ethyl-pyrimidin-2-amine core was part of a larger scaffold, and modifications to the groups attached to this core led to significant improvements in activity.[6]
-
Chirality: The stereochemistry of substituents on the ethyl group can be critical, as seen in AZD1480, where the (1S)-1-(5-fluoropyrimidin-2-yl)ethyl group was specified for optimal JAK2 inhibition.[7]
The Role of the 5-Fluoro Group
The 5-fluoro substituent is a common feature in many potent pyrimidine-based inhibitors.
-
Enhanced Potency: The introduction of two fluorine atoms into the 3,5-dimethoxyphenyl ring of a pyrimidine derivative enhanced FGFR3 inhibitory activity. Molecular dynamics simulations suggested that the fluorine atom interacts with the main chain NH moiety of Asp635 via a hydrogen bond.[10]
-
Metabolic Stability: Fluorine substitution can block sites of metabolism, leading to improved pharmacokinetic properties.[3]
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Example: CDK4/6)
This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Substrate peptide (e.g., a derivative of the retinoblastoma protein, Rb)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the GI50/IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.
Visualizing Mechanisms and Workflows
Signaling Pathway of CDK4/6 Inhibition
The following diagram illustrates the role of CDK4/6 in cell cycle progression and how its inhibition by this compound derivatives can lead to cell cycle arrest.
Caption: CDK4/6 inhibition by this compound derivatives blocks Rb phosphorylation, preventing cell cycle progression.
Experimental Workflow for Compound Evaluation
This diagram outlines the typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for the discovery and development of this compound derivatives as potential therapeutics.
Conclusion
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors with significant anticancer activity. The strategic manipulation of substituents at the C4 position and modifications of the N-ethyl group at the C2 position have yielded compounds with nanomolar potency against key cancer targets such as CDKs, PLK4, and JAK2. The consistent use of a 5-fluoro substituent underscores its importance in enhancing biological activity and drug-like properties.
The data and protocols presented in this guide offer a framework for the comparative evaluation of existing and novel derivatives. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activity into effective and safe clinical candidates. The versatility of the this compound core ensures its continued relevance in the ongoing quest for novel cancer therapeutics.
References
-
Title: Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer Source: PubMed URL: [Link]
-
Title: Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents Source: PubMed URL: [Link]
-
Title: Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 Source: National Institutes of Health URL: [Link]
-
Title: Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency Source: PubMed URL: [Link]
-
Title: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review Source: ResearchGate URL: [Link]
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Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: MDPI URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: National Institutes of Health URL: [Link]
-
Title: N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway Source: PubMed URL: [Link]
-
Title: Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas Source: PubMed URL: [Link]
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Title: Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles Source: PubMed URL: [Link]
-
Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: ResearchGate URL: [Link]
-
Title: Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 Source: RSC Publishing URL: [Link]
-
Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors Source: PubMed URL: [Link]
-
Title: Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents Source: PubMed URL: [Link]
Sources
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- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Spectroscopic Analysis of N-Ethyl-5-fluoropyrimidin-2-amine
<_ _>
Introduction
In the landscape of drug development and materials science, the precise and unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the research and development pipeline. N-Ethyl-5-fluoropyrimidin-2-amine, a member of the fluorinated pyrimidine class, represents a scaffold of significant interest due to the prevalence of such structures in pharmacologically active compounds.[1][2][3][4] The introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, including metabolic stability and binding affinity, making it a common strategy in medicinal chemistry.[3][4]
This guide provides an in-depth, multi-technique workflow for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy function as a self-validating system. Furthermore, we will objectively compare this comprehensive spectroscopic approach with Single-Crystal X-ray Crystallography, the "gold standard" for structural determination, to provide a holistic view of the available analytical strategies.
The Analytical Strategy: A Triad of Confirmation
No single technique provides a complete structural picture. Instead, we employ a synergistic approach where each method offers a unique and complementary piece of the puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structure elucidation in solution. It maps the carbon-hydrogen framework and reveals atom connectivity through scalar (J) couplings. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, and with high-resolution instrumentation (HRMS), it can determine the elemental formula with high confidence.[5][6][7] Fragmentation patterns also offer corroborating evidence for the proposed structure.
-
Infrared (IR) Spectroscopy: This rapid and straightforward method confirms the presence of key functional groups by identifying their characteristic vibrational frequencies, such as N-H and C-F bonds.
The logical flow of this analytical workflow is designed for maximum confidence with efficient resource allocation.
Caption: The integrated workflow for spectroscopic structure confirmation.
Part 1: In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy provides the most detailed information regarding the specific arrangement and connectivity of atoms in the molecule. For this compound, a trio of 1D NMR experiments is essential.
Molecular Structure and Atom Numbering:
Caption: Structure of this compound with numbering.
¹H NMR Spectroscopy: The proton NMR spectrum maps out all the hydrogen atoms in the molecule.
-
Aromatic Protons (H4 & H6): The two protons on the pyrimidine ring will appear as doublets due to coupling to the fluorine atom. The proton at the C6 position will show a smaller coupling constant (⁴JHF) than the proton at the C4 position (³JHF).
-
Ethyl Group Protons: The ethyl group will present a classic quartet-triplet pattern. The methylene protons (H7) are split into a quartet by the adjacent methyl protons (H8). The methyl protons (H8) are split into a triplet by the methylene protons (H7).
-
Amine Proton (N-H): This proton will likely appear as a broad singlet, though it may show coupling to the adjacent methylene protons (H7) under specific conditions (e.g., in a non-protic solvent like DMSO-d₆).
¹³C NMR Spectroscopy: The carbon NMR spectrum identifies all unique carbon environments. The key feature will be the large C-F coupling constants.
-
Aromatic Carbons: The carbon directly bonded to fluorine (C5) will show a very large one-bond coupling (¹JCF, typically >200 Hz) and will be shifted significantly downfield. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF).
-
Ethyl Group Carbons: The methylene (C7) and methyl (C8) carbons will appear in the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is a crucial and highly sensitive experiment.[8][9][10]
-
A single resonance is expected for the fluorine atom.
-
This signal will be split into a doublet of doublets due to coupling with the H4 and H6 protons of the pyrimidine ring. The magnitude of these coupling constants (³JFH and ⁴JFH) confirms the position of the fluorine atom relative to these protons.
Predicted NMR Data Summary
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H4 / H6 | ~8.0 - 8.5 | Doublet, Doublet | ³JHF ~ 6-9 Hz, ⁴JHF ~ 2-4 Hz |
| N-H | ~5.0 - 7.0 | Broad Singlet | - | |
| H7 (-CH₂-) | ~3.3 - 3.5 | Quartet | ³JHH ~ 7 Hz | |
| H8 (-CH₃) | ~1.1 - 1.3 | Triplet | ³JHH ~ 7 Hz | |
| ¹³C | C2, C4, C6 | ~150 - 165 | Doublets (C4, C6) | ²JCF ~ 15-25 Hz |
| C5 | ~135 - 145 | Doublet | ¹JCF ~ 220-240 Hz | |
| C7 (-CH₂-) | ~38 - 42 | Singlet | - | |
| C8 (-CH₃) | ~14 - 16 | Singlet | - |
| ¹⁹F | F5 | ~ -160 to -170 (vs CFCl₃) | Doublet of Doublets | ³JFH ~ 6-9 Hz, ⁴JFH ~ 2-4 Hz |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the ionized molecule.
-
Low-Resolution MS (LRMS): An initial analysis, typically with Electron Ionization (EI) or Electrospray Ionization (ESI), will show the molecular ion peak (M⁺ or [M+H]⁺). For this compound (C₆H₈FN₃), the expected nominal mass is 141 g/mol .
-
High-Resolution MS (HRMS): This is a critical step for unambiguous formula confirmation. HRMS measures the exact mass to several decimal places, allowing for the determination of the elemental composition.[5][11][12] The ability to distinguish between molecules with the same nominal mass but different formulas is a key advantage of HRMS.[6]
Fragmentation Analysis: Under ionization conditions, the molecule can break apart into characteristic fragments. For this structure, common fragmentation pathways would include:
-
Loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement from the ethyl group.[13]
-
Loss of a methyl radical (•CH₃, 15 Da).
Caption: Predicted key fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method to confirm the presence of specific bonds and functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3350 - 3310 | N-H Stretch | Secondary Amine (R₂NH) | Confirms the presence of the amine N-H bond. A single, sharp peak is characteristic of a secondary amine.[14] |
| ~3000 - 2850 | C-H Stretch | Alkyl (sp³) | Indicates the ethyl group. |
| ~1650 - 1580 | C=N, C=C Stretch | Pyrimidine Ring | Aromatic ring vibrations. |
| ~1250 - 1020 | C-N Stretch | Aliphatic Amine | Confirms the C-N bond of the ethylamino group.[15][16] |
| ~1200 - 1100 | C-F Stretch | Aryl Fluoride | Strong absorption confirming the C-F bond. |
The combination of a sharp N-H stretch around 3330 cm⁻¹ and a strong C-F stretch provides quick, corroborating evidence for the key functional groups in the target molecule.
Part 2: Comparative Analysis: Spectroscopic Workflow vs. X-ray Crystallography
While the suite of spectroscopic techniques described provides overwhelming evidence for the structure in solution, it is instructive to compare this approach to Single-Crystal X-ray Crystallography, which determines the structure in the solid state. Both methods are foundational in chemical analysis, but their strengths, weaknesses, and applications differ.[17][18][19]
| Parameter | Spectroscopic Approach (NMR, MS, IR) | Single-Crystal X-ray Crystallography |
| Sample State | Solution or liquid/solid film | High-quality single crystal |
| Information Yield | Connectivity, formula, functional groups, dynamic information in solution.[18][19] | Unambiguous 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing in the solid state.[20] |
| Primary Challenge | Signal overlap in complex molecules (can be mitigated with 2D NMR). Interpretation of complex data. | Growing a suitable crystal, which can be a significant bottleneck. Not suitable for amorphous solids or oils.[18] |
| Throughput | Generally high; samples can be prepared and analyzed relatively quickly. | Lower; crystal growth and data collection/refinement can be time-consuming. |
| Ambiguity | Provides exceptionally strong, self-validating evidence but technically confirms a proposed structure. | Considered the "gold standard" for absolute, unambiguous structure determination.[20] |
| Cost | Moderate to high, depending on NMR field strength. | High instrument cost, but can be cost-effective if outsourced. |
Conclusion of Comparison: The spectroscopic approach is the workhorse for routine structural confirmation in synthetic chemistry. It is faster, more versatile for different sample types, and provides crucial information about the molecule's behavior in solution. X-ray crystallography is the ultimate arbiter when absolute, unambiguous proof of structure and stereochemistry is required, provided a suitable crystal can be obtained.[20] The two methods are highly complementary; often, a structure is first elucidated by spectroscopy and later confirmed by crystallography, especially for regulatory filings in the pharmaceutical industry.[17]
Part 3: Detailed Experimental Protocols
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ to observe the N-H proton, or CDCl₃). Add a small amount of an internal standard (e.g., TMS, tetramethylsilane).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire data with a standard pulse sequence. Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2 seconds, 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 1024-4096 scans.
-
¹⁹F NMR: Acquire data using a proton-decoupled pulse sequence (for chemical shift) and a proton-coupled sequence (for J-coupling). Typical parameters: spectral width of ~200 ppm, relaxation delay of 2 seconds, 128-256 scans. Reference the spectrum relative to an external standard like CFCl₃.[21]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak or TMS. Integrate ¹H signals and pick all peaks.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol with 0.1% formic acid for ESI+).
-
Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.[7]
-
Method: Infuse the sample directly or via an LC system. Use Electrospray Ionization (ESI) in positive ion mode.
-
Parameters: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula based on the exact mass and compare it to the theoretical value for C₆H₉FN₃⁺.
Protocol 3: IR Data Acquisition
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal. If a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty ATR crystal or salt plates. Collect the sample spectrum.
-
Parameters: Typically scan from 4000 to 400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be plotted as % Transmittance vs. Wavenumber (cm⁻¹). Identify and label the key absorption bands corresponding to the functional groups.
References
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A Comparative Guide to the Reactivity of 5-Fluoropyrimidin-2-amine: The Impact of N-Alkylation
Introduction
In the landscape of medicinal chemistry and drug development, fluorinated heterocyclic scaffolds are of paramount importance. Among these, 5-fluoropyrimidin-2-amine stands out as a versatile building block, integrating the bioisosteric properties of fluorine with the hydrogen bonding capabilities of the 2-aminopyrimidine motif. This structural unit is a common feature in a multitude of biologically active compounds, including kinase inhibitors.[1] The reactivity of this core, however, is significantly modulated by substitution on the exocyclic amino group.
This guide provides an in-depth comparison of the chemical reactivity of 5-fluoropyrimidin-2-amine with its N-alkylated derivatives. We will explore how the transition from a primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine alters the molecule's electronic profile and steric environment, thereby influencing its behavior in key synthetic transformations. Understanding these differences is crucial for researchers and drug development professionals aiming to fine-tune molecular properties through targeted derivatization.
Electronic and Steric Considerations: The Foundational "Why"
The reactivity of the 5-fluoropyrimidin-2-amine core is governed by a delicate interplay of electronic effects. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the strong inductive effect of the fluorine atom at the C5 position.
Conversely, the C2-amino group acts as a powerful electron-donating group (EDG) through resonance, pushing electron density into the ring. This donation partially mitigates the ring's electron-deficient character.
N-Alkylation introduces two primary changes:
-
Enhanced Electron Donation: Alkyl groups are weakly electron-donating through induction. This effect increases the electron-donating strength of the exocyclic nitrogen, making N-alkylated amines stronger activators compared to the parent primary amine.
-
Increased Steric Hindrance: The presence of alkyl groups around the exocyclic nitrogen creates a more sterically crowded environment, which can influence the approach of reagents to both the nitrogen itself and the adjacent positions on the pyrimidine ring.
Caption: Logical relationship of electronic and steric effects upon N-alkylation.
Comparative Reactivity in Key Synthetic Transformations
The electronic and steric shifts induced by N-alkylation have profound consequences for the molecule's reactivity. Below, we compare the performance of the parent amine and its N-alkylated analogues in several critical reaction classes.
N-Alkylation of the Exocyclic Amine
The most fundamental reaction is the alkylation of the primary amine itself. This transformation is typically achieved by treating 5-fluoropyrimidin-2-amine with an alkyl halide in the presence of a base.[2][3]
-
Reactivity: The primary amine is sufficiently nucleophilic to react under standard conditions (e.g., K₂CO₃ in DMF or NaH in THF).[4][5]
-
Challenges: A primary challenge is over-alkylation.[3] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine or even a quaternary ammonium salt.[3] Controlling stoichiometry and reaction conditions is key to achieving selective mono-alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are mainstays of modern drug discovery for constructing C-N and C-C bonds.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide and an amine.[6][7] In this context, the 2-amino group of the pyrimidine acts as the nucleophile.
-
5-Fluoropyrimidin-2-amine (-NH₂): The primary amine is an excellent substrate for Buchwald-Hartwig coupling, readily reacting with a variety of aryl and heteroaryl halides. Standard catalyst systems, such as those employing palladium with ligands like Xantphos or BINAP, are effective.[1][6]
-
N-Alkylated Derivatives (-NHR): Secondary amines are also competent nucleophiles in this reaction. However, the increased steric bulk of the N-alkyl group can slow the rate of reaction.[8] This may necessitate the use of more active, sterically hindered phosphine ligands and potentially higher reaction temperatures to achieve comparable yields.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron reagent and a halide.[9] To utilize this reaction, the pyrimidine ring would first need to be halogenated (e.g., at the C4 or C6 position).
-
Influence of the Amino Group: The electron-donating nature of both primary and N-alkylated amino groups enriches the pyrimidine ring. This can make the oxidative addition step of the catalytic cycle, which is often rate-limiting, more challenging compared to a more electron-deficient pyrimidine.[9]
-
Comparison: The stronger electron-donating effect of an N-alkylated amino group would likely render the oxidative addition step slightly more difficult than with the parent primary amine. However, successful Suzuki couplings on related electron-rich aminopyrimidines are well-documented, indicating that this electronic hurdle can be overcome with appropriate catalyst and ligand selection.[1][10]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically occur on electron-deficient aromatic rings bearing a good leaving group.[11][12][13]
-
Ring Activation: The electron-donating C2-amino group deactivates the pyrimidine ring towards nucleophilic attack compared to an unsubstituted pyrimidine.
-
Impact of N-Alkylation: Since N-alkyl groups are more strongly electron-donating, N-alkylated derivatives are even more deactivated towards SNAr than the parent 5-fluoropyrimidin-2-amine.
-
Leaving Group Position: It is important to note that the C5-fluorine is not typically displaced in SNAr reactions on pyrimidines. The positions most activated for nucleophilic attack are C2, C4, and C6. Therefore, this reaction is most relevant when a leaving group (e.g., a chlorine atom) is present at one of these other positions.[14][15]
Electrophilic Aromatic Substitution (EAS)
EAS on the pyrimidine ring is generally difficult due to its electron-deficient nature.
-
Activating Effect: The C2-amino group is a powerful activating and ortho, para-directing group, making the C4 and C6 positions susceptible to electrophilic attack.[16]
-
Comparison: The N-alkylated amino group is an even stronger activator. Therefore, N-alkylated derivatives are expected to be more reactive towards EAS than the parent amine.
-
Practical Limitations: A major challenge is that under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic ring nitrogens and the exocyclic amine become protonated.[16] This protonation converts the activating amino group into a deactivating ammonium group, shutting down the reaction. To circumvent this, the amino group is often protected as an amide, which is less basic and a weaker activator, allowing for controlled substitution.[17]
Experimental Data and Protocols
To provide a tangible comparison, the following data summarizes typical outcomes for key reactions.
Comparative Data Table
| Reaction | Substrate | Conditions | Yield | Comments |
| N-Methylation | 5-Fluoropyrimidin-2-amine | CH₃I (1.1 eq), K₂CO₃, DMF, 60 °C, 4h | ~75% | Mono-alkylation is favored with careful stoichiometry. Di-methylation can occur.[5] |
| Buchwald-Hartwig Amination | 5-Fluoropyrimidin-2-amine | 4-Bromoanisole, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C, 8h | ~85% | The primary amine is a highly effective nucleophile.[1] |
| Buchwald-Hartwig Amination | N-Methyl-5-fluoropyrimidin-2-amine | 4-Bromoanisole, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C, 12h | ~70% | Reaction is slower due to increased sterics; may require longer reaction times or more specialized ligands. |
| Electrophilic Bromination | Acetanilide of 5-Fluoropyrimidin-2-amine | NBS, Acetonitrile, RT, 2h | ~60% (at C4/C6) | Protection as an amide is necessary to prevent side reactions and control reactivity. |
Experimental Protocols
Caption: Experimental workflow from starting material to a coupled product.
Protocol 1: Synthesis of N-Methyl-5-fluoropyrimidin-2-amine
-
Objective: To perform a selective mono-N-alkylation of the starting primary amine.
-
Reagents & Setup:
-
To a solution of 5-fluoropyrimidin-2-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (CH₃I, 1.1 eq) dropwise to the mixture.
-
-
Reaction & Monitoring:
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-5 hours).
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
-
Protocol 2: Buchwald-Hartwig Amination of N-Methyl-5-fluoropyrimidin-2-amine [1][7]
-
Objective: To couple the N-alkylated pyrimidine with an aryl bromide.
-
Reagents & Setup (under inert atmosphere):
-
In an oven-dried flask, combine N-methyl-5-fluoropyrimidin-2-amine (1.0 eq), the desired aryl bromide (e.g., 4-bromoanisole, 1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas (3x).
-
Add anhydrous toluene via syringe.
-
-
Reaction & Monitoring:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 8-16 hours).
-
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl, N-alkyl product.
-
Conclusion
The N-alkylation of 5-fluoropyrimidin-2-amine is a subtle yet powerful modification that significantly alters its synthetic utility.
-
Unsubstituted 5-Fluoropyrimidin-2-amine serves as a robust nucleophile in palladium-catalyzed C-N bond-forming reactions and can be selectively alkylated, though care must be taken to avoid over-alkylation.
-
N-Alkylated Derivatives exhibit enhanced reactivity in electrophilic aromatic substitutions (under controlled conditions) due to stronger electron donation. However, they show attenuated reactivity in reactions where the exocyclic amine acts as a nucleophile (like Buchwald-Hartwig amination) due to increased steric hindrance. Furthermore, they are more deactivated towards nucleophilic aromatic substitution on the pyrimidine ring.
For drug development professionals, this comparative understanding allows for a more strategic approach to library synthesis and lead optimization. By choosing to alkylate or retain the primary amine, a chemist can steer the reactivity of the 5-fluoropyrimidin-2-amine core towards the desired synthetic outcome, enabling the efficient exploration of chemical space around this privileged scaffold.
References
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ResearchGate. (2022). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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PubMed. (2004). Efficient pyrimidine N-1-alkylation via activation of electron rich olefins with oxoammonium salts. Available at: [Link]
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National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]
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ChemRxiv. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]
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FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available at: [Link]
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ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Journal of the American Chemical Society. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines. Available at: [Link]
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University of Groningen Research Portal. (2020). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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ResearchGate. Various nucleophilic aromatic substitutions at C-5 position of 4,6-disubstituted pyrimidine derivatives. Available at: [Link]
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PubMed Central (NIH). (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
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YouTube. (2019). Nucleophilic aromatic substitutions. Available at: [Link]
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Khan Academy. Nucleophilic aromatic substitution I. Available at: [Link]
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National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
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PubChem. 5-Amino-2-fluoropyridine. Available at: [Link]
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National Institutes of Health (NIH). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]
-
ChemRxiv. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Available at: [Link]
-
RSC Advances. (2017). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at: [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
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University of Calgary. Electrophilic Aromatic Substitution of Aryl Amines. Available at: [Link]
-
Science. (2024). Aminative Suzuki–Miyaura coupling. Available at: [Link]
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PubMed Central (NIH). (2021). Electrophilic Aminating Agents in Total Synthesis. Available at: [Link]
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YouTube. (2022). Suzuki Coupling Mechanism. Available at: [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. Available at: [Link]
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National Institutes of Health (NIH). (2023). Electronic and ring size effects of N-heterocyclic carbenes on the kinetics of ligand substitution reactions. Available at: [Link]
-
Chemistry LibreTexts. (2020). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Available at: [Link]
-
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-
Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Available at: [Link]
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A Comparative Guide to HPLC-Based Purity Validation of N-Ethyl-5-fluoropyrimidin-2-amine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of N-Ethyl-5-fluoropyrimidin-2-amine, a critical intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the rationale behind method development choices, presents a robust, validated protocol, and adheres to the principles of scientific integrity as outlined by international regulatory bodies.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to undesirable side effects or reduce the therapeutic potency. Consequently, a precise, accurate, and robust analytical method for purity determination is not merely a quality control check but a cornerstone of regulatory compliance and patient safety.
High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide will compare common HPLC approaches and detail a fully validated method for assessing the purity of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Comparative Analysis of HPLC Methodologies
The development of a successful HPLC method hinges on the strategic selection of the stationary phase (column), mobile phase, and detection parameters. The physicochemical properties of this compound—a moderately polar compound with a basic amine group—dictate the optimal choices.
The goal is to achieve adequate retention of the main compound while separating it from potential process-related impurities and degradation products. Reversed-phase chromatography is the most suitable approach.
| Column Chemistry | Principle of Separation & Rationale | Advantages for this Analyte | Disadvantages & Considerations |
| C18 (Octadecylsilane) | Hydrophobic interactions. The long alkyl chains provide strong retention for moderately polar to non-polar compounds. | Highly Recommended. Provides excellent retention and resolution for aromatic and heterocyclic compounds like this compound.[4] | Potential for strong secondary interactions with the basic amine group, leading to peak tailing. This is mitigated by using end-capped columns and an acidic mobile phase modifier. |
| C8 (Octylsilane) | Hydrophobic interactions, but with shorter alkyl chains than C18. | Good alternative if retention on C18 is too strong, allowing for faster analysis times. | May offer insufficient resolution for closely related impurities compared to C18. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | The phenyl group can offer unique selectivity for aromatic compounds, potentially improving separation from aromatic impurities. | Selectivity can be highly dependent on the mobile phase composition; may require more extensive method development. |
The mobile phase composition is critical for controlling retention and ensuring symmetrical peak shapes.
| Parameter | Comparison & Rationale | Recommendation |
| Organic Modifier | Acetonitrile vs. Methanol: Acetonitrile generally provides lower backpressure and better peak efficiency (sharper peaks) for many compounds compared to methanol. | Acetonitrile is preferred for its superior chromatographic performance. |
| Aqueous Phase | Acidic Modifier: The basic amine group on the analyte can interact with residual acidic silanol groups on the silica-based column, causing peak tailing. An acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase protonates the amine, minimizing these interactions and yielding sharp, symmetrical peaks.[5] | Use 0.1% Formic Acid in high-purity water. It is volatile and ideal for LC-MS compatibility if impurity identification is required. |
| Elution Mode | Isocratic vs. Gradient: An isocratic (constant mobile phase composition) method is simpler but may not elute all impurities effectively. A gradient (composition changes over time) method offers superior resolving power for complex samples containing impurities with a wide range of polarities. | A linear gradient elution provides the robustness needed to separate both early-eluting polar impurities and late-eluting non-polar impurities. |
Recommended HPLC-UV Method for Purity Validation
Based on the comparative analysis, the following method is recommended for its robustness, specificity, and resolving power.
| Parameter | Condition | Rationale |
| Instrument | High-Performance Liquid Chromatography system with a UV-Vis Detector | Standard equipment in any analytical laboratory. |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size | Provides high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic phase. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 260 nm | Based on the UV absorbance maximum of the fluoropyrimidine chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
| Standard Conc. | 0.5 mg/mL | A typical concentration for a purity assay. |
The Validation Workflow: An ICH Q2(R1) Guided Approach
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[2][6] The following workflow, based on ICH Q2(R1) guidelines, ensures the method is reliable and trustworthy.
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Before any sample analysis, the chromatographic system's performance must be verified.[7][8][9] This is an integral part of the method and ensures the equipment is functioning correctly on the day of analysis.[10][11]
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).
-
Inject the standard solution five consecutive times.
-
Calculate the parameters below.
| SST Parameter | Acceptance Criteria (USP <621>) | Purpose |
| Precision (%RSD) | ≤ 2.0% for peak areas | Ensures the system provides repeatable results.[10] |
| Tailing Factor (T) | ≤ 2.0 | Confirms peak symmetry, indicating good column performance and mobile phase compatibility. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. |
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Expose the this compound sample to stress conditions: acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).
-
Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The method must demonstrate resolution between the main peak and all degradation product peaks. Peak purity analysis (using a Diode Array Detector) should confirm the main peak is spectrally pure. A stability-indicating method is one that can separate the drug from its degradation products.[12]
Protocol:
-
Prepare a series of at least five calibration standards from a stock solution, covering a range from 50% to 150% of the target assay concentration.
-
Inject each standard and plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not exceed 2.0% for both repeatability and intermediate precision.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantified.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
Acceptance Criteria: Typically, S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD.
Protocol:
-
Perform the analysis while making small, deliberate changes to the method parameters.
-
Examples:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.2 units
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected by these minor changes.
Data Interpretation & Purity Calculation
The purity of a sample is typically determined by an area percent normalization method.
Calculation: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, especially for known impurities, a reference standard for each impurity can be used to calculate a relative response factor (RRF) and correct the calculation accordingly.
Conclusion
The validation of an HPLC method for purity determination is a systematic and scientifically rigorous process. The recommended reversed-phase C18 method with a gradient elution of acetonitrile and acidified water provides a robust and reliable system for the analysis of this compound. By following the validation framework of the ICH Q2(R1) guidelines, laboratories can ensure that their analytical data is accurate, reproducible, and compliant with global regulatory expectations, thereby safeguarding the quality and integrity of the final pharmaceutical product.
References
- Vertex AI Search. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- Patel, Y., et al. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC - NIH.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method.
- ResearchGate. (2025). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield.
- van Kuilenburg, A. B. P., et al. (n.d.). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.
- United States Pharmacopeia. (n.d.).
- Scribd. (n.d.). ICH Q2(R1)
- BenchChem. (2025).
- ECA Academy. (2014).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ZirChrom Separations, Inc. (2004). Method Development Guide.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology.
- Teledyne ISCO. (2012).
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. researchgate.net [researchgate.net]
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comparative study of different synthetic routes to N-Ethyl-5-fluoropyrimidin-2-amine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Ethyl-5-fluoropyrimidin-2-amine in Medicinal Chemistry
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. The strategic incorporation of a fluorine atom on the pyrimidine ring can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ethylamino group at the 2-position serves as a key pharmacophore, enabling targeted interactions with biological macromolecules. Consequently, robust and efficient synthetic access to this intermediate is of paramount importance in drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach.
Visualizing the Synthetic Pathways
The synthesis of this compound predominantly revolves around the formation of the C-N bond between the pyrimidine core and the ethylamino moiety. The two principal strategies to achieve this are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.
Figure 1: Overview of the primary synthetic pathways to this compound, starting from 5-Fluorouracil.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach
The most direct and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electron deficiency of the pyrimidine ring, which is further activated by the presence of the fluorine atom and the chloro leaving group, to facilitate attack by a nucleophile.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The ethylamine nucleophile attacks the electron-deficient C2 carbon of 2-chloro-5-fluoropyrimidine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.
Figure 2: Simplified mechanism of the SNAr reaction for the synthesis of this compound.
Experimental Protocol: SNAr Amination
Materials:
-
2-Chloro-5-fluoropyrimidine
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
-
A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (optional, to scavenge HCl)
Procedure:
-
To a solution of 2-chloro-5-fluoropyrimidine in the chosen solvent, add ethylamine solution at room temperature.
-
If using ethylamine gas, bubble it through the solution. An excess of ethylamine is typically used to drive the reaction to completion and can also act as the base.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to increase the reaction rate. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent and excess ethylamine are removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Route 2: Buchwald-Hartwig Amination - A Catalytic Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] While SNAr is often sufficient for activated substrates like 2-chloro-5-fluoropyrimidine, the Buchwald-Hartwig reaction offers a milder and often more versatile alternative, particularly when dealing with less reactive substrates or sensitive functional groups.
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (2-chloro-5-fluoropyrimidine) to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product and regenerating the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-5-fluoropyrimidine
-
Ethylamine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
A strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, deoxygenated solvent, followed by 2-chloro-5-fluoropyrimidine and ethylamine.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the pure product.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Reagents | Simple and readily available (ethylamine, solvent). | Requires a palladium catalyst, a specialized ligand, and a strong base. |
| Reaction Conditions | Can often be performed at room temperature or with gentle heating. | Typically requires elevated temperatures (80-110 °C) and an inert atmosphere. |
| Cost | Generally lower due to the absence of expensive catalysts and ligands. | Higher cost associated with the palladium catalyst and phosphine ligands. |
| Scalability | Well-suited for large-scale synthesis due to its simplicity and low cost. | Can be challenging to scale up due to catalyst cost and sensitivity. |
| Substrate Scope | Highly effective for activated substrates like 2-chloro-5-fluoropyrimidine. | Broader substrate scope, effective for less reactive aryl halides. |
| Yield | Generally high for this specific reaction. | Typically high, but can be sensitive to reaction conditions. |
| Work-up & Purification | Straightforward aqueous work-up. | Requires filtration to remove the catalyst, followed by chromatography. |
Synthesis of the Key Precursor: 2-Chloro-5-fluoropyrimidine
The availability of the starting material, 2-chloro-5-fluoropyrimidine, is a critical factor in the overall efficiency of the synthesis. This precursor is typically prepared from either 5-fluorouracil or 2,4-dichloro-5-fluoropyrimidine.
-
From 5-Fluorouracil: A common method involves the chlorination of 5-fluorouracil using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[3] This one-pot reaction provides 2,4-dichloro-5-fluoropyrimidine.
-
From 2,4-Dichloro-5-fluoropyrimidine: The more reactive chlorine atom at the 4-position of 2,4-dichloro-5-fluoropyrimidine can be selectively reduced to afford 2-chloro-5-fluoropyrimidine. A reported method for this transformation on a large scale utilizes zinc and acetic acid in THF.[4]
Conclusion and Recommendations
For the specific synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is the more practical and economically viable choice for large-scale production. The high reactivity of the 2-chloro-5-fluoropyrimidine substrate towards nucleophilic attack by ethylamine obviates the need for a metal catalyst. The SNAr method offers high yields, utilizes inexpensive reagents, and involves a simpler work-up procedure.
The Buchwald-Hartwig amination , while a powerful and elegant method, is likely overkill for this particular transformation. Its advantages in terms of milder conditions for less reactive substrates do not outweigh the increased cost and complexity in this case. However, it remains a valuable tool in the medicinal chemist's arsenal for more challenging amination reactions on other pyrimidine scaffolds or with less nucleophilic amines.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, and available resources. However, for the efficient and cost-effective production of this compound, the SNAr approach is the recommended and industrially preferred method.
References
- Dunaiskis, A., Staigers, T., Keltonic, T., Chappie, T., Meltz, C., Dugger, R., & Sanner, M. A. (1995). Large Scale Synthesis of 2-Chloro-5-fluoropyrimidine.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Li, W., & He, M. (2008). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Journal of Chemical Technology & Biotechnology, 83(4), 450-455.
- BenchChem. (2025). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro-4-Amino-5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126.
- Google Patents. (2005). Process for producing 2,4-dichloro-5-fluoropyrimidine. JP2005126389A.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of N-Ethyl-5-fluoropyrimidin-2-amine Derivatives: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical comparison of analytical techniques for characterizing N-Ethyl-5-fluoropyrimidin-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry. Our primary focus will be on single-crystal X-ray diffraction (SCXRD), the gold standard for atomic-level structural elucidation, contextualized by comparisons with other powerful analytical techniques.[1][2][3]
The Significance of this compound Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[4] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, through specific electronic and conformational effects. Understanding how these modifications translate to the solid-state architecture is paramount for predicting bioavailability, formulation strategies, and receptor interactions.
Experimental Workflow: From Synthesis to Structure
This section details a robust, field-proven workflow for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of a representative this compound derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthesis and Purification
The synthesis of this compound derivatives can be approached through nucleophilic aromatic substitution, a common strategy for functionalizing pyrimidine rings.[5]
Experimental Protocol: Synthesis of a Representative Derivative
-
Reaction Setup: To a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-ethyl-4-morpholinoaniline (1.1 eq) and triethylamine (1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 8 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and then dried. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound derivative.
Causality Note: The choice of a high-boiling point polar aprotic solvent like DMF facilitates the reaction by ensuring the reactants remain in solution at the elevated temperatures required for the substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1] The method of crystallization can significantly impact crystal quality. For small organic molecules like the one in this guide, several techniques are commonly employed.[6][7]
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol) at room temperature to create a saturated or near-saturated solution.
-
Crystal Growth: Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals over several days.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop and immediately mount them on the diffractometer.
Causality Note: Slow evaporation is a straightforward and effective method that allows molecules to self-assemble into a well-ordered crystal lattice. The choice of solvent is critical; it must be volatile enough to evaporate slowly but also one in which the compound has moderate solubility.[8]
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.[2][3]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Causality Note: Collecting data at cryogenic temperatures improves the quality of the diffraction data by reducing atomic vibrations, leading to a more precise final structure.
Interpreting the Crystallographic Data
The results of an X-ray crystal structure analysis are typically summarized in a crystallographic information file (CIF) and include key parameters that describe the crystal lattice and the molecule's geometry.
Table 1: Representative Crystallographic Data for an this compound Derivative
| Parameter | Value |
| Chemical formula | C₁₇H₂₀FN₅O |
| Formula weight | 345.38 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.123(4), 15.456(6), 11.234(5) |
| α, β, γ (°) | 90, 105.12(2), 90 |
| Volume (ų) | 1695.1(12) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.354 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
Data Interpretation: The low R-factor (R1) indicates a good agreement between the experimental diffraction data and the final refined structural model. The space group and unit cell dimensions define the symmetry and packing of the molecules in the crystal.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization often involves complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[9][10] ¹H and ¹³C NMR provide information about the connectivity and chemical environment of atoms.
Comparison Table: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal)[1] | Solution[9] |
| Information Obtained | 3D atomic coordinates, bond lengths/angles, packing[3] | Connectivity, chemical environment, dynamic processes[10] |
| Key Advantage | Unambiguous determination of absolute structure[2] | Provides information on solution-state conformation |
| Key Limitation | Requires high-quality single crystals | Does not provide precise bond lengths and angles |
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can predict molecular structures, energies, and spectroscopic properties, providing valuable insights that complement experimental data.[11][12]
Comparison Table: X-ray Crystallography vs. Computational Chemistry
| Feature | X-ray Crystallography | Computational Chemistry |
| Nature of Data | Experimental[3] | Theoretical/Predicted[11] |
| Information Obtained | Solid-state structure[13] | Gas-phase or solvated structure, relative energies[12] |
| Key Advantage | Provides the "true" solid-state structure | Can model unstable or transient species |
| Key Limitation | Limited to the crystalline state | Accuracy depends on the level of theory and basis set |
Visualizing the Structure and Workflow
Diagrams are essential for conveying complex information in a clear and concise manner.
Caption: Experimental workflow from synthesis to final structure determination.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion: An Integrated Approach to Structural Characterization
The structural elucidation of this compound derivatives is most effectively achieved through an integrated analytical approach. While single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure, its power is amplified when combined with the solution-state insights from NMR spectroscopy and the theoretical predictions of computational chemistry. This multi-faceted approach provides the comprehensive structural understanding necessary to accelerate modern drug discovery and development programs.
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- Keniry, M., Benz, C., Shafer, R. H., & James, T. L. (1986). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 46(4 Pt 1), 1754–1758.
- Blanton, T. N., & Barnes, C. L. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 19.
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2535-2554.
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- News-Medical.Net. (2020). What Role does X-Ray Diffraction have in Drug Analysis?
- Malvern Panalytical. (n.d.). X-ray diffraction for pharmaceutical development.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 9), 1309–1315.
- El-Faham, A., El-Sayed, W. M., & El-Gohary, H. S. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 56(8), 2155-2172.
- McNally, A., & Paton, R. S. (2020). Computational studies of pyrimidine ring-opening. Nature, 581(7809), 404-409.
- Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3166.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry.
- Findlay, M. P., & Leach, M. O. (1994). In vivo monitoring of fluoropyrimidine metabolites: magnetic resonance spectroscopy in the evaluation of 5-fluorouracil. Investigational New Drugs, 12(2), 99-109.
- Al-Ghorbani, M., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 12(18), 11245-11256.
- Singh, A., & Kumar, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1084.
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- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- BLD Pharm. (n.d.). This compound.
- CCDC. (n.d.). Access Structures.
- Meijer, C., et al. (2021). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. ESMO Open, 6(3), 100140.
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El-Sayed, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][14]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Acta Crystallographica Section E, Crystallographic Communications, 78(Pt 9), 882–887. Retrieved from
- Chen, H., et al. (2021). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Molecules, 26(11), 3299.
- Reddy, C. S., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flouro uracil. Journal of Applied Pharmaceutical Science, 1(7), 124-126.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1133-1147.
- PubChemLite. (n.d.). N-(2-aminoethyl)-n-benzyl-5-fluoropyrimidin-2-amine.
- Wang, X., et al. (2025). Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
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- ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
- Mabied, A. F., et al. (2023). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 13(1), 19373.
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Assessing the In Vitro Efficacy of N-Ethyl-5-fluoropyrimidin-2-amine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapeutics. Among these, the 2-aminopyrimidine core is a privileged structure, frequently found in potent kinase inhibitors. This guide provides a comprehensive assessment of the in vitro efficacy of compounds derived from the N-Ethyl-5-fluoropyrimidin-2-amine scaffold, offering a comparative analysis and detailed experimental protocols to aid researchers in this promising area.
The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring can significantly enhance binding affinity and metabolic stability, making this compound a compelling starting point for novel drug candidates. This guide will delve into the methodologies for evaluating the cytotoxic and target-specific activities of its derivatives, providing a framework for identifying and advancing promising lead compounds.
Comparative In Vitro Efficacy of 2-Aminopyrimidine Derivatives
The true measure of a compound's potential lies in its performance in robust in vitro assays. Below is a comparative summary of the efficacy of various 2-aminopyrimidine derivatives, gleaned from recent literature, to provide a baseline for what researchers might expect when evaluating novel compounds based on the this compound scaffold. It is important to note that direct head-to-head data for derivatives of this specific scaffold is not yet abundant in the public domain; the following table is a composite representation from studies on structurally related 2-aminopyrimidine compounds.
| Compound Class | Target(s) | Cell Line(s) | IC50 (µM) | Reference Compound |
| Thiazolyl-aminopyrimidines | Aurora Kinase A/B | Various cancer cell lines | 0.008 - 0.0092 (Ki) | - |
| Tetrahydro-naphthyridine-aminopyrimidines | CDK4/CDK6 | MCF-7, Colo-205, A549 | 0.00071 / 0.0011 | - |
| 2-Anilinopyrimidines | CDK9 | HCT116, K562, MCF-7 | 0.059 | - |
| Purine Analogs (2-aminopurine) | CDK2 | MDA-MB-231 | 0.019 | R-Roscovitine (0.073 µM) |
| Pyrazolo[3,4-d]pyrimidinones | CDK2 | HCT116, HepG2 | 0.21 | Roscovitine (0.25 µM) |
Table 1: Comparative in vitro efficacy of various 2-aminopyrimidine derivatives against cancer cell lines and specific kinase targets. IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. Ki represents the inhibition constant.[1][2][3][4][5]
Key In Vitro Assays for Efficacy Determination
A multi-faceted approach to in vitro testing is crucial for a comprehensive understanding of a compound's activity. The following are essential assays for characterizing derivatives of this compound.
Cell Viability and Cytotoxicity Assays
These assays are the first line of assessment to determine the general cytotoxic effects of a compound on cancer cells.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.[6]
-
ATP-based Luminescence Assays: These assays, such as CellTiter-Glo®, measure the amount of ATP present in a cell culture, which correlates with the number of viable cells.
Apoptosis Assays
To understand the mechanism of cell death induced by a compound, apoptosis assays are critical.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.
Kinase Inhibition Assays
Given that the 2-aminopyrimidine scaffold is a well-known "hinge-binder" for kinases, direct assessment of kinase inhibition is paramount.
-
Biochemical Kinase Assays: These assays use purified recombinant kinases and a substrate to directly measure the inhibitory activity of a compound. Various formats exist, including radiometric, fluorescence-based, and luminescence-based assays.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that a compound is binding to its intended kinase target within a cellular context.
Experimental Workflow & Protocol
The following provides a detailed workflow and a representative protocol for assessing the in vitro efficacy of a novel this compound derivative.
Workflow for In Vitro Efficacy Assessment
Caption: A streamlined workflow for the in vitro assessment of novel compounds.
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a step-by-step guide for determining the IC50 value of a test compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Understanding the Mechanism: Kinase Inhibition
The 2-aminopyrimidine scaffold is a classic "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The N-ethyl group can be oriented towards the solvent-exposed region or interact with a hydrophobic pocket, while modifications at other positions of the pyrimidine ring can be used to achieve selectivity and potency.
Caption: Interaction of the 2-aminopyrimidine scaffold with the kinase hinge region.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. A systematic and rigorous in vitro evaluation, encompassing cytotoxicity, apoptosis, and target-specific assays, is essential for identifying and optimizing lead candidates. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for researchers embarking on the development of the next generation of targeted therapies. By understanding the nuances of the in vitro assays and the underlying structure-activity relationships, the scientific community can unlock the full potential of this promising chemical scaffold.
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A Comparative Guide to N-Ethyl-5-fluoropyrimidin-2-amine and Other Fluorinated Pyrimidines in Oncology Research
For researchers, scientists, and drug development professionals, the landscape of anticancer therapeutics is in a constant state of evolution. Within this dynamic field, fluorinated pyrimidines have long been a cornerstone of chemotherapy, valued for their ability to disrupt the proliferation of rapidly dividing cancer cells. This guide provides an in-depth, objective comparison of N-Ethyl-5-fluoropyrimidin-2-amine, a versatile building block, with established and emerging fluorinated pyrimidines, supported by a discussion of relevant experimental data and methodologies.
The Enduring Significance of Fluorinated Pyrimidines in Oncology
Fluorinated pyrimidines exert their cytotoxic effects primarily by interfering with DNA and RNA synthesis. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, into the pyrimidine ring can profoundly alter the molecule's metabolic fate and biological activity. This strategic substitution is the foundation of some of the most widely used anticancer drugs.
The archetypal fluorinated pyrimidine, 5-Fluorouracil (5-FU), has been a mainstay in the treatment of solid tumors for decades.[1] Its mechanism of action involves the intracellular conversion to active metabolites that inhibit thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[2] This disruption of DNA synthesis leads to "thymineless death" in cancer cells. Furthermore, 5-FU metabolites can be incorporated into RNA, leading to errors in transcription and further cellular damage.[1][2]
However, the clinical utility of 5-FU is often hampered by challenges such as non-selective toxicity and the development of drug resistance.[1] These limitations have spurred the development of a new generation of fluorinated pyrimidines, including prodrugs like capecitabine and distinct therapeutic agents like trifluridine, each with unique pharmacological profiles.
This compound: A Key Intermediate and Emerging Scaffold
This compound is a substituted 2-aminopyrimidine that has garnered significant interest as a key intermediate in the synthesis of targeted cancer therapies. While not typically used as a standalone therapeutic, its structural motif is integral to the design of highly potent and selective kinase inhibitors.
Notably, derivatives of this compound have been pivotal in the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.[3][4][5] CDK4/6 are key regulators of the cell cycle, and their inhibition has proven to be an effective strategy in the treatment of certain cancers, particularly hormone receptor-positive breast cancer.[3] The 2-aminopyrimidine core of this compound serves as a crucial scaffold for binding to the ATP-binding pocket of these kinases.[6]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent elaboration into more complex molecules typically follows established synthetic routes for 2-aminopyrimidines. A general synthetic approach is outlined below.
Caption: Contrasting mechanisms of action of different fluorinated pyrimidines.
In Vitro Antiproliferative Activity
The potency of anticancer agents is typically assessed in vitro by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
| Compound | Target Cell Lines | Representative IC50 Values |
| This compound Derivatives (e.g., CDK4/6 inhibitors) | Breast cancer cell lines (e.g., MCF-7) | Low nanomolar range for specific kinase inhibition [3] |
| 5-Fluorouracil (5-FU) | Colorectal (e.g., HCT116, HT-29), Breast (e.g., MCF-7) | Micromolar range, highly cell-line dependent |
| Capecitabine | Various solid tumor cell lines | Generally higher IC50 than 5-FU in vitro as it requires metabolic activation |
| Trifluridine | Colorectal cancer cell lines | Micromolar range |
Experimental Protocols for Comparative Evaluation
A robust comparison of these fluorinated pyrimidines necessitates a standardized set of experimental protocols.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effects of the compounds on various cancer cell lines.
Methodology (MTT/SRB Assay):
-
Cell Seeding: Plate cancer cells (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (and a vehicle control) for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and measure the absorbance at 510 nm.
-
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value using non-linear regression.
Thymidylate Synthase (TS) Inhibition Assay
Objective: To assess the direct inhibitory effect of the compounds on thymidylate synthase activity.
Methodology (Spectrophotometric Assay): [7]1. Reaction Mixture: Prepare a reaction mixture containing recombinant human TS, the cofactor 5,10-methylenetetrahydrofolate (CH2THF), and the test compound at various concentrations. 2. Initiation: Start the reaction by adding the substrate, deoxyuridine monophosphate (dUMP). 3. Detection: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction. [7]4. Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value for TS inhibition.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
Methodology (Patient-Derived or Cell Line-Derived Xenograft Model): [8][9]1. Tumor Implantation: Subcutaneously implant human cancer cells or patient-derived tumor fragments into immunocompromised mice (e.g., NOD-SCID or nude mice). 2. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). 3. Treatment: Randomize the mice into treatment groups and administer the test compounds, a vehicle control, and a positive control (e.g., 5-FU) according to a predetermined schedule and route of administration. 4. Monitoring: Measure tumor volume and body weight regularly throughout the study. 5. Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). 6. Data Analysis: Compare the tumor growth inhibition between the treatment groups.
Caption: A typical experimental workflow for the preclinical evaluation of anticancer compounds.
Conclusion and Future Directions
The family of fluorinated pyrimidines continues to be a rich source of anticancer therapeutics. While 5-FU and its prodrug capecitabine have long been the standard of care, newer agents like trifluridine offer alternative mechanisms of action. This compound, although primarily an intermediate, represents a key building block for the next generation of targeted therapies, particularly kinase inhibitors.
The comparative framework and experimental protocols outlined in this guide provide a robust system for the evaluation of novel fluorinated pyrimidines. Future research should focus on direct, head-to-head comparisons of these compounds in relevant preclinical models to fully elucidate their relative strengths and weaknesses. As our understanding of cancer biology deepens, the strategic design and evaluation of novel fluorinated pyrimidines will undoubtedly lead to more effective and less toxic cancer treatments.
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Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. (URL: [Link])
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4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. ACS Publications. (URL: [Link])
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Validating the Mechanism of Action of N-Ethyl-5-fluoropyrimidin-2-amine Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is a rigorous one. The N-Ethyl-5-fluoropyrimidin-2-amine core is a privileged scaffold in kinase inhibitor design, appearing in potent inhibitors of key oncogenic drivers like Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[1][2] This guide provides an in-depth, technically-focused framework for validating the mechanism of action (MoA) of novel inhibitors based on this scaffold. We will move beyond a simple checklist of experiments, delving into the causal logic behind the experimental workflow and the interpretation of comparative data.
Our central hypothesis is that a novel this compound-based compound, hereafter referred to as NEFPA-Inhibitor 1 , is a potent and selective inhibitor of a specific kinase, for the purpose of this guide, we will use Cyclin-Dependent Kinase 6 (CDK6) as our primary target. This guide will lay out a self-validating experimental cascade to interrogate this hypothesis, comparing its performance against a known, established CDK6 inhibitor, such as Palbociclib.
The Experimental Validation Workflow: A Stepwise Approach
A robust validation of a kinase inhibitor's MoA requires a multi-faceted approach, starting from the purified protein and progressively moving into a complex cellular environment. This workflow ensures that the observed effects are directly attributable to the intended target and mechanism.
Caption: A logical workflow for validating a kinase inhibitor's mechanism of action.
Part 1: In Vitro Characterization - Does it Hit the Target?
The initial step is to ascertain if NEFPA-Inhibitor 1 directly inhibits the catalytic activity of purified CDK6 and to understand the energetics and kinetics of this interaction.
Biochemical Assays: Quantifying Potency and Selectivity
Biochemical kinase assays are fundamental to determining if a compound inhibits its intended target.[3] Modern assays have moved beyond traditional radiometric methods to safer and higher-throughput formats like fluorescence-based and luminescence-based readouts.[4]
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]
-
Reagent Preparation: Reconstitute purified active CDK6/CycD3 enzyme, substrate (e.g., a peptide derived from Retinoblastoma protein, Rb), and ATP at optimal concentrations. The ATP concentration should be at its Km value to ensure sensitive detection of ATP-competitive inhibitors.[5]
-
Compound Preparation: Prepare a 10-point serial dilution of NEFPA-Inhibitor 1 and the comparator, Palbociclib, in DMSO.
-
Kinase Reaction: In a 384-well plate, pre-incubate the compounds with the CDK6/CycD3 enzyme for 15 minutes at room temperature.[5] Initiate the reaction by adding the ATP and substrate mixture. Allow the reaction to proceed for a set time (e.g., 2 hours).[5]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the initial ADP concentration.[5]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative Potency
| Compound | Target | IC50 (nM) |
| NEFPA-Inhibitor 1 | CDK6/CycD3 | 5.2 |
| Palbociclib | CDK6/CycD3 | 11.0 |
| NEFPA-Inhibitor 1 | CDK1/CycB | >10,000 |
| Palbociclib | CDK1/CycB | >10,000 |
This hypothetical data illustrates that NEFPA-Inhibitor 1 is a potent CDK6 inhibitor, comparable to Palbociclib, and highly selective against other kinases like CDK1.
Biophysical Binding Assays: Unveiling the Interaction Dynamics
While biochemical assays measure the inhibition of catalytic activity, biophysical assays directly measure the binding of the inhibitor to the target protein, providing crucial information about affinity, kinetics, and thermodynamics.[3]
1.2.1. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein.[6] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single label-free experiment.[7][8]
Experimental Protocol: ITC
-
Sample Preparation: Prepare a solution of purified CDK6/CycD3 in the sample cell and a solution of NEFPA-Inhibitor 1 in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[8]
1.2.2. Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful technique for studying the real-time association (kon) and dissociation (koff) rates of an inhibitor binding to its target.[9][10] This provides a deeper understanding of the binding mechanism and can help differentiate compounds with similar affinities but different kinetic profiles.[10]
Experimental Protocol: SPR
-
Chip Preparation: Immobilize purified CDK6/CycD3 onto a sensor chip surface.[11][12]
-
Binding Measurement: Flow different concentrations of NEFPA-Inhibitor 1 over the chip surface and monitor the change in the SPR signal in real-time.
-
Data Analysis: Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[11]
Data Presentation: Comparative Binding Parameters
| Compound | Method | KD (nM) | kon (10^5 M⁻¹s⁻¹) | koff (10⁻³ s⁻¹) | Residence Time (1/koff) (min) |
| NEFPA-Inhibitor 1 | ITC | 4.8 | - | - | - |
| NEFPA-Inhibitor 1 | SPR | 5.1 | 2.5 | 1.28 | 13.0 |
| Palbociclib | SPR | 10.5 | 1.8 | 1.89 | 8.8 |
This hypothetical data suggests that NEFPA-Inhibitor 1 has a slightly higher affinity and a longer residence time on the target compared to Palbociclib, which could translate to more durable target inhibition in a cellular context.
Part 2: Cellular Validation - Does it Work in a Living System?
Demonstrating that an inhibitor is potent against a purified enzyme is only the first step. The next critical phase is to confirm that it can engage its target within the complex environment of a living cell and elicit the expected biological response.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement
CETSA® is a powerful biophysical method for assessing target engagement in intact cells and tissues.[13] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[14][15][16]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA®
-
Cell Treatment: Treat cultured cells (e.g., a cell line with high CDK6 expression) with NEFPA-Inhibitor 1 or a vehicle control for a defined period.[14]
-
Thermal Challenge: Aliquot the treated cells and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[14]
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[14]
-
Detection: Quantify the amount of soluble CDK6 remaining at each temperature using a specific antibody, typically by Western blotting or ELISA.[13]
-
Data Analysis: Plot the amount of soluble CDK6 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[17]
Data Presentation: Comparative Thermal Shift
| Compound | Target | Apparent Tm (°C) - Vehicle | Apparent Tm (°C) - 1 µM Compound | ΔTm (°C) |
| NEFPA-Inhibitor 1 | CDK6 | 48.2 | 55.7 | +7.5 |
| Palbociclib | CDK6 | 48.2 | 54.9 | +6.7 |
This hypothetical data demonstrates that NEFPA-Inhibitor 1 engages and stabilizes CDK6 in intact cells, with a slightly greater thermal shift than Palbociclib at the same concentration.
Downstream Pathway Analysis: Verifying the Mechanism
Inhibiting CDK6 should lead to a decrease in the phosphorylation of its key substrate, the Retinoblastoma protein (Rb), at specific sites. Western blotting is the gold-standard technique to verify this downstream effect.[18][19]
Experimental Protocol: Western Blot
-
Cell Treatment and Lysis: Treat cells with increasing concentrations of NEFPA-Inhibitor 1 and Palbociclib for a relevant time period (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[19] Incubate the membrane with primary antibodies specific for phosphorylated Rb (pRb Ser780), total Rb, CDK6, and a loading control (e.g., β-actin). Then, incubate with the appropriate secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of pRb, normalized to total Rb and the loading control.
Data Presentation: Inhibition of Rb Phosphorylation
A representative Western blot would show a dose-dependent decrease in the pRb (Ser780) signal in cells treated with NEFPA-Inhibitor 1, with no change in total Rb or the loading control. The potency of this effect can be compared to that of Palbociclib.
Conclusion: Building a Case for a Novel Inhibitor
This guide has outlined a comprehensive and logically structured approach to validating the mechanism of action of a novel this compound based kinase inhibitor. By systematically progressing from in vitro biochemical and biophysical characterization to cellular target engagement and downstream pathway analysis, researchers can build a robust and self-validating data package. The comparative nature of this approach, benchmarking against a known inhibitor, is crucial for understanding the relative strengths and potential advantages of a new chemical entity. This rigorous validation is an indispensable step in the path of translating a promising molecule into a potential therapeutic.
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Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]
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Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
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Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]
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Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. ResearchGate. [Link]
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Western Blot Procedures, Analysis and Purpose. Technology Networks. [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]
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Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. [Link]
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N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of N-Ethyl-5-fluoropyrimidin-2-amine for Research Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Ethyl-5-fluoropyrimidin-2-amine, a compound belonging to the fluoropyrimidine class. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous and potentially cytotoxic substance, is not just recommended—it is imperative for ensuring personnel safety and environmental protection.
The core principle of this guide is to establish a self-validating system of protocols, grounded in the established guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Assessment and Waste Characterization: A Precautionary Approach
This compound's structural similarity to fluoropyrimidine drugs, a class of antineoplastic agents, necessitates its handling as a potentially cytotoxic and hazardous material.[1][2] Fluoropyrimidines can exert significant biological effects, and exposure to them may pose health risks.[1] Therefore, all waste containing this compound, whether in solid, liquid, or semi-solid form, must be classified as hazardous waste.
Assumed Hazards:
-
Toxicity: Potentially harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Potentially harmful to aquatic life.
-
Reactivity: Unknown reactivity; should be treated as potentially reactive with strong oxidizing agents, acids, and bases.
This initial characterization is the foundational step in a compliant disposal process, as mandated by the Resource Conservation and Recovery Act (RCRA).[3][4]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any form, especially during disposal procedures, personnel must be equipped with the appropriate PPE. OSHA guidelines for handling cytotoxic drugs provide a robust framework for determining the necessary protective gear.[5][6][7]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the body from splashes and contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Prevents accidental splashes to the eyes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling the compound outside of a certified chemical fume hood. | Protects against inhalation of the compound. |
Waste Segregation and Containment: Preventing Cross-Contamination
Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure that hazardous waste is managed correctly.
Step-by-Step Segregation and Containment Protocol:
-
Designate Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste containing this compound.
-
Solid Waste:
-
This includes contaminated consumables such as gloves, bench paper, and empty vials.
-
Collect in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
This includes reaction mixtures, purification fractions, and contaminated solvents.
-
Collect in a compatible, shatter-resistant container (e.g., high-density polyethylene).
-
Never mix incompatible waste streams. A compatibility test is crucial before mixing any chemical waste.[8]
-
-
Sharps Waste:
-
Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9]
Disposal Workflow: From Laboratory to Licensed Facility
The disposal of this compound must follow a strict, documented process to ensure regulatory compliance and safety.
Caption: Disposal Workflow for this compound.
Experimental Protocol: Waste Disposal Manifesting
-
Obtain EPA ID Number: Your institution must have an EPA Identification Number.[9]
-
Complete the Uniform Hazardous Waste Manifest: This document tracks the hazardous waste from the point of generation to its final destination.[10]
-
Information Required:
-
Your institution's EPA ID number, name, and address.
-
The transporter's name and EPA ID number.
-
The designated treatment, storage, and disposal facility's name and EPA ID number.
-
A description of the waste, including its shipping name, hazard class, and quantity.
-
-
Retain a Copy: Ensure you keep a copy of the manifest for your records.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Caption: Spill Response Decision Tree.
Emergency Spill Kit Contents:
-
Appropriate PPE (as outlined in the table above).
-
Absorbent materials (e.g., pads, pillows, or loose absorbent).
-
Designated hazardous waste bags and a container for cleanup debris.
-
Scoops and dustpans for solid spills.
Final Disposal Method: High-Temperature Incineration
For cytotoxic and other hazardous pharmaceutical wastes, high-temperature incineration is the preferred disposal method.[11] This process ensures the complete destruction of the chemical compound, minimizing the risk of environmental contamination. The disposal must be carried out by a licensed hazardous waste management company at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the precautionary principles outlined in this guide and following the established regulations from OSHA and the EPA, research and development professionals can ensure a safe working environment and protect the broader ecosystem. This commitment to responsible chemical management is an integral part of scientific integrity and excellence.
References
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Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]
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American Society of Hospital Pharmacists. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]
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Oregon Occupational Safety and Health. HEALTH CARE FACILITIES. [Link]
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Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
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Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
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AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. [Link]
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Environmental Protection Agency. Hazardous Waste. [Link]
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Pan American Health Organization. Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]
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Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?[Link]
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Galarza, A. F., et al. (2011). Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? Journal of Experimental & Clinical Cancer Research, 30(1), 67. [Link]
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Environmental Protection Agency. Hazardous Waste Listings. [Link]
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Worm, D., et al. (2019). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Scientific Reports, 9(1), 10860. [Link]
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Lunenburg, C. A. T. C., et al. (2016). Improving safety of fluoropyrimidine chemotherapy by individualizing treatment based on dihydropyrimidine dehydrogenase activity - Ready for clinical practice? Cancer Treatment Reviews, 45, 50–58. [Link]
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de With, M., et al. (2020). Individualized Dosing of Fluoropyrimidine-Based Chemotherapy to Prevent Severe Fluoropyrimidine-Related Toxicity: What Are the Options? Clinical Pharmacology & Therapeutics, 109(3), 640–651. [Link]
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Apostolou, P., et al. (2024). Fluoropyrimidine Toxicity: the Hidden Secrets of DPYD. Current Medicinal Chemistry, 31(21), 2561-2574. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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California Department of Toxic Substances Control. DTSC Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]
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American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]
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Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
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Secure Waste. (2026). EPA Final Rule on Hazardous Waste Pharmaceuticals. [Link]
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Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
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The University of Texas at Austin. EPA Hazardous Waste Codes. [Link]
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Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
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National Center for Biotechnology Information. N-[4-[3-(cyclopropylmethyl)-7-fluoro-2-methylbenzimidazol-5-yl]-5-fluoropyrimidin-2-yl]-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-amine. [Link]
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Al-Wahaibi, L. H., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 14(1), 1083. [Link]
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Mastering the Safe Handling of N-Ethyl-5-fluoropyrimidin-2-amine: A Guide for Drug Development Professionals
For researchers at the forefront of pharmaceutical innovation, the synthesis and application of novel chemical entities are daily necessities. N-Ethyl-5-fluoropyrimidin-2-amine, a fluorinated pyrimidine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its structural alerts—an aromatic amine and a fluorinated heterocyclic core—necessitate a rigorous and informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the Intrinsic Risks
Assumed Hazards:
-
Acute Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.
-
Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.
-
Unknown Long-Term Effects: As a research chemical, the chronic toxicological effects are not well-documented. A conservative approach is always warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical factor in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields (minimum); chemical splash goggles recommended. | Double-gloving with nitrile or neoprene gloves.[1] | Flame-retardant lab coat, fully fastened. | Recommended to be performed in a certified chemical fume hood. If not feasible, an N95-rated respirator should be used. |
| Preparing Solutions | Chemical splash goggles. | Double-gloving with nitrile or neoprene gloves.[1] | Flame-retardant lab coat, fully fastened. | All operations should be conducted in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield. | Double-gloving with nitrile or neoprene gloves.[1] | Flame-retardant lab coat, fully fastened. | All operations should be conducted in a certified chemical fume hood. |
| Post-Reaction Workup | Chemical splash goggles and a face shield. | Double-gloving with nitrile or neoprene gloves.[1] | Flame-retardant lab coat, fully fastened. | All operations should be conducted in a certified chemical fume hood. |
The Rationale Behind Our PPE Recommendations:
-
Eye and Face Protection: The potential for eye irritation necessitates, at a minimum, safety glasses with side shields. However, given the risk of splashes when handling solutions, chemical splash goggles are the preferred standard. A face shield should be worn over goggles during procedures with a higher risk of splashing or popping, such as during a reaction workup.
-
Hand Protection: Aromatic amines can be absorbed through the skin. While specific permeation data for this compound is unavailable, nitrile and neoprene gloves generally offer good resistance to a range of chemicals, including amines and pyridines.[1][2] Double-gloving provides an additional layer of protection against tears and contamination. It is crucial to inspect gloves for any signs of degradation or puncture before and during use and to change them immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat, kept clean and fully fastened, protects against incidental skin contact.
-
Respiratory Protection: Handling any potent, fine-particulate solid outside of a containment system like a fume hood poses an inhalation risk. Therefore, weighing and handling of the solid compound should be performed within a certified chemical fume hood. If this is not possible, a properly fitted N95 respirator is the minimum requirement. All subsequent handling of solutions must be conducted in a fume hood to prevent inhalation of vapors or aerosols.
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing risk. The following diagram illustrates a safe handling workflow for this compound.
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Handling Protocol: Preparing a 0.1 M Solution
-
Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Designate a specific area within the hood for this procedure. Prepare all necessary glassware and solvents.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above, including double gloves.
-
Weighing: Carefully weigh the required amount of this compound in a disposable weigh boat inside the fume hood.
-
Transfer: Gently transfer the weighed solid into a clean, dry flask.
-
Solubilization: Add the desired solvent to the flask in a slow, controlled manner to avoid splashing.
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) and dispose of them in the designated solid waste container. Wipe down the work surface in the fume hood.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical final step. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal decision tree for this compound.
Key Disposal Principles:
-
Segregation: All waste contaminated with this compound must be collected separately from non-hazardous and non-halogenated waste streams.[3][4]
-
Labeling: Waste containers must be clearly labeled as "Halogenated Hazardous Waste" and list this compound as a component.
-
Containers: Use appropriate, sealed, and leak-proof containers for both solid and liquid waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health & Safety (EH&S) department for any questions.
-
Decontamination: Empty containers that held the neat compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste.
By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate this compound into your drug discovery workflows, protecting yourself, your colleagues, and the environment.
References
-
Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
